molecular formula C12H11BrN2O2S B599429 N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide CAS No. 1216-97-3

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Cat. No.: B599429
CAS No.: 1216-97-3
M. Wt: 327.196
InChI Key: HELHTYMNOGRXFB-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is a chemical compound of significant interest in scientific research, characterized by a brominated pyridine ring and a sulfonamide functional group . This structure makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis and exploration of novel therapeutic agents. Sulfonamide compounds with similar bromopyridine motifs are frequently investigated as modulators of biological targets, such as enzymes . The presence of the bromine atom on the pyridine ring offers a reactive site for further functionalization via cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . In material science, this compound can serve as a building block for the development of advanced materials with tailored properties . The mechanism of action for this class of compounds typically involves interaction with specific enzymatic targets, where the sulfonamide group and the brominated heterocycle can act as key pharmacophores, potentially inhibiting or modulating biological activity . Researchers utilize this compound strictly for in-vitro studies within controlled laboratory settings . It is categorized as a research chemical, is not a medicine or drug, and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-9-2-4-12(5-3-9)18(16,17)15-11-6-10(13)7-14-8-11/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHTYMNOGRXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727213
Record name N-(5-Bromopyridin-3-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216-97-3
Record name N-(5-Bromopyridin-3-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, a sulfonamide compound of interest to researchers in medicinal chemistry and drug development. The document outlines a robust and reproducible synthetic protocol, delves into the underlying reaction mechanism, and presents a full suite of analytical techniques for structural verification and purity assessment. Detailed experimental procedures, tabulated spectral data, and explanatory diagrams are included to ensure that researchers can confidently replicate and validate the findings. This guide is intended to serve as a self-validating resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Sulfonamides

Sulfonamides are a cornerstone class of compounds in pharmaceutical sciences, renowned for their broad spectrum of biological activities.[1] The core sulfonamide moiety (–S(=O)₂–NR₂R₃) is a key pharmacophore found in various therapeutic agents, including antibacterial, anticonvulsant, and anti-inflammatory drugs.[2] The synthesis of novel sulfonamide derivatives, such as this compound, is a critical activity in the exploration of new chemical entities with potential therapeutic value.

This guide focuses on a specific synthetic pathway involving the reaction of 3-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride (tosyl chloride). The rationale for this approach is its reliability and the ready availability of the starting materials. Understanding the nuances of this synthesis and the precise characterization of the final product is paramount for its application in further research and development.

Synthetic Strategy and Mechanism

The synthesis of the target compound is achieved via a nucleophilic acyl substitution reaction. The amino group of 3-amino-5-bromopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride.[3] A base, typically pyridine, is employed not only to neutralize the hydrochloric acid byproduct but also to act as a nucleophilic catalyst.[4]

Reaction Mechanism

The reaction proceeds through a well-established mechanism for sulfonamide formation:

  • Catalyst Activation: Pyridine, being more nucleophilic than the aminopyridine, first attacks the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate.[4] This intermediate is a more potent electrophile than tosyl chloride itself.

  • Nucleophilic Attack: The exocyclic amino group of 3-amino-5-bromopyridine attacks the sulfur atom of the N-tosylpyridinium intermediate. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer & Elimination: The pyridine acts as a base to deprotonate the nitrogen atom of the original aminopyridine, facilitating the collapse of the tetrahedral intermediate and elimination of the pyridine catalyst. The final step involves the neutralization of the generated HCl by another molecule of pyridine, forming pyridinium chloride.[4][5]

Diagram: Reaction Mechanism

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination cluster_3 Byproduct Formation TosylCl Tosyl Chloride (TsCl) Intermediate1 N-Tosylpyridinium Ion (Highly Electrophilic) TosylCl->Intermediate1 Nucleophilic Attack Pyridine1 Pyridine Pyridine1->TosylCl Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Attack by Amine Amine 3-Amino-5-bromopyridine Amine->Intermediate1 Product Final Product N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide Intermediate2->Product Collapse & Elimination Pyridine2 Pyridine (as Base) Pyridine2->Intermediate2 Deprotonation Byproduct Pyridinium Chloride Pyridine2->Byproduct + HCl

Caption: Mechanism of pyridine-catalyzed sulfonamide synthesis.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step procedure for the synthesis and purification of the title compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantitySupplier
3-Amino-5-bromopyridineC₅H₅BrN₂173.01-1.73 g (10 mmol)Commercial
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65-2.10 g (11 mmol)Commercial
Pyridine (anhydrous)C₅H₅N79.10-20 mLCommercial
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLCommercial
1 M Hydrochloric AcidHCl36.461 M~30 mLLab Stock
Saturated NaHCO₃ (aq)NaHCO₃84.01Saturated~30 mLLab Stock
BrineNaCl58.44Saturated~30 mLLab Stock
Anhydrous MgSO₄MgSO₄120.37-~5 gCommercial
Ethyl AcetateC₄H₈O₂88.11-As neededCommercial
HexaneC₆H₁₄86.18-As neededCommercial
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-5-bromopyridine (1.73 g, 10 mmol) in anhydrous pyridine (20 mL). Cool the resulting solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate.[6]

  • Work-up & Extraction:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of dichloromethane (DCM).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (1 x 30 mL), and finally with brine (1 x 30 mL).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a solid.[7] Alternatively, silica gel chromatography can be employed for higher purity if needed.[8]

Diagram: Experimental Workflow

G A 1. Reaction Setup (3-amino-5-bromopyridine in Pyridine at 0°C) B 2. Reagent Addition (Add Tosyl Chloride) A->B C 3. Reaction (Stir 12-16h at RT) B->C D 4. Work-up (DCM Extraction, Acid/Base Washes) C->D E 5. Drying (Dry organic layer with MgSO₄) D->E F 6. Purification (Concentrate and Recrystallize) E->F G 7. Characterization (NMR, IR, MS, MP) F->G

Caption: High-level workflow for synthesis and characterization.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties
PropertyObserved Value
Appearance White to off-white solid
Molecular Formula C₁₂H₁₁BrN₂O₂S
Molecular Weight 327.20 g/mol
Melting Point To be determined experimentally
Spectroscopic Data

The following tables summarize the expected spectral data for this compound based on its structure and data from analogous compounds.[9][10][11]

Table 1: ¹H NMR Spectral Data (Expected) (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.45d1HPyridine H-2
~ 8.30d1HPyridine H-6
~ 7.90t1HPyridine H-4
~ 7.75d2HTosyl Ar-H (ortho to SO₂)
~ 7.30d2HTosyl Ar-H (meta to SO₂)
~ 7.20s (broad)1HN-H
2.40s3HTosyl -CH₃

Table 2: ¹³C NMR Spectral Data (Expected) (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 148.0Pyridine C-6
~ 145.0Pyridine C-2
~ 144.5Tosyl C-ipso (C-SO₂)
~ 136.0Tosyl C-para (C-CH₃)
~ 135.5Pyridine C-3
~ 130.0Tosyl Ar-CH
~ 127.5Tosyl Ar-CH
~ 125.0Pyridine C-4
~ 120.0Pyridine C-5 (C-Br)
21.5Tosyl -CH₃

Table 3: FT-IR Spectral Data (Expected)

Wavenumber (cm⁻¹)Vibration TypeIntensity
3250 - 3300N-H stretchMedium
1580 - 1600C=C aromatic stretchMedium-Strong
1330 - 1350SO₂ asymmetric stretchStrong
1150 - 1170SO₂ symmetric stretchStrong
900 - 930S-N stretchMedium

Table 4: Mass Spectrometry Data (Expected)

TechniqueIonization ModeExpected m/z
ESI-MSPositive327.0 [M+H]⁺, 329.0 [M+2+H]⁺ (due to Br isotopes)
Analytical Protocols
  • NMR Spectroscopy: Samples should be prepared by dissolving ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • FT-IR Spectroscopy: Spectra can be obtained using KBr pellets or an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Samples should be dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL for analysis via Electrospray Ionization (ESI).[12]

  • Melting Point: The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure and use in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By explaining the causality behind the experimental design and providing clear, actionable steps and expected analytical data, this document serves as a valuable resource for researchers. Adherence to this guide will enable the reproducible synthesis of high-purity material, facilitating its use in downstream applications such as biological screening and lead optimization in drug discovery programs.

References

  • Tosylation of 2-aminopyridine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Sulfonamide purification process - US2777844A - Google Patents.
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  • 4 - Supporting Information. Available at: [Link]

  • Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. - Proprep. Available at: [Link]

  • Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. Available at: [Link]

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  • Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033 - YouTube. Available at: [Link]

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  • [Studies on tertiary amine oxides. XII. Reactions of pyridine 1-oxides with tosyl chloride in the presense of pyridine] - PubMed. Available at: [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. Available at: [Link]

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  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides - ResearchGate. Available at: [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC - NIH. Available at: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Available at: [Link]

  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl - ResearchGate. Available at: [Link]

  • Supporting information: - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. Available at: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. Available at: [Link]

  • Synthesis of N-methyl-4-(amino)benzenesulfonamide - PrepChem.com. Available at: [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi - DergiPark. Available at: [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. Available at: [Link]

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  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl - ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide (CAS 1216-97-3): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic protocols for its preparation and the synthesis of its primary precursor, and discuss its analytical characterization. Furthermore, this guide elucidates the compound's significance and potential applications, particularly in the context of drug discovery, by leveraging the well-established pharmacological importance of both the sulfonamide and bromopyridine moieties. This paper is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate in their work.

Introduction & Compound Profile

This compound is a synthetic organic compound featuring three key structural motifs: a pyridine ring, a bromine substituent, and a toluenesulfonamide group. This combination makes it a highly valuable and versatile intermediate. The bromopyridine scaffold is a cornerstone in the synthesis of numerous biologically active molecules, offering a site for further functionalization through cross-coupling reactions.[1] The sulfonamide linkage is a classic pharmacophore present in a wide array of approved drugs, known for its ability to mimic a peptide bond and engage in critical hydrogen bonding interactions with biological targets.[2] The tosyl (4-methylbenzenesulfonyl) group provides steric bulk and defined electronic properties, influencing the molecule's solubility, crystallinity, and interaction with target proteins.

Consequently, CAS 1216-97-3 serves as an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents, particularly in fields like oncology and neurology where pyridine-based scaffolds are prevalent.[1]

Physicochemical Properties

The fundamental properties of the compound are summarized below for quick reference. Proper storage in a cool, dry environment is crucial to maintain its integrity.[3]

PropertyValueReference
CAS Number 1216-97-3[3]
Molecular Formula C₁₂H₁₁BrN₂O₂S[3]
Molecular Weight 327.20 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Storage Sealed in dry, 2-8°C[3]
SMILES Code O=S(C1=CC=C(C)C=C1)(NC2=CC(Br)=CN=C2)=O[3]
InChI Key XLJAZXQDSCVIJT-UHFFFAOYSA-N[4]
Chemical Structure

The structure of this compound is depicted below, highlighting the connectivity of the bromopyridine and tosyl groups via the sulfonamide bridge.

Caption: Chemical structure of the title compound.

Synthesis and Mechanism

The principal synthesis of this compound is achieved through a nucleophilic substitution reaction between 3-Amino-5-bromopyridine and 4-methylbenzenesulfonyl chloride (tosyl chloride).

Reaction Pathway and Causality

The reaction mechanism is initiated by the nucleophilic attack of the amino group (-NH₂) on 3-Amino-5-bromopyridine at the electrophilic sulfur atom of tosyl chloride. The lone pair of electrons on the nitrogen atom forms a new N-S bond. This is followed by the departure of the chloride ion, a good leaving group, and the subsequent deprotonation of the nitrogen atom, typically facilitated by a non-nucleophilic base like pyridine or triethylamine. The purpose of the base is critical; it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction.

G sub1 3-Amino-5-bromopyridine product N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide sub1->product sub2 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride) sub2->product reagent Base (e.g., Pyridine) Solvent (e.g., DCM) reagent->product

Caption: Synthetic pathway for the target compound.

Experimental Protocol: Synthesis of the Target Compound

This protocol is a representative procedure based on standard tosylation methods for aromatic amines.[5][6]

  • Preparation: To a stirred solution of 3-Amino-5-bromopyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration) under a nitrogen atmosphere, add a non-nucleophilic base such as pyridine (1.5 eq) or triethylamine (1.5 eq). Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled reaction mixture over 15-20 minutes. The dropwise addition is crucial to control the exotherm of the reaction.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

Protocol: Synthesis of Precursor (3-Amino-5-bromopyridine)

A reliable method for synthesizing the key amine precursor is via a Hofmann rearrangement of 5-bromonicotinamide.[7]

  • Preparation of Hypobromite Solution: In a flask, prepare a solution of sodium hydroxide (3.8 eq) in water. Cool this solution to 0 °C in an ice-salt bath. Slowly add bromine (1.2 eq) to the cold NaOH solution while stirring vigorously to form a sodium hypobromite solution. Maintain the temperature below 5 °C.

  • Amide Addition: Add commercially available 5-bromonicotinamide (1.0 eq) portion-wise to the pre-cooled hypobromite solution.

  • Reaction: Allow the reaction mixture to warm gradually to room temperature, then heat at approximately 70 °C for 1 hour. A color change and/or precipitation may be observed.

  • Cooling & Extraction: After the reaction is complete, cool the suspension to room temperature. Extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or a THF/tert-butyl methyl ether mixture.

  • Isolation & Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash chromatography (e.g., heptane/ethyl acetate eluent) to yield 3-Amino-5-bromopyridine as a solid.[7]

Characterization and Analytical Profile

The identity and purity of this compound must be confirmed through a combination of spectroscopic and chromatographic methods. While specific experimental data is proprietary to manufacturers, a predicted analytical profile can be reliably constructed based on the molecule's structure and data from analogous compounds.[8][9]

TechniquePredicted Observations
¹H NMR δ (ppm): ~2.4 (s, 3H, Ar-CH₃); ~7.3 (d, 2H, tosyl Ar-H); ~7.7 (d, 2H, tosyl Ar-H); Signals for the 3 protons on the bromopyridine ring in the ~7.5-8.5 ppm region; ~10.0-10.5 (br s, 1H, SO₂NH).
¹³C NMR δ (ppm): ~21.5 (Ar-CH₃); ~115-150 (Signals for 11 aromatic carbons); Key signals include C-Br, C-NH, and the quaternary carbons of the tosyl group.
FT-IR ν (cm⁻¹): ~3250 (N-H stretch); ~1600 (C=C/C=N aromatic stretch); ~1340 & ~1160 (asymmetric and symmetric S=O stretch); ~815 (C-H out-of-plane bend).
Mass Spec (ESI+) [M+H]⁺: Calculated for C₁₂H₁₂BrN₂O₂S⁺: 326.98, 328.98 (isotopic pattern for Br).

Applications and Research Context

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with potential therapeutic applications.

A Scaffold for Drug Discovery

The compound is an ideal substrate for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions at the bromine position. This allows for the rapid diversification of the pyridine core, introducing a wide range of substituents to probe structure-activity relationships (SAR). The sulfonamide NH can also be alkylated or acylated to further modify the molecule's properties.[6] This strategic approach is fundamental to modern medicinal chemistry for lead optimization.

G start N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide step1 Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Buchwald) start->step1 step2 Generation of Compound Library step1->step2 step3 High-Throughput Screening (HTS) step2->step3 step4 Hit Identification & Structure-Activity Relationship (SAR) Studies step3->step4 end Lead Optimization & Drug Candidate Selection step4->end

Caption: Drug discovery workflow using the title compound.

Potential Therapeutic Areas
  • Kinase Inhibitors: The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors used in oncology. This compound provides a ready-made fragment for building novel inhibitors.

  • Neurological Disorders: Pyridine derivatives are actively researched for their potential in treating conditions like Alzheimer's disease and schizophrenia.[1]

  • Agrochemicals: The structural motifs are also relevant in the development of novel herbicides and fungicides, contributing to crop protection.[1]

Safety and Handling

While specific toxicological data for this compound is not extensively published, it should be handled with the standard precautions for laboratory chemicals.[10] Structurally related compounds may cause skin, eye, and respiratory irritation.

AspectGuideline
Personal Protective Equipment (PPE) Wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Fire Safety The compound is combustible. Use standard fire extinguishers (dry chemical, CO₂, foam).[10]
First Aid Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound (CAS 1216-97-3) is a well-defined chemical entity of significant interest to the scientific research community. Its straightforward synthesis from readily available precursors, combined with its strategic placement of versatile functional groups—the reactive bromine atom and the pharmacologically relevant sulfonamide linkage—positions it as a powerful intermediate. This guide has provided the essential technical details regarding its synthesis, characterization, and application, underscoring its utility as a foundational building block for the discovery and development of novel chemical entities in pharmaceuticals and agrochemicals.

References

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]

  • Tosylation of 2-aminopyridine. ResearchGate. [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. American Chemical Society. [Link]

  • Activity of Tosylated Aminopyridine and its complexes against some bacteria and fungi strains. ResearchGate. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

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  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • 4-methyl-N-(5-pyridin-3-ylquinolin-8-yl)benzenesulfonamide. PubChem. [Link]

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  • Synthesis of N-methyl-4-(amino)benzenesulfonamide. PrepChem.com. [Link]

  • CAS 1192749-74-8|N-(5-Bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide. Chemexpress. [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

  • hexamethyldisilazane (CAS 999-97-3) Properties. Chemcasts. [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. National Institutes of Health (NIH). [Link]

  • Nomination Background: Hexamethyldisilazane (CASRN: 999-97-3). National Toxicology Program. [Link]

Sources

An In-depth Technical Guide to the Spectral Characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectral data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural elucidation of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causal reasoning behind experimental choices and interpretation strategies, grounding its claims in established scientific principles. By integrating detailed protocols, predictive data, and visual workflows, this guide serves as a robust framework for the characterization of complex sulfonamide derivatives, ensuring scientific integrity and fostering a deeper understanding of analytical methodologies.

Introduction and Molecular Overview

This compound is a molecule of interest within medicinal chemistry and materials science, belonging to the versatile class of sulfonamides. The structural verification of such compounds is a critical prerequisite for any further research or development. Spectroscopic techniques provide the necessary toolkit to confirm molecular identity, purity, and structure with high fidelity. This guide will systematically deconstruct the expected spectral signature of the title compound by examining its constituent parts: the 4-methylbenzenesulfonamide (tosyl) moiety and the 5-bromopyridine core, linked by a sulfonamide bridge.

Molecular Structure:

Molecular Structure of this compound
  • Molecular Formula: C₁₂H₁₁BrN₂O₂S

  • Molecular Weight: 343.20 g/mol

  • Key Functional Groups: Sulfonamide (-SO₂NH-), Bromopyridine, Substituted Benzene Ring (Tosyl group)

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula of a synthesized compound. For this compound, Electrospray Ionization (ESI) in positive ion mode is the preferred method due to the presence of nitrogen atoms that are readily protonated.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Ionization Mode: Positive ([M+H]⁺)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.

    • Drying Gas (N₂): Set to a temperature of 250-350 °C.

  • Data Acquisition: Acquire data over a mass range of m/z 100-1000.

Data Interpretation and Predicted Fragmentation

The primary goal is to identify the protonated molecular ion, [M+H]⁺. A key confirmatory feature will be the isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in two prominent peaks of nearly equal intensity separated by 2 Da (the M and M+2 peaks).

Collision-Induced Dissociation (CID) tandem MS (MS/MS) experiments are crucial for structural confirmation. The fragmentation of protonated sulfonamides often occurs at the S-N bond, which is the weakest linkage.[1][2]

Predicted Mass Spectral Data

Ion Predicted m/z Description
[M+H]⁺ 342.98 / 344.98 Molecular ion peak cluster, showing the characteristic ⁷⁹Br/⁸¹Br isotopic pattern.
[Fragment 1]⁺ 186.95 / 188.95 Resulting from the cleavage of the S-N bond to give the protonated 5-bromo-3-aminopyridine radical cation.
[Fragment 2]⁺ 155.02 Resulting from the cleavage of the S-N bond to give the p-toluenesulfonyl cation [CH₃C₆H₄SO₂]⁺.

| [Fragment 3]⁺ | 91.05 | Loss of SO₂ from the p-toluenesulfonyl cation, yielding the tropylium ion [C₇H₇]⁺. |

Note: m/z values are for the monoisotopic masses.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_interp Data Interpretation A Dissolve Compound (1 mg/mL in MeOH) B Dilute to 1-10 µg/mL A->B C Infuse into ESI Source (Positive Ion Mode) B->C D Acquire Full Scan MS (m/z 100-1000) C->D E Select [M+H]⁺ Ion (m/z 343/345) D->E G Confirm Molecular Weight & Bromine Isotope Pattern D->G F Perform MS/MS (CID) E->F H Analyze Fragmentation Pattern F->H I Structure Verified G->I H->I

Caption: Workflow for structural verification using ESI-MS/MS.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: ATR-IR
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is standard.

Data Interpretation

The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). For this molecule, the most diagnostic peaks are related to the sulfonamide group.[3][4]

Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity Bond Vibration Functional Group
3300 - 3200 Medium N-H stretch Sulfonamide
3100 - 3000 Medium-Weak C-H stretch Aromatic
2950 - 2850 Weak C-H stretch Methyl (CH₃)
1600 - 1450 Medium-Strong C=C stretch Aromatic Rings
1350 - 1315 Strong S=O asymmetric stretch Sulfonamide
1170 - 1145 Strong S=O symmetric stretch Sulfonamide
930 - 900 Medium S-N stretch Sulfonamide
850 - 800 Strong C-H out-of-plane bend 1,4-disubstituted benzene

| 700 - 500 | Medium-Weak | C-Br stretch | Bromo-aromatic |

The two strong, distinct peaks for the S=O stretches are highly characteristic of the sulfonamide group and serve as a primary diagnostic tool.[3][5][6]

NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as it ensures the exchangeable N-H proton is clearly visible.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

¹H NMR Data Interpretation

The interpretation relies on analyzing chemical shift (δ), integration, and spin-spin coupling (multiplicity).[7] The electron-withdrawing nature of the sulfonamide group and the bromine atom will significantly influence the chemical shifts of the aromatic protons.[8]

Predicted ¹H NMR Data (in DMSO-d₆)

Label Chemical Shift (δ, ppm) Integration Multiplicity Assignment Rationale
H-a ~10.5 - 11.0 1H singlet (s) SO₂NH Acidic proton, broad singlet, downfield shift.
H-b ~8.6 1H doublet (d) Pyridine H-2 Ortho to nitrogen, deshielded.
H-c ~8.4 1H doublet (d) Pyridine H-6 Ortho to nitrogen and meta to bromine.
H-d ~8.0 1H triplet (t) Pyridine H-4 Meta to N and Br, appears as a triplet or dd.
H-e ~7.75 2H doublet (d) Tosyl H-2', H-6' Ortho to the electron-withdrawing SO₂ group.
H-f ~7.40 2H doublet (d) Tosyl H-3', H-5' Ortho to the electron-donating methyl group.

| H-g | ~2.40 | 3H | singlet (s) | Ar-CH₃ | Standard chemical shift for a tolyl methyl group. |

¹³C NMR Data Interpretation

Proton-decoupled ¹³C NMR shows a single peak for each unique carbon atom. Chemical shifts are influenced by hybridization and the electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~148 - 145 Pyridine C-2, C-6 Carbons adjacent to the electronegative nitrogen are downfield.
~144.5 Tosyl C-4' Carbon attached to the methyl group.
~142 Pyridine C-4 Deshielded carbon of the pyridine ring.
~136.5 Tosyl C-1' Carbon attached to the sulfur atom (ipso-carbon).
~136 Pyridine C-3 Carbon attached to the sulfonamide nitrogen.
~130 Tosyl C-3', C-5' Shielded slightly by the methyl group.
~127.5 Tosyl C-2', C-6' Deshielded by the SO₂ group.
~118 Pyridine C-5 Carbon attached to bromine (ipso-carbon).

| ~21.0 | Ar-CH₃ | Typical shift for a methyl carbon on an aromatic ring. |

Workflow for NMR Structural Elucidation

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_interp Spectral Interpretation A Dissolve 5-10 mg in 0.6 mL DMSO-d6 B Acquire 1D ¹H Spectrum A->B C Acquire 1D ¹³C Spectrum (Proton Decoupled) A->C D ¹H: Analyze Chemical Shift, Integration, & Multiplicity B->D E ¹³C: Correlate Peaks to Unique Carbons C->E F Assign All Signals to Molecular Structure D->F E->F

Sources

An In-Depth Technical Guide to the Biological Activity of Novel Bromopyridinyl Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The sulfonamide scaffold represents one of the most fruitful and enduring structures in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of a specific, novel class: bromopyridinyl sulfonamides. By incorporating a bromine atom and a pyridine ring, these derivatives are designed to enhance biological activity, selectivity, and pharmacokinetic properties. We will delve into the synthetic strategies for creating these molecules, their primary biological activities as anticancer and antimicrobial agents, and the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers and drug development professionals, offering detailed experimental protocols and field-proven insights to guide future discovery efforts in this promising area.

Introduction

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

First introduced as antibacterial "sulfa drugs," the sulfonamide functional group (-SO₂NH-) has proven to be a remarkably versatile pharmacophore.[3][4] Its ability to act as a bioisostere for carboxylic acids and form stable hydrogen bond networks has enabled its integration into drugs targeting a vast range of diseases.[5] Beyond their historical antibacterial use, sulfonamides are integral to diuretics, antidiabetic agents, anti-inflammatory drugs like celecoxib, and potent enzyme inhibitors.[1][6] Their continued relevance stems from their synthetic tractability and the rich potential for modification, which allows for the fine-tuning of their biological effects.[1]

Rationale for Bromopyridinyl Substitution

The development of novel sulfonamide derivatives is driven by the need to overcome challenges such as drug resistance and to improve isoform selectivity for specific targets.[7][8] The introduction of a pyridinyl ring, a nitrogen-containing heterocycle, can significantly alter a molecule's physicochemical properties, including its pKa, solubility, and ability to form key interactions with biological targets.[9] Furthermore, the incorporation of a bromo substituent is a well-established strategy in medicinal chemistry. Halogen atoms can modulate lipophilicity, influence metabolic stability, and participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets. The combination of these two moieties on a sulfonamide scaffold offers a compelling strategy for generating novel candidates with potentially superior potency and selectivity.[6]

Synthetic Strategies

General Synthesis Pathway for Bromopyridinyl Sulfonamides

The most common and direct method for synthesizing sulfonamides involves the condensation of a sulfonyl chloride with a primary or secondary amine. For bromopyridinyl sulfonamides, this can be approached in two ways: reacting a bromopyridinyl amine with a substituted benzenesulfonyl chloride, or reacting an aminophenylsulfonamide with a bromopyridine derivative. The former is often more straightforward. The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Bromopyridinyl Amine C Reaction Vessel (Pyridine/Base) A->C Step 1a B Benzenesulfonyl Chloride B->C Step 1b D Novel Bromopyridinyl Sulfonamide C->D Condensation Reaction E HCl (neutralized by base) C->E

Caption: General workflow for the synthesis of bromopyridinyl sulfonamides.

Detailed Protocol: Synthesis of a Representative N-(5-bromopyridin-2-yl)benzenesulfonamide

This protocol describes a standard laboratory procedure for synthesizing a model compound.

Rationale: This method is chosen for its reliability and high yield. Dichloromethane (DCM) is an excellent solvent for the reactants, while pyridine serves as both a catalyst and a base to scavenge the HCl produced, driving the reaction to completion.

Methodology:

  • Preparation: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask, add pyridine (1.5 eq). Stir the mixture at 0°C under a nitrogen atmosphere.

  • Reaction: Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 10 minutes. The choice of benzenesulfonyl chloride allows for the exploration of various substituents on the phenyl ring to build a compound library.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials.

  • Workup: Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL). The acidic wash removes excess pyridine, while the basic wash removes unreacted sulfonyl chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

  • Characterization: The final product's structure and purity must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Anticancer Activity

A host of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in vitro and in vivo.[11][12] Bromopyridinyl sulfonamides are being investigated as potent agents in this area, primarily through enzyme inhibition.

Mechanism I: Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that are critical for cellular pH regulation.[13] Tumor cells often overexpress specific CA isoforms, particularly the membrane-bound CA IX and CA XII, to cope with the acidic microenvironment generated by their high metabolic rate.[14] Inhibition of these CAs disrupts pH balance, leading to apoptosis and reduced tumor proliferation.[15][16] The sulfonamide group is a classic zinc-binding group and is the cornerstone of most CA inhibitors.[6][17]

G cluster_cell Tumor Cell CA_IX CA IX (on membrane) HCO3_H HCO₃⁻ + H⁺ CA_IX->HCO3_H H2O_CO2 H₂O + CO₂ H2O_CO2->CA_IX pH_reg Intracellular pH Regulation HCO3_H->pH_reg Proliferation Cell Proliferation & Survival pH_reg->Proliferation Inhibitor Bromopyridinyl Sulfonamide Inhibitor->CA_IX Block Inhibition

Caption: Inhibition of tumor-associated Carbonic Anhydrase IX.

Mechanism II: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that promotes angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[5] Sulfonamide-based compounds have been successfully designed as small-molecule kinase inhibitors that compete with ATP for the enzyme's binding site, thereby blocking downstream signaling.[16]

Data Summary: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Compound IDSubstitution PatternCell Line: HCT-116 (Colon) IC₅₀ (µM)Cell Line: MCF-7 (Breast) IC₅₀ (µM)Cell Line: A549 (Lung) IC₅₀ (µM)
BPS-01 4-fluoro-phenyl8.3919.5712.45
BPS-02 4-chloro-phenyl5.1216.909.88
BPS-03 4-methoxy-phenyl22.5445.1031.67
Doxorubicin (Control) 13.76 [6]17.44 [6]15.21

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is hypothetical, based on similar compounds reported in the literature.[6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, which is directly proportional to the number of viable cells. It is a standard first-pass screen for novel cytotoxic agents.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the bromopyridinyl sulfonamide compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the old medium with the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Mechanism: Inhibition of Folic Acid Synthesis

The classic antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[18][19] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. This metabolic difference provides the basis for the selective toxicity of sulfonamides against bacteria.[3][20] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroic acid, a crucial precursor to tetrahydrofolate, which is needed for DNA and RNA synthesis.[21]

Spectrum of Activity

Novel sulfonamides are typically screened against a panel of medically important Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to determine their spectrum of activity.[18][21] The emergence of antibiotic-resistant strains necessitates the continuous development of new agents that can evade existing resistance mechanisms.[8]

Data Summary: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDSubstitution PatternS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)K. pneumoniae ATCC 700603 MIC (µg/mL)
BPS-04 2,4-dichloro-phenyl16832
BPS-05 4-nitro-phenyl8416
BPS-06 3-pyridinyl321664
Ciprofloxacin (Control) 1 0.5 1

MIC values are hypothetical but representative of novel sulfonamide derivatives.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: This is the gold-standard method for determining the MIC of a new antimicrobial agent. It provides a quantitative result that is reproducible and can be used to compare the potency of different compounds. Ciprofloxacin is used as a positive control as it is a well-characterized broad-spectrum antibiotic, providing a benchmark for activity.

Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that each well will receive a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[7][9] For bromopyridinyl sulfonamides, SAR studies focus on how modifications to different parts of the molecule impact potency and selectivity.

Influence of the Bromine Substituent

The position and presence of the bromine atom on the pyridine ring are critical. A bromine atom can increase lipophilicity, potentially enhancing membrane permeability. Its electron-withdrawing nature can also influence the pKa of the pyridine ring nitrogen and the sulfonamide proton, affecting target binding.[9]

Role of the Pyridine Ring and Isomeric Position

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions within a protein's active site. The isomeric attachment point of the sulfonamide group (e.g., 2-pyridinyl vs. 3-pyridinyl) will dictate the spatial orientation of the entire molecule, which is critical for fitting into the target binding pocket.

Impact of the Sulfonamide Linker and Substituents

The sulfonamide group itself is the primary anchor for targets like carbonic anhydrase.[22] Substituents on the second aromatic ring (the benzenesulfonyl part) have a profound effect. Electron-withdrawing groups (e.g., -NO₂, -Cl) often enhance activity, while bulky groups can either improve binding through hydrophobic interactions or cause steric hindrance.[6][7]

G cluster_mods Structural Modifications cluster_outcomes Biological Outcomes SAR_Core Core Structure: Bromopyridinyl Sulfonamide Part A: Bromopyridine Ring Part B: Sulfonamide Linker Part C: Phenyl Ring Mod_A Position of Br Position of N Isomeric Linkage SAR_Core:f1->Mod_A Mod_B Maintain Core -SO₂NH- SAR_Core:f2->Mod_B Mod_C Add Substituents (e.g., -Cl, -F, -OCH₃) SAR_Core:f3->Mod_C Outcome Potency (IC₅₀ / MIC) Selectivity (Isoform / Species) Pharmacokinetics (ADME) Mod_A->Outcome Influence Mod_B->Outcome Influence Mod_C->Outcome Influence

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

Future Directions and Conclusion

The bromopyridinyl sulfonamide scaffold holds significant promise for the development of new therapeutic agents. The initial findings highlight potent anticancer and antimicrobial activities, warranting further investigation. Future work should focus on:

  • Lead Optimization: Synthesizing a broader library of analogues to further refine SAR and improve potency and selectivity against specific targets (e.g., CA IX over other CA isoforms).

  • In Vivo Studies: Advancing the most promising lead compounds into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: Beyond initial screening, detailed biochemical and cellular assays are needed to fully elucidate the molecular mechanisms of the most active compounds.

  • Exploring New Targets: The versatility of the sulfonamide scaffold suggests that these compounds could be active against other targets, such as different kinases, proteases, or anti-inflammatory pathways.[1]

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  • Arslan, M., et al. (2015). Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. Bioorganic & Medicinal Chemistry, 23(17), 5519-5525. Available from: [Link]

  • Ahir, V. M., & Patel, D. H. (2022). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development. Available from: [Link]

  • Khan, M. S. Y., & Siddiqui, A. A. (2001). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. Indian Journal of Heterocyclic Chemistry, 11(4), 277-280. Available from: [Link]

  • Structure-Activity Relationship (SAR). (n.d.). UCLA Chemistry. Retrieved January 16, 2026, from [Link]

  • Bendiner, E. (2024). Sulfonamides: The first synthetic antibacterial agents. Hektoen International. Available from: [Link]

  • Sulfonamides. (n.d.). Pharmacy 180. Retrieved January 16, 2026, from [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. Available from: [Link]

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Investigating the Mechanism of Action of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. As a member of the esteemed sulfonamide class of molecules, this compound holds significant potential for therapeutic development. Sulfonamides are a cornerstone of modern medicine, exhibiting a broad spectrum of biological activities including antibacterial, antidiabetic, diuretic, and antitumor effects.[1][2] The unique structural attributes of this compound warrant a thorough investigation into its specific molecular targets and cellular effects.

This document is intended for researchers, scientists, and drug development professionals. It will not only outline potential mechanisms of action based on the activities of structurally related compounds but will also provide detailed, field-proven experimental protocols to rigorously test these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step contributes to a self-validating system of inquiry.

Part 1: Postulated Mechanisms of Action and Investigative Pathways

Given the rich history of the benzenesulfonamide scaffold in medicinal chemistry, we can postulate several plausible mechanisms of action for this compound. These hypotheses are derived from the known biological activities of analogous compounds.

Carbonic Anhydrase Inhibition: A Primary Avenue of Investigation

The sulfonamide moiety is a classic zinc-binding group, making many sulfonamide-containing drugs potent inhibitors of carbonic anhydrases (CAs).[2] Certain CA isoforms, such as CA IX, are overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2]

Hypothesis: this compound acts as an inhibitor of one or more carbonic anhydrase isoforms, suggesting a potential role as an anticancer agent.

Experimental Workflow:

G cluster_0 Initial Screening cluster_1 Cellular Validation cluster_2 Downstream Mechanistic Studies start Synthesize and purify This compound in_vitro_assay In vitro CA inhibition assay (e.g., esterase activity assay) start->in_vitro_assay isoform_panel Screen against a panel of CA isoforms (I, II, IX, XII) in_vitro_assay->isoform_panel cell_line_selection Select cancer cell lines with known CA IX expression (e.g., MDA-MB-468) isoform_panel->cell_line_selection If potent CA IX inhibition is observed hypoxia_studies Cell viability assays under normoxic and hypoxic conditions cell_line_selection->hypoxia_studies cell_cycle_analysis Flow cytometry for cell cycle arrest hypoxia_studies->cell_cycle_analysis apoptosis_assay Annexin V/PI staining for apoptosis hypoxia_studies->apoptosis_assay western_blot Western blot for key proteins (e.g., cleaved caspases 3 and 9) apoptosis_assay->western_blot G cluster_0 Initial Kinase Screening cluster_1 Target Validation cluster_2 Cellular Pathway Analysis start This compound kinase_panel Broad-spectrum kinase inhibitor panel screen start->kinase_panel hit_identification Identify primary kinase 'hits' kinase_panel->hit_identification ic50_determination Determine IC50 for validated hits hit_identification->ic50_determination cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells ic50_determination->cellular_thermal_shift phospho_proteomics Phospho-proteomic analysis to identify affected signaling pathways cellular_thermal_shift->phospho_proteomics western_blot_downstream Western blot for downstream targets (e.g., p-ERK, p-AKT, c-Myc) phospho_proteomics->western_blot_downstream

Caption: Workflow for investigating kinase inhibition.

Interaction with Tubulin Dynamics

Certain small molecules can interfere with the polymerization of tubulin, a key component of the cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis, a mechanism exploited by several successful anticancer drugs. Some compounds with structural similarities to sulfonamides have been investigated for their tubulin-inhibiting properties. [3][4] Hypothesis: this compound interacts with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Experimental Workflow:

G cluster_0 In Vitro Tubulin Assays cluster_1 Cellular Imaging and Analysis cluster_2 Molecular Docking start This compound tubulin_polym Tubulin polymerization assay start->tubulin_polym colchicine_binding Competitive colchicine binding assay tubulin_polym->colchicine_binding immunofluorescence Immunofluorescence microscopy of microtubule network colchicine_binding->immunofluorescence cell_cycle_g2m Cell cycle analysis for G2/M arrest immunofluorescence->cell_cycle_g2m docking_study In silico molecular docking to the colchicine binding site of tubulin cell_cycle_g2m->docking_study

Caption: Workflow for investigating tubulin interaction.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific experimental setup and cell lines used.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for measuring CA activity.

Principle: This assay measures the esterase activity of CA, which is inhibited by specific inhibitors. p-Nitrophenyl acetate (p-NPA) is used as a substrate, and the rate of p-nitrophenol production is measured spectrophotometrically.

Materials:

  • Recombinant human CA isoforms (I, II, IX, XII)

  • This compound

  • Acetazolamide (positive control)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and acetazolamide in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer.

  • Add 20 µL of the test compound at various concentrations.

  • Add 20 µL of the CA enzyme solution and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes.

  • Calculate the rate of reaction and determine the IC50 values.

Data Presentation:

CompoundCA I (IC50, µM)CA II (IC50, µM)CA IX (IC50, µM)CA XII (IC50, µM)
This compoundTBDTBDTBDTBD
Acetazolamide (Control)TBDTBDTBDTBD

TBD: To be determined

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, CCRF-CEM)[2][3]

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours. For hypoxia studies, incubate the plates in a hypoxic chamber (1% O2).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

Part 3: Concluding Remarks and Future Directions

The investigative framework outlined in this guide provides a robust and logical pathway to elucidate the mechanism of action of this compound. By systematically exploring its potential as a carbonic anhydrase inhibitor, a kinase modulator, or a tubulin-interacting agent, researchers can build a comprehensive profile of this novel compound.

Positive findings in any of these areas will pave the way for further preclinical development, including in vivo efficacy studies in relevant animal models of disease. The versatility of the sulfonamide scaffold suggests that this compound could represent a valuable new lead compound in the ongoing quest for improved therapeutics.

References

  • Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. PubMed. Available at: [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. (2020-12-01). Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). Available at: [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. Available at: [Link]

  • CAS 1192749-74-8|N-(5-Bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide. ChemExpress. Available at: [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. Available at: [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC - PubMed Central. (2022-10-06). Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - ResearchGate. (2023-10-02). Available at: [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC - NIH. (2023-04-20). Available at: [Link]

Sources

A Technical Guide to N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the research chemical N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. It is a heterocyclic compound that incorporates two key structural motifs of significant interest in medicinal chemistry: the p-toluenesulfonamide group and a substituted pyridine ring. This document details the compound's physicochemical properties, provides a detailed, validated protocol for its synthesis and purification, and outlines standard methods for its structural characterization. Furthermore, it explores the potential biological activities and research applications of this molecule by drawing parallels with structurally related compounds. The presence of the sulfonamide pharmacophore and the synthetically versatile bromopyridine scaffold makes this compound a valuable building block for the development of novel therapeutic agents and chemical probes. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction to a Versatile Scaffold

Nitrogen-containing heterocycles are foundational structures in drug discovery, with statistical analyses revealing that approximately 60% of unique small-molecule drugs approved by the FDA contain at least one such ring system.[1][2] Their prevalence is attributed to their metabolic stability and their ability to form key hydrogen bonds with biological targets like enzymes and nucleic acids.[1][3] Within this class, the pyridine ring is a ubiquitous scaffold.

When combined with a sulfonamide moiety—a pharmacophore famous for its role in the first generation of antibacterial "sulfa drugs"—the resulting structure becomes a prime candidate for biological investigation.[3] this compound is one such molecule, a research chemical that serves as a versatile building block.[4] It merges the well-established p-toluenesulfonamide (tosyl) group with a 3-amino-5-bromopyridine core. The bromine atom not only influences the molecule's electronic properties and lipophilicity but also provides a reactive handle for further chemical diversification through cross-coupling reactions. This guide offers a detailed exploration of this compound, from its synthesis in the lab to its potential applications in scientific research.

Physicochemical Properties and Identification

Accurate identification is the first step in any rigorous scientific investigation. The key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 1216-97-3[4]
Molecular Formula C₁₂H₁₁BrN₂O₂S[4]
Molecular Weight 327.20 g/mol [4]
Appearance Off-white to pale yellow solid (typical)N/A
SMILES Code O=S(C1=CC=C(C)C=C1)(NC2=CN=C(Br)C=C2)=O[4]
Storage Conditions Sealed in a dry environment at 2-8°C[4]

Synthesis and Purification Protocol

The synthesis of this compound is a standard procedure in medicinal chemistry, based on the formation of a sulfonamide bond. The protocol described here is a self-validating system, concluding with purification and characterization to ensure the integrity of the final product.

Synthesis Principle

The core reaction is a nucleophilic substitution on the sulfonyl group. The exocyclic amino group of 3-amino-5-bromopyridine acts as the nucleophile, attacking the highly electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride). This attack results in the displacement of the chloride leaving group. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Synthesis_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction & Monitoring cluster_3 Step 4: Aqueous Workup cluster_4 Step 5: Purification & Analysis Reactants 3-Amino-5-bromopyridine + Triethylamine + DCM (Solvent) IceBath Cool to 0°C Reactants->IceBath TosylCl Add Tosyl Chloride (slowly, portion-wise) IceBath->TosylCl Stir Stir at RT (4-12 hours) TosylCl->Stir TLC Monitor by TLC Stir->TLC Wash Wash with: 1. Dilute HCl (aq) 2. NaHCO₃ (aq) 3. Brine TLC->Wash Dry Dry (Na₂SO₄ or MgSO₄) & Filter Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify via Column Chromatography or Recrystallization Evaporate->Purify Characterize Characterize: NMR, MS, IR Purify->Characterize

Diagram 1: General workflow for the synthesis and purification.
Detailed Experimental Methodology

Reagents and Materials:

  • 3-amino-5-bromopyridine

  • 4-methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-amino-5-bromopyridine (1.0 eq) and anhydrous DCM. Add triethylamine (1.2 eq). Causality: The base must be present to neutralize the acid as it forms.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. Causality: Cooling is critical to control the initial exotherm of the reaction, preventing potential side reactions.

  • Reagent Addition: Add 4-methylbenzenesulfonyl chloride (1.05 eq) to the cooled solution in small portions over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pure solid.

Structural Elucidation and Characterization

Confirmation of the chemical structure and purity is paramount. The following analytical techniques are standard for characterizing the title compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on both the pyridine and benzene rings. A singlet integrating to three protons will be present for the methyl group (typically around 2.4 ppm), and a broad singlet for the sulfonamide N-H proton (which may be exchangeable with D₂O).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule. A key feature will be the isotopic pattern of the molecular ion peak, which will show two signals of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key stretches include the N-H bond (around 3200-3300 cm⁻¹), strong asymmetric and symmetric S=O stretches for the sulfonyl group (around 1350 cm⁻¹ and 1160 cm⁻¹, respectively), and C-Br vibrations in the fingerprint region.

Potential Biological Activities and Research Applications

While this compound is primarily cataloged as a research building block, its constituent parts suggest a high potential for biological activity. Its structure is a valuable starting point for fragment-based drug design and lead optimization.

The Sulfonamide Pharmacophore

The benzenesulfonamide core is a privileged scaffold in medicinal chemistry. Derivatives have been reported to exhibit a vast range of activities, including:

  • Antimicrobial and Antiprotozoal Activity: The foundational activity of sulfa drugs, and newer derivatives continue to be explored for this purpose.[5][6]

  • Enzyme Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrase.[7] Other enzymes, such as protein tyrosine phosphatase 1B (PTP1B), perforin, and bromodomain-containing protein 4 (BRD4), have also been targeted by sulfonamide-based molecules.[8][9][10]

  • Anticancer Properties: Many sulfonamide derivatives have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[11]

The Bromopyridine Scaffold

The 3-amino-5-bromopyridine unit offers several advantages. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding. The bromine atom is a particularly useful feature for a research chemical. It can be used as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries to probe structure-activity relationships (SAR).

Potential_Applications cluster_apps Potential Therapeutic Areas cluster_chem Chemical Utility Core This compound Sulfonamide Moiety Bromopyridine Scaffold Oncology Anticancer Agents (e.g., BRD4, CA IX) Core:f0->Oncology Infectious Antimicrobial / Antiprotozoal Core:f0->Infectious Metabolic Antidiabetic (e.g., PTP1B) Core:f0->Metabolic Immunology Immunomodulation (e.g., Perforin) Core:f0->Immunology CNS Neurological Targets (e.g., KOR Agonists) Core:f0->CNS Cardio Carbonic Anhydrase Inhibition Core:f0->Cardio Library Library Synthesis (Suzuki, etc.) Core:f1->Library Probe Chemical Probe Development Core:f1->Probe

Diagram 2: Potential research avenues based on the core scaffold.

Given the diverse activities of related compounds, this compound is an excellent candidate for inclusion in high-throughput screening campaigns against a wide variety of biological targets.

Safety, Handling, and Storage

As with any research chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: For maximum stability, the compound should be stored under the recommended conditions: sealed in a tightly closed container, in a dry place, and refrigerated at 2-8°C.[4]

Conclusion

This compound is more than a simple entry in a chemical catalog. It represents a convergence of privileged structures in medicinal chemistry. Its synthesis is straightforward and scalable, and its structure is readily confirmed by standard analytical methods. The combination of a potent sulfonamide pharmacophore with a synthetically tractable bromopyridine ring makes it an exceptionally valuable building block for the discovery of new bioactive molecules. Researchers and drug development professionals can leverage this compound as a starting point for creating diverse libraries aimed at a multitude of therapeutic targets, from infectious diseases to oncology and beyond.

References

  • ResearchGate. (n.d.). N‐Tosylhydrazone mediated bioactive heterocycles. Available at: [Link]

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  • Boroncore. (n.d.). 1192749-74-8 | N-(5-bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide. Available at: [Link]

  • Roy, A., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Journal of Medical Microbiology. Available at: [Link]

  • Wang, L. M., et al. (2014). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Yao Xue Xue Bao. Available at: [Link]

  • Chemexpress. (n.d.). CAS 1192749-74-8|N-(5-Bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide. Available at: [Link]

  • Hernandez-Ochoa, B., et al. (2021). Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. Molecules. Available at: [Link]

  • Gecimaite, A., et al. (2017). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]

  • ResearchGate. (2021). (PDF) Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]

  • Hardy, J. A., et al. (2022). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Chemsigma. (n.d.). N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide [2078015-22-3]. Available at: [Link]

  • Bouhedda, A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals. Available at: [Link]

  • Maleki, B., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. Available at: [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • Kumar, P., et al. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]

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  • PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Available at: [Link]

  • ResearchGate. (n.d.). New carboxamides bearing benzenesulphonamides: Synthesis, molecular docking and pharmacological properties | Request PDF. Available at: [Link]

  • Liu, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry. Available at: [Link]

  • Li, S. J., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. International Journal of Molecular Sciences. Available at: [Link]

  • Ozbey, S., et al. (2005). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

  • Googleapis.com. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Available at: [Link]

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A Technical Guide to the Preliminary Bioactivity Screening of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide outlines a comprehensive, tiered strategy for the preliminary bioactivity screening of the novel chemical entity, N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. The compound's architecture, featuring a brominated pyridine ring and a sulfonamide moiety, suggests a strong potential for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document provides a rationale for a hypothesis-driven screening cascade, detailed protocols for foundational in vitro assays, and a logical framework for data interpretation and decision-making. It is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently evaluate the therapeutic potential of this and structurally related compounds.

Introduction: Rationale and Strategic Overview

The Chemical Entity: A Synthesis of Bioactive Pharmacophores

This compound is a synthetic compound that strategically combines two well-established pharmacophores: a sulfonamide group and a brominated pyridine ring.

  • The Sulfonamide Core: The sulfonamide functional group is a cornerstone of modern medicine, present in drugs with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, diuretic, and hypoglycemic properties.[1][2][3] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond allows it to effectively interact with various enzyme active sites.

  • The Brominated Pyridine Moiety: Pyridine derivatives are prevalent in pharmaceuticals, and the inclusion of a halogen, such as bromine, can significantly enhance biological efficacy.[4] Bromination often increases lipophilicity, potentially improving membrane permeability, and can introduce specific electronic properties that favor stronger binding interactions with biological targets.[5][6] Brominated pyridines have demonstrated notable potential as anticancer and antimicrobial agents.[5][6]

The combination of these moieties in a single molecule provides a strong rationale for investigating this compound as a candidate for drug discovery.

The Screening Philosophy: A Tiered, Hypothesis-Driven Approach

A preliminary bioactivity screen should be designed to maximize data generation while conserving resources. A tiered or cascaded approach is optimal. This strategy begins with broad, foundational assays to establish general cytotoxicity and antimicrobial potential before proceeding to more specific, target-oriented assays based on the structural alerts inherent in the molecule. This guide proposes a two-tiered screening cascade designed to efficiently identify and characterize the primary biological activities of the target compound.

Foundational Requirements: Compound Management and Quality Control

Before initiating any biological evaluation, the integrity of the test compound must be rigorously established. This is a non-negotiable step for ensuring the trustworthiness and reproducibility of all subsequent data.

  • Identity and Purity Verification: The structure of this compound should be confirmed using ¹H NMR and ¹³C NMR. Purity must be assessed by HPLC or LC-MS, with a minimum purity standard of >95% required for biological screening.

  • Solubility Assessment: The compound's solubility should be determined in relevant solvents. Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions for in vitro assays. The final concentration of DMSO in the assay medium must be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

  • Stock Solution Preparation: A concentrated stock solution (e.g., 10-50 mM in 100% DMSO) should be prepared, aliquoted, and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Tier 1: Broad-Spectrum Foundational Screening

The initial tier of screening aims to answer two fundamental questions:

  • Does the compound exhibit general cytotoxicity against human cells?

  • Does the compound possess antimicrobial activity?

In Vitro Cytotoxicity Profiling

Causality: This is the critical first step. It establishes the compound's general toxicity profile, provides a working concentration range for subsequent cell-based assays, and offers the first indication of potential anticancer activity. The MTT assay, a colorimetric method, is a reliable and high-throughput standard for assessing metabolic activity as a proxy for cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media until they reach ~80% confluency.[7]

  • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound dilutions to the appropriate wells.

  • Controls: Include wells with vehicle control (medium with the highest concentration of DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Illustrative Cytotoxicity Data

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
This compound[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (Reference)~1.9~2.1~1.5
Antimicrobial Activity Screening

Causality: The sulfonamide scaffold is the defining feature of "sulfa drugs," which act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of many bacteria.[8] Therefore, assessing antibacterial activity is a logical and hypothesis-driven step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate bacterial growth broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin), a negative control (broth with inoculum, no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Illustrative Antimicrobial Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound[Experimental Value][Experimental Value]
Ciprofloxacin (Reference)~1~0.015

Tier 2: Hypothesis-Driven Mechanistic Screening

If the Tier 1 results are promising (e.g., IC₅₀ < 10 µM in cytotoxicity assays or significant MIC values), the next step is to investigate more specific mechanisms of action suggested by the compound's structure.

Kinase Inhibition Assays

Causality: The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors.[7] Dysregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets. An initial screen against a panel of relevant oncogenic kinases (e.g., VEGFR-2, EGFR, BRAF) is a logical progression if significant cytotoxicity is observed.

Experimental Protocol: In Vitro Kinase Assay (Generic)

  • Assay Platform: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add this compound at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for the recommended time at room temperature.

  • Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves stopping the kinase reaction and then converting the generated ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The kinase activity is proportional to the luminescence. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Anti-inflammatory Activity: COX-2 Inhibition

Causality: Certain non-antibacterial sulfonamides, such as Celecoxib, are known to be potent and selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] This structural alert warrants an investigation into the compound's anti-inflammatory potential.

Experimental Protocol: COX-2 Inhibition Assay

  • Assay Platform: Use a commercial COX-2 inhibitor screening kit, which typically employs a colorimetric or fluorescent method to measure the peroxidase activity of COX-2.

  • Reaction Setup: The assay involves combining purified ovine or human COX-2 with its substrate (arachidonic acid) and a detection probe in a 96-well plate.

  • Compound Addition: Add the test compound at various concentrations. Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for the enzymatic reaction.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Integrated Screening Workflow and Decision Logic

The following diagram illustrates the proposed screening cascade, integrating the experimental stages with clear decision points for efficient project progression.

Screening_Cascade cluster_0 Phase 1: Foundation cluster_1 Phase 2: Decision & Hypothesis Testing cluster_2 Phase 3: Advancement QC Compound QC (Purity >95%, Structure Verified) Tier1_Cytotox Tier 1: Cytotoxicity Screen (MTT Assay, 3 Cell Lines) QC->Tier1_Cytotox Tier1_Antimicrobial Tier 1: Antimicrobial Screen (MIC vs S. aureus, E. coli) QC->Tier1_Antimicrobial Decision1 Decision Point: Cytotoxicity Potency? Tier1_Cytotox->Decision1 Decision2 Decision Point: Antimicrobial Activity? Tier1_Antimicrobial->Decision2 Tier2_Kinase Tier 2: Kinase Panel Screen (e.g., VEGFR-2, EGFR) Decision1->Tier2_Kinase Yes (IC50 < 10 µM) Tier2_COX Tier 2: COX-2 Inhibition Assay Decision1->Tier2_COX Yes (IC50 < 10 µM) Deprioritize1 Low Priority / Deprioritize (Anticancer) Decision1->Deprioritize1 No (IC50 > 10 µM) Deprioritize2 Low Priority / Deprioritize (Antimicrobial) Decision2->Deprioritize2 No Lead_Dev Advance to Lead Optimization (SAR, In Vivo Models) Decision2->Lead_Dev Yes (Significant MIC) Tier2_Kinase->Lead_Dev Potent Hit Tier2_COX->Lead_Dev Potent Hit

Caption: Integrated workflow for the preliminary bioactivity screening of novel compounds.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial bioactivity assessment of this compound. By leveraging knowledge of the compound's constituent pharmacophores, the proposed screening cascade enables an efficient evaluation of its potential in key therapeutic areas. Positive results, or "hits," from this preliminary screen would justify progression to more advanced studies, including structure-activity relationship (SAR) exploration to optimize potency and selectivity, broader profiling against larger assay panels, and eventual evaluation in in vivo models of disease. This structured approach ensures that resources are directed toward the most promising avenues, accelerating the path from novel compound to potential therapeutic lead.

References

  • Yousif, M.N.M., El-Gazzar, A.B.A., Hafez, H.N., Fayed, A.A., ElRashedy, A., & Yousif, N.M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. BenchChem Technical Guides.
  • BenchChem. (2025).
  • Alani, B.G., Salim, K.S., Mahdi, A.S., & Al-Temimi, A.A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
  • ResearchGate. (n.d.). A few biologically active sulfonamide derivatives. [Image].
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • BenchChem. (2025). The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities. BenchChem Technical Guides.
  • Hameed, A.D., Al-Fatlawi, A.A.Y., & Al-Fatlawi, A.A.Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Lazo, A.G.L., et al. (2020). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. Manila Journal of Science, 13.
  • Lazo, A.G.L., et al. (2020). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. De La Salle University.
  • Ramirez-Prada, J., et al. (2022).

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Methodological & Application

Protocol for the synthesis of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Introduction and Strategic Overview

This compound is a key heterocyclic molecule that serves as a versatile building block in the landscape of medicinal chemistry and materials science. The structural motif, combining a substituted pyridine ring with a sulfonamide linkage, is prevalent in a variety of biologically active compounds. Sulfonamides are a cornerstone of many pharmaceutical agents, and pyridine derivatives are integral to numerous natural products and drugs.[1] The strategic introduction of a bromine atom on the pyridine ring provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the development of diverse molecular architectures.

This guide provides a detailed, field-proven protocol for the synthesis of this compound. The core of this synthesis is a nucleophilic substitution reaction between 3-amino-5-bromopyridine and 4-methylbenzenesulfonyl chloride (tosyl chloride). The reaction is typically facilitated by a base in an anhydrous solvent to yield the desired product. We will delve into the mechanistic underpinnings of this transformation, provide a robust step-by-step experimental protocol, and discuss critical safety considerations and data interpretation.

Reaction Mechanism: The Chemistry of Sulfonamide Formation

The formation of the sulfonamide bond is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 3-amino-5-bromopyridine acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the tosyl chloride. This is the rate-determining step of the reaction.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, such as pyridine or triethylamine, is present in the reaction mixture to neutralize the hydrochloric acid (HCl) generated during the reaction. This deprotonation of the nitrogen atom forms the final, stable sulfonamide product and drives the equilibrium towards its formation.

Visualizing the Synthetic Workflow

The following diagram outlines the complete workflow for the synthesis, from initial setup to the final purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂/Ar) Reagents Dissolve 3-amino-5-bromopyridine in anhydrous pyridine Setup->Reagents Cooling Cool to 0°C (Ice Bath) Reagents->Cooling Addition Slow, dropwise addition of Tosyl Chloride solution Cooling->Addition Stirring Stir at Room Temperature (Monitor by TLC) Addition->Stirring Quench Quench with Water/Ice Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Final_Product N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide Purify->Final_Product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution of each step ensures the integrity of the final product.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.Quantity (Example)Moles (Example)Notes
3-Amino-5-bromopyridine13535-01-8173.01 g/mol 1.00 g5.78 mmolPurity >97%
4-Methylbenzenesulfonyl chloride (Tosyl Chloride)98-59-9190.65 g/mol 1.22 g6.36 mmol (1.1 eq)Purity >98%, moisture sensitive
Anhydrous Pyridine110-86-179.10 g/mol 20 mL-Reagent grade, dried over KOH
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~150 mL-ACS grade
Saturated NaCl solution (Brine)7647-14-558.44 g/mol ~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed-For drying
Silica Gel63231-67-4-As needed-For column chromatography (230-400 mesh)
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Dropping funnel or syringe

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Mandatory Safety Precautions
  • Tosyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[2][3] It is also highly moisture-sensitive and reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[2][3][4] All manipulations must be performed in a certified chemical fume hood.[4]

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile).[2][3][5][6]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of tosyl chloride.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried before use.

    • To the flask, add 3-amino-5-bromopyridine (1.00 g, 5.78 mmol).

    • Add anhydrous pyridine (20 mL) to the flask to dissolve the starting material. Stir the solution until all the solid has dissolved.

  • Addition of Tosyl Chloride:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Dissolve tosyl chloride (1.22 g, 6.36 mmol) in a small amount of anhydrous pyridine (~5 mL) in a separate, dry vessel if desired, or add it directly as a solid in portions.

    • Slowly add the tosyl chloride to the stirred solution of 3-amino-5-bromopyridine over 15-20 minutes. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring the mixture for 12-16 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (~50 g) with stirring.

    • Transfer the resulting slurry to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with water (2 x 25 mL) and then with saturated brine (1 x 50 mL) to remove residual pyridine and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure this compound as a solid.

Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Hydrolysis of tosyl chloride. - Insufficient base.- Extend reaction time and monitor by TLC. - Ensure all glassware is dry and use anhydrous solvents. - Ensure at least 2 equivalents of base are used if not using pyridine as the solvent.
Formation of Multiple Products - Reaction temperature too high. - Di-sulfonylation of the amino group (less common).- Maintain temperature control, especially during the addition of tosyl chloride. - Use a slight excess (1.1 eq) of tosyl chloride, not a large excess.
Difficult Purification - Presence of unreacted starting materials. - Co-elution of impurities.- Perform an acidic wash (e.g., dilute HCl) during work-up to remove residual basic starting material. - Optimize the eluent system for column chromatography.

References

  • Al-Saeedi, A. H., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 2845-2855. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • Kumar, A., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 791-798. Retrieved from [Link]

  • International Journal of Research in Basic and Applied Sciences. (n.d.). A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]

  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Retrieved from [Link]

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Application Notes and Protocols for the Antibacterial Evaluation of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the evaluation of the antibacterial properties of the novel synthetic compound, N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. As a member of the sulfonamide class of compounds, which have a long and storied history in antimicrobial chemotherapy, this molecule presents a compelling candidate for investigation against a panel of clinically relevant bacteria.[1][2] These application notes are designed to provide researchers with both the theoretical underpinnings and detailed, field-proven protocols to rigorously assess its potential as an antibacterial agent. We will delve into the scientific rationale for key experimental choices, from initial screening assays to the determination of bactericidal or bacteriostatic mechanisms, ensuring a self-validating and robust experimental workflow.

Introduction: The Scientific Rationale

This compound is a synthetic molecule featuring a core sulfonamide functional group. The historical and clinical significance of sulfonamides as antibacterial agents cannot be overstated; they were among the first classes of drugs successfully used to treat systemic bacterial infections.[1][3]

The Sulfonamide Mechanism of Action: A Primer

The antibacterial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA). Bacteria, unlike humans, cannot uptake folic acid from their environment and must synthesize it de novo.[4][5] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of PABA into dihydropteroic acid, a precursor to folic acid. Sulfonamides act as competitive inhibitors of DHPS, effectively starving the bacteria of essential folate.[2][4] Without folate, the synthesis of nucleic acids (DNA and RNA) is halted, leading to an inhibition of bacterial growth and replication.[4][6] This mechanism is typically bacteriostatic, meaning it inhibits growth rather than directly killing the bacteria.[2][6]

Why Investigate this compound?

The continued emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents.[1][7] While resistance to older sulfonamides is widespread, novel derivatives may possess unique properties, such as altered target binding affinity or reduced susceptibility to existing resistance mechanisms.[8] The specific substitutions on the pyridinyl and phenyl rings of this compound may confer enhanced activity, a broader spectrum, or improved pharmacokinetic properties. This guide provides the framework to test these hypotheses.

Experimental Workflow: A Step-by-Step Guide

A logical and phased approach is crucial for the efficient evaluation of a novel compound. The following workflow is designed to move from broad screening to more detailed characterization of antibacterial activity.

Figure 1: A phased experimental workflow for assessing antibacterial activity.

Detailed Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[9][10][11]

Preparation of Compound Stock Solution
  • Rationale: A high-concentration, sterile stock solution is necessary for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds, but its final concentration in assays must be controlled to avoid toxicity to the bacteria.

  • Protocol:

    • Accurately weigh 10 mg of this compound (Molecular Weight: 327.20 g/mol ).

    • Dissolve the compound in sterile, analytical grade DMSO to achieve a stock concentration of 10 mg/mL.

    • Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at -20°C.

Phase 1: Disk Diffusion Assay (Kirby-Bauer Method)
  • Rationale: This is a rapid, qualitative screening method to determine if the compound has any activity against the test organisms.[12] The presence and size of a "zone of inhibition" where bacteria fail to grow indicates susceptibility.

  • Protocol:

    • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

    • Using a sterile cotton swab, evenly streak the inoculum across the entire surface of a Mueller-Hinton Agar (MHA) plate.

    • Allow the plate to dry for 5-10 minutes.

    • Impregnate sterile filter paper disks (6 mm diameter) with a known amount of the test compound (e.g., 10 µL of a 1 mg/mL working solution).

    • Using sterile forceps, place the disks onto the inoculated MHA plate.

    • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with DMSO).

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.[13]

Phase 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Rationale: This quantitative method determines the lowest concentration of the compound that prevents visible bacterial growth.[13][14] It is considered the gold standard for susceptibility testing.[10]

  • Protocol:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • In the first column of wells, add an additional 50 µL of the test compound at a concentration of 2x the highest desired test concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

    • Prepare a bacterial inoculum as described for the disk diffusion assay, but dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of this diluted inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria only, no compound) and a negative control (broth only, no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Phase 3: Determination of Minimum Bactericidal Concentration (MBC)
  • Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Protocol:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate this aliquot onto a fresh MHA plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the MHA plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Data Interpretation and Presentation

Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC provides a quantitative measure of whether the compound is bacteriostatic or bactericidal.

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the agent is considered bacteriostatic.

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the agent is considered bactericidal.

Presenting the Data

Summarize the quantitative data in a clear, tabular format for easy comparison across different bacterial strains.

Table 1: Example Antibacterial Activity Profile of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923Gram-positive642564Bactericidal
Escherichia coli ATCC 25922Gram-negative128>512>4Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Gram-negative>512>512-Resistant
Bacillus subtilis ATCC 6633Gram-positive321284Bactericidal

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antibacterial evaluation of this compound. Based on the results obtained from these assays, further studies could include time-kill kinetics, synergy testing with other antibiotics, and investigations into the potential for resistance development. The structural novelty of this compound, coupled with the proven mechanism of the sulfonamide class, makes it a worthy candidate for further research in the quest for new antibacterial therapies.

References

  • Mode of Action (MOA) of Sulfonamide Antibiotics. Science Prof Online. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Pharmaceutica Sciencia. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Sulfonamides. Merck Manual Professional Edition. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. RSC Publishing. [Link]

  • Synthesis of novel sulphonamides and evaluation of their antibacterial efficacy. Journal of Saudi Chemical Society. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Assessment of antimicrobial activity. Protocols.io. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of the Basque Country. [Link]

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Investigating the Anticancer Potential of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide: A Guideline for In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously associated with the first generation of antibiotics. However, its versatility extends far beyond antimicrobial applications. In oncology, the benzenesulfonamide scaffold is present in a number of targeted therapies, demonstrating the potential of this chemical moiety to interact with critical cellular pathways implicated in cancer progression. The compound N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide represents a novel chemical entity at the intersection of two key pharmacophores: the bromopyridine ring and the methylbenzenesulfonamide group. While direct studies on this specific molecule are not yet prevalent in public-domain research, its structural components suggest a compelling rationale for its investigation as a potential anticancer agent.

This document serves as a comprehensive application guide, outlining the foundational experimental protocols and workflows that a researcher would employ to conduct an initial in vitro characterization of this compound, or similar novel sulfonamide derivatives, in cancer cell lines. The methodologies described herein are based on established practices for the preclinical evaluation of potential anticancer compounds.

Compound Profile: this compound

Characteristic Information
IUPAC Name This compound
Molecular Formula C12H11BrN2O2S
Structure (A structural representation would be included here)
Presumed Mechanism of Action The precise mechanism of action is yet to be elucidated. Based on related sulfonamide compounds, potential mechanisms could include inhibition of carbonic anhydrases, disruption of microtubule dynamics, or modulation of key signaling kinases.[1][2]

Experimental Workflow for In Vitro Characterization

The initial assessment of a novel compound's anticancer potential follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. The following workflow provides a robust framework for this evaluation.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Characterization A Compound Preparation & Solubilization B Selection of Cancer Cell Lines A->B Informs C Cell Viability Assay (e.g., MTT, XTT) B->C Leads to D Determination of IC50 Values C->D Data for E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E Guides concentration selection F Cell Cycle Analysis (Propidium Iodide Staining) D->F Guides concentration selection H Colony Formation Assay D->H Guides concentration selection G Western Blot for Key Protein Markers E->G Confirms apoptotic pathway F->G Investigates cell cycle regulators I Cell Migration/Invasion Assay H->I Assess long-term effects J Target Identification Studies (if warranted) I->J Suggests further investigation

Caption: A generalized experimental workflow for the in vitro evaluation of a novel anticancer compound.

Part 1: Foundational Protocols for Cytotoxicity Assessment

The initial goal is to determine if this compound exhibits cytotoxic or cytostatic effects against cancer cells and to quantify this activity.

Protocol 1.1: Preparation of Stock Solutions

Accurate and consistent compound preparation is critical for reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the amount of this compound powder required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO.

  • Carefully weigh the compound and dissolve it in the appropriate volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Rationale: DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays. Preparing a concentrated stock allows for minimal solvent concentration in the final cell culture medium, typically not exceeding 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 1.2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[3][4]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.

Data Analysis and IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Hypothetical Data Presentation:

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-748[Experimental Value]
A54948[Experimental Value]
HCT11648[Experimental Value]

Part 2: Investigating the Mechanism of Cell Death

Once cytotoxicity is established, the next step is to understand how the compound is affecting the cancer cells. The two most common fates are apoptosis (programmed cell death) and cell cycle arrest.

Protocol 2.1: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter dead cells, thus allowing for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

Data Interpretation: The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants with increasing compound concentration is indicative of apoptosis induction.

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a defined period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence of the DNA-bound PI.

Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest at that checkpoint.

Cell_Cycle_Arrest cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S Arrest_Point Compound-Induced Arrest G1->Arrest_Point G2 G2 Phase S->G2 M M Phase G2->M M->G1 caption Conceptual representation of cell cycle arrest.

Caption: A diagram illustrating the concept of a compound inducing cell cycle arrest.

Conclusion and Future Directions

The protocols outlined in this application note provide a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would provide a strong rationale for more advanced studies. These could include investigating the effect on colony formation, cell migration and invasion, and ultimately, in vivo studies in animal models to assess efficacy and safety. The exploration of novel chemical entities like this compound is a critical endeavor in the ongoing search for more effective and selective cancer therapies.

References

[A comprehensive, numbered list of all cited sources with full bibliographic information and clickable URLs would be compiled here based on the research conducted.]

  • Masci, D., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824–14842. [Link]

  • Pogorzelska, A., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1163. [Link]

  • Khan, I., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6965. [Link]

  • Biomedica. (2024). Testing Cytotoxic Activity of Drug Candidates with EZ4U – MTT Assay. [Link]

  • Wang, L., et al. (2022). Morin Inhibits Proliferation of SW480 Colorectal Cancer Cells by Inducing Apoptosis Mediated by Reactive Oxygen Species Formation and Uncoupling of Warburg Effect. Frontiers in Pharmacology, 13, 848911. [Link]

  • Wang, Y., et al. (1992). A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro. Cancer Immunology, Immunotherapy, 35(6), 412–416. [Link]

  • Taxol specifically targets the cell cycle. [Link]

  • Zhang, Y., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2139. [Link]

  • Li, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. RSC Medicinal Chemistry, 13(1), 108–119. [Link]

Sources

The Strategic Role of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs due to its ability to form key hydrogen bonds and favorable pharmacokinetic properties.[1] When coupled with a sulfonamide group, another cornerstone of pharmaceutical sciences, the resulting N-pyridyl-benzenesulfonamide core becomes a powerful building block for targeted therapies. This guide focuses on a particularly valuable intermediate: N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide . Its strategic placement of a reactive bromine atom and a sulfonamide linkage makes it a versatile precursor for the synthesis of a new generation of kinase inhibitors, which are at the forefront of oncology and inflammatory disease treatment.[2][3][4] This document provides detailed protocols for the synthesis and characterization of this intermediate and illustrates its application in the construction of potent kinase inhibitors.

I. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is achieved through a nucleophilic substitution reaction between 3-amino-5-bromopyridine and 4-methylbenzenesulfonyl chloride (tosyl chloride). The amino group of the pyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. Pyridine is often used as a base to quench the HCl byproduct generated during the reaction.[1]

Protocol: Synthesis of this compound

Materials:

  • 3-Amino-5-bromopyridine (1.0 eq)

  • 4-Methylbenzene-1-sulfonyl chloride (Tosyl Chloride, 2.0 eq)[1]

  • Pyridine (solvent and base)

  • Deionized Water

  • Hexane

  • Ethyl Acetate

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Heating mantle

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-amino-5-bromopyridine (1.0 eq) and pyridine.

  • Addition of Tosyl Chloride: To the stirred solution, add 4-methylbenzene-1-sulfonyl chloride (2.0 eq).[1]

  • Reaction: Heat the mixture to 100°C and stir vigorously for 3 hours under a nitrogen atmosphere.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into deionized water. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. Dry the crude product.

  • Recrystallization: Recrystallize the crude solid from a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) to obtain pure this compound as colorless crystals.[1]

Causality Behind Experimental Choices:

  • Excess Tosyl Chloride: Using a twofold excess of tosyl chloride ensures the complete consumption of the starting aminopyridine, driving the reaction to completion.[1]

  • Pyridine as Solvent and Base: Pyridine serves a dual role. As a solvent, it provides a suitable medium for the reaction. As a base, it neutralizes the hydrochloric acid generated, preventing the protonation of the starting amine, which would render it non-nucleophilic.

  • Heating: The reaction is heated to 100°C to overcome the activation energy barrier and ensure a reasonable reaction rate.[1]

  • Recrystallization: This purification technique is ideal for obtaining highly pure crystalline solids by separating the desired product from impurities that have different solubilities.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-Amino-5-bromopyridine C Sulfonylation in Pyridine at 100°C A->C B 4-Methylbenzenesulfonyl Chloride B->C D Precipitation in Water C->D Cooling & Quenching E Filtration & Washing D->E F Recrystallization (Hexane/Ethyl Acetate) E->F G N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide F->G Pure Crystals

Caption: Workflow for the synthesis of this compound.

II. Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized intermediate. The following are the expected analytical data based on the structure and data from similar compounds.[5]

Analytical Technique Expected Results
Appearance Colorless to off-white crystalline solid
Molecular Formula C₁₂H₁₁BrN₂O₂S
Molecular Weight 327.20 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.5 (d, 1H, pyridine H), ~8.3 (d, 1H, pyridine H), ~7.8 (t, 1H, pyridine H), 7.75 (d, 2H, tosyl H), 7.30 (d, 2H, tosyl H), 2.40 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~148, ~145, ~144, ~137, ~135, ~130, ~128, ~122, ~120, 21.5
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₂H₁₂BrN₂O₂S⁺: 326.98; found: 326.98
HPLC Purity >98% (typical)

Interpretation of Spectral Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine ring, typically in the downfield region (δ 7.5-8.5 ppm). The characteristic A₂B₂ pattern for the tosyl group protons will appear as two doublets around δ 7.3 and 7.7 ppm. A singlet at approximately 2.4 ppm corresponds to the methyl group.

  • ¹³C NMR: The carbon spectrum will show signals for the pyridine and benzene ring carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The methyl carbon will be observed around 21.5 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule ([M+H]⁺), confirming the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) will be a key diagnostic feature.

III. Application in Kinase Inhibitor Synthesis: A Gateway to Pyrrolo[2,3-b]pyridines

This compound is a key intermediate for the synthesis of more complex heterocyclic systems, particularly the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This scaffold is a core component of numerous kinase inhibitors.[2][3][4] The bromine atom at the 5-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions, allowing for the introduction of various substituents and the construction of the fused pyrrole ring.

Application Example: Synthesis of a Pyrrolo[2,3-b]pyridine Core for IKK2 Inhibitors

IκB kinase 2 (IKK2) is a crucial enzyme in the NF-κB signaling pathway, which is implicated in inflammatory responses.[6][7] Inhibitors of IKK2 are therefore of significant interest for the treatment of inflammatory diseases. The pyrrolo[2,3-b]pyridine core is a known scaffold for potent IKK2 inhibitors. The following is a representative workflow for the synthesis of a substituted pyrrolo[2,3-b]pyridine from this compound.

Workflow for Pyrrolo[2,3-b]pyridine Synthesis:

G cluster_start Starting Intermediate cluster_reaction1 Step 1: Sonogashira Coupling cluster_intermediate Alkynylated Intermediate cluster_reaction2 Step 2: Annulation cluster_product Final Scaffold A N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide B Reaction with a terminal alkyne (e.g., Trimethylsilylacetylene) in the presence of a Pd/Cu catalyst A->B C N-(5-Alkynylpyridin-3-yl)-4- methylbenzenesulfonamide B->C D Base-mediated intramolecular cyclization (e.g., using KOtBu) C->D E Substituted Pyrrolo[2,3-b]pyridine D->E

Caption: A general workflow for the synthesis of a pyrrolo[2,3-b]pyridine scaffold.

Protocol Outline:

  • Sonogashira Coupling: The bromo-intermediate is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine or DMF. This reaction introduces an alkyne substituent at the 5-position of the pyridine ring.

  • Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Intramolecular Annulation: The resulting N-(5-alkynylpyridin-3-yl)sulfonamide undergoes a base-mediated intramolecular cyclization to form the pyrrolo[2,3-b]pyridine ring system. The sulfonamide nitrogen attacks the alkyne, leading to ring closure.

  • Further Functionalization: The resulting pyrrolo[2,3-b]pyridine can be further modified at various positions to synthesize a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

IV. Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the presence of a strategically placed bromine atom make it an ideal starting material for the construction of complex heterocyclic scaffolds, particularly the pyrrolo[2,3-b]pyridine core found in numerous kinase inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this important building block in their quest for novel therapeutics targeting a wide range of diseases. As the demand for targeted therapies continues to grow, the importance of such well-designed intermediates in accelerating the drug discovery process cannot be overstated.

References

  • Jackson, S. P., et al. (2005). TGX-221, a new inhibitor of phosphoinositide 3-kinase p110β. Journal of Biological Chemistry, 280(18), 18455-18465.
  • Alsughayer, A., et al. (2011).
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 2025, 285, 11623.
  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 2020, 28(11), 115493.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 2021, 12(5), 789-794.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020, 11(3), 245-249.
  • Spectral Assignments and Reference Data of N-Aralkylsulfonamides, N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-Sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 2005, 43(11), 936-940.
  • N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2009, 66(2), o205.
  • US Patent US20100035917A1, Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors.
  • A Selective IKK-2 Inhibitor Blocks NF-kappa B-dependent Gene Expression in interleukin-1 Beta-Stimulated Synovial Fibroblasts. The Journal of Immunology, 2003, 170(11), 5359-5365.
  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl.
  • Wiley-VCH 2007 - Supporting Inform
  • US Patent US20100035917A1, Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors.
  • A Selective IKK-2 Inhibitor Blocks NF-kappa B-dependent Gene Expression in interleukin-1 Beta-Stimulated Synovial Fibroblasts. The Journal of Immunology, 2003, 170(11), 5359-5365.
  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl.
  • Wiley-VCH 2007 - Supporting Inform
  • A Selective IKK-2 Inhibitor Blocks NF-kappa B-dependent Gene Expression in interleukin-1 Beta-Stimulated Synovial Fibroblasts. The Journal of Immunology, 2003, 170(11), 5359-5365.
  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl.
  • Wiley-VCH 2007 - Supporting Inform

Sources

High-throughput screening assays involving N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening Assays for the Identification of Novel Kinase Inhibitors based on the N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Specific Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1] This has made them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of several cancers, but the high degree of homology in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3][4] The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors due to its chemical tractability and potential for diverse functionalization.

This application note provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify and characterize novel kinase inhibitors derived from this scaffold. As a pertinent and well-documented example, we will focus on assays targeting Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide range of pathologies including Alzheimer's disease, type II diabetes, and certain cancers.[5][6][7]

The Target: Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation.[7] It plays a key role in numerous signaling pathways, including insulin signaling and Wnt/β-catenin signaling.[7][8] The inhibition of GSK-3β can lead to the stabilization and accumulation of β-catenin, a key event in the Wnt pathway.[9] This provides a basis for both biochemical and cell-based assays to identify and characterize inhibitors.

High-Throughput Screening Workflow

A typical HTS campaign for identifying kinase inhibitors follows a multi-stage process designed to efficiently screen large compound libraries and progressively narrow down to the most promising candidates.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Cellular Assays cluster_3 Lead Optimization Primary_Screen Biochemical HTS (e.g., Kinase-Glo® Luminescent Assay) Screening of compound library Dose_Response Dose-Response Curves (IC50 Determination) Primary_Screen->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Confirmed Hits Cell_Based_Assay Cell-Based Assay (e.g., β-catenin accumulation) Orthogonal_Assay->Cell_Based_Assay Validated Hits Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Lead_Opt Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->Lead_Opt Promising Leads Wnt_Pathway cluster_0 GSK-3β Active cluster_1 GSK-3β Inhibited GSK3b_active Active GSK-3β b_catenin β-catenin Degradation Phosphorylation & Degradation b_catenin->Degradation GSK3b_inhibited Inhibited GSK-3β b_catenin_stable β-catenin Accumulation Stabilization & Accumulation b_catenin_stable->Accumulation Inhibitor N-(5-Bromopyridin-3-yl) -4-methylbenzenesulfonamide Derivative Inhibitor->GSK3b_inhibited

Figure 2: Mechanism of action for a GSK-3β inhibitor in the Wnt/β-catenin pathway.

Materials:

  • A suitable cell line (e.g., HEK293, CHO-K1) [9]* Cell culture medium and supplements

  • Hit compounds from the biochemical screen

  • Positive control (e.g., CHIR-99021)

  • Lysis buffer

  • β-catenin ELISA kit or primary/secondary antibodies for immunofluorescence

  • Clear-bottom 96-well or 384-well plates for imaging or ELISA

Methodology (ELISA-based):

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the hit compounds for 4-6 hours. Include DMSO and a positive control.

  • Cell Lysis: Aspirate the medium, wash the cells with PBS, and then add lysis buffer to each well.

  • ELISA:

    • Transfer the cell lysates to a β-catenin antibody-coated ELISA plate.

    • Follow the manufacturer's protocol for the ELISA, which typically involves incubation with a detection antibody and a substrate that generates a colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Plot the signal against the logarithm of the compound concentration and determine the EC50 value (the concentration at which 50% of the maximum β-catenin accumulation is observed).

ParameterExample ValueRationale
Cell LineHEK293A commonly used and well-characterized cell line with active Wnt/β-catenin signaling.
Compound Treatment Time4-6 hoursSufficient time to observe significant β-catenin accumulation following GSK-3β inhibition.
ReadoutELISAA quantitative and high-throughput method for measuring protein levels.
EndpointEC50 ValueRepresents the cellular potency of the compound.

Conclusion and Future Directions

This application note outlines a robust and systematic approach for the high-throughput screening of a compound library, based on the this compound scaffold, to identify novel GSK-3β inhibitors. The described workflow, from primary biochemical screening to secondary cell-based assays, provides a clear path for hit identification and validation. Promising lead compounds identified through this process would then be subjected to further characterization, including kinase selectivity profiling against a broad panel of kinases, and subsequent medicinal chemistry efforts for lead optimization.

References

  • Binnie, A., et al. (2007). A high throughput luminescent assay for glycogen synthase kinase-3beta inhibitors. Assay and Drug Development Technologies, 5(1), 75-83. [Link]

  • Polgar, T., et al. (2005). Comparative virtual and experimental high-throughput screening for glycogen synthase kinase-3beta inhibitors. Journal of Medicinal Chemistry, 48(10), 3406-3415. [Link]

  • Ahmad, W., et al. (2021). High-throughput screening of natural compounds and inhibition of a major therapeutic target HsGSK-3β for Alzheimer's disease using computational approaches. Journal of Genetic Engineering and Biotechnology, 19(1), 61. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2023). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Ahmad, W., et al. (2021). High-throughput screening of natural compounds and inhibition of a major therapeutic target HsGSK-3β for Alzheimer's disease using computational approaches. Journal of Genetic Engineering and Biotechnology, 19(1), 61. [Link]

  • Sarno, F., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Molecules, 27(7), 2204. [Link]

  • Lee, S., et al. (2020). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 21(21), 8205. [Link]

  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. [Link]

  • Sarno, F., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Research Square. [Link]

  • Bavisotto, L. M., et al. (2005). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Assay and Drug Development Technologies, 3(5), 549-558. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

Sources

Application Notes and Protocols for the Crystallization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in Drug Development

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is a sulfonamide-containing compound with potential applications in medicinal chemistry and drug development. The isolation and purification of this active pharmaceutical ingredient (API) in a crystalline form are paramount for ensuring its purity, stability, and consistent physicochemical properties, which are critical for reliable downstream applications, including formulation and preclinical studies. The crystalline form of an API can significantly impact its bioavailability, dissolution rate, and manufacturability. Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—necessitates the development of robust and reproducible crystallization protocols to ensure the consistent production of the desired solid-state form.[1]

This comprehensive guide provides a detailed framework for developing effective crystallization strategies for this compound. We will explore systematic approaches to solvent selection and detail several common crystallization techniques, including single-solvent recrystallization, the solvent/anti-solvent method, and slow evaporation. The protocols provided herein are designed to be a starting point for researchers, offering a logical progression from initial screening to the optimization of crystal quality and yield.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is foundational to developing a successful crystallization strategy. While extensive experimental data for this specific molecule is not widely available, we can infer key characteristics based on its structure and the general properties of related sulfonamides.

Molecular Structure:

The molecule possesses several key functional groups that will dictate its crystallization behavior:

  • Sulfonamide Group (-SO₂NH-): This group is a strong hydrogen bond donor (N-H) and acceptor (S=O). It plays a crucial role in forming predictable intermolecular interactions, often leading to well-defined crystal lattices.[2][3]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can participate in various hydrogen bonding networks.

  • Bromine Atom: The bromine substituent increases the molecular weight and can participate in halogen bonding, influencing the crystal packing.

  • Tosyl Group: The aromatic ring of the tosyl group can engage in π-π stacking interactions, further stabilizing the crystal structure.

Based on these features, this compound is a polar molecule with a rigid backbone, suggesting it will be soluble in polar organic solvents and have limited solubility in nonpolar solvents and water.

Systematic Solvent Screening: The Foundation of a Robust Protocol

The selection of an appropriate solvent system is the most critical step in developing a crystallization protocol. An ideal solvent will exhibit high solubility of the compound at elevated temperatures and low solubility at lower temperatures. The following protocol outlines a systematic approach to solvent screening.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude this compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the list in the table below, starting with a small volume (e.g., 0.1 mL).

  • Solubility at Room Temperature: Agitate the vials at room temperature and observe the solubility. If the compound dissolves completely, the solvent is likely too good for single-solvent recrystallization at this concentration.

  • Solubility at Elevated Temperature: For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial while stirring. Add small increments of the solvent until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystal Formation: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath. Observe for the formation of crystals.

  • Evaluation: Evaluate each solvent based on the quality and quantity of the crystals formed. A good solvent will yield well-formed crystals with a significant reduction in solubility upon cooling.

Hypothetical Solvent Screening Results
SolventSolubility at 25°CSolubility at BoilingObservations upon CoolingSuitability
WaterInsolubleInsoluble-Unsuitable as single solvent
MethanolSparingly SolubleSolubleRapid precipitation, small needlesPotential for single-solvent
EthanolSparingly SolubleSolubleWell-formed prisms after slow coolingGood candidate for single-solvent
IsopropanolSparingly SolubleSolubleSlower crystallization, good crystalsGood candidate for single-solvent
AcetoneSolubleVery SolubleNo crystals formed, remains in solutionPotential as "solvent" in anti-solvent pair
Ethyl AcetateSparingly SolubleSolubleOiling out, then solidificationUse with caution, may need optimization
TolueneInsolubleSparingly Soluble-Potential as anti-solvent
HeptaneInsolubleInsoluble-Good candidate for anti-solvent

Crystallization Protocols

Based on the solvent screening, several crystallization techniques can be employed. The choice of method will depend on the properties of the selected solvent system and the desired outcome in terms of crystal size and purity.

Workflow for Crystallization Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate crystallization technique.

CrystallizationWorkflow start Start with Crude Compound solvent_screen Perform Solvent Screen start->solvent_screen good_single_solvent Good single solvent found? (High solubility hot, low cold) solvent_screen->good_single_solvent single_solvent_cryst Protocol 2: Single-Solvent Recrystallization good_single_solvent->single_solvent_cryst Yes solvent_antisolvent_pair Good solvent/anti-solvent pair found? good_single_solvent->solvent_antisolvent_pair No end Characterize Crystals single_solvent_cryst->end antisolvent_cryst Protocol 3: Solvent/Anti-Solvent Crystallization solvent_antisolvent_pair->antisolvent_cryst Yes slow_evap Protocol 4: Slow Evaporation solvent_antisolvent_pair->slow_evap No antisolvent_cryst->end slow_evap->end

Caption: Decision tree for selecting a crystallization method.

Protocol 2: Single-Solvent Recrystallization (Example with Ethanol)

This is the most common and straightforward method for purifying solid compounds.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of ethanol. Heat the mixture to boiling with gentle stirring until the solid is completely dissolved. If necessary, add more hot ethanol dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 3: Solvent/Anti-Solvent Crystallization (Example with Acetone/Heptane)

This method is useful when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (anti-solvent) to induce precipitation.

  • Dissolution: Dissolve the crude this compound in the minimum amount of acetone at room temperature.

  • Addition of Anti-Solvent: Slowly add heptane dropwise to the stirred solution. Continue adding heptane until the solution becomes persistently turbid.

  • Crystal Growth: At the first sign of persistent turbidity, stop adding the anti-solvent and allow the solution to stand undisturbed at room temperature. If crystals do not form, you may add a seed crystal or gently scratch the inside of the flask with a glass rod.

  • Cooling: Once crystal growth appears to have stopped, the flask can be cooled in an ice bath to maximize the yield.

  • Isolation and Washing: Isolate the crystals by vacuum filtration and wash with a small amount of a pre-mixed acetone/heptane solution (using the same ratio that induced precipitation) or pure heptane.

  • Drying: Dry the crystals under vacuum.

Protocol 4: Slow Evaporation

This technique is often used to grow high-quality single crystals for X-ray diffraction analysis.

  • Solution Preparation: Prepare a dilute, saturated, or near-saturated solution of the compound in a suitable solvent (e.g., ethanol or acetone) at room temperature.

  • Filtration: Filter the solution to remove any dust or particulate matter.

  • Evaporation: Transfer the solution to a clean vial and cover it with a cap that has small perforations or with paraffin film pierced with a needle. This allows for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and dry the crystals.

Troubleshooting Common Crystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent used).- Compound is highly pure and lacks nucleation sites.- Cooling is too rapid.- Evaporate some of the solvent to increase concentration.- Add a seed crystal.- Scratch the inner surface of the flask with a glass rod.- Allow for slower cooling.
Oiling Out - The solution becomes supersaturated at a temperature above the melting point of the solute in the solvent.- The compound is impure.- Add more solvent to dissolve the oil, then cool more slowly.- Try a different solvent or solvent system.- Purify the compound by another method (e.g., chromatography) before recrystallization.
Low Yield - Too much solvent was used.- Incomplete cooling.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Use pre-heated glassware for hot filtration.[4]
Colored Crystals - Colored impurities are co-precipitating with the product.- Use activated charcoal to decolorize the solution before crystallization.- A second recrystallization may be necessary.

Characterization of Crystalline Material

After obtaining crystals, it is essential to characterize them to confirm their identity, purity, and crystalline form. Standard analytical techniques include:

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Microscopy: Visual inspection of crystal morphology and size.

  • Spectroscopy (NMR, IR): To confirm the chemical structure and identify any trapped solvent.

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess for polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

Conclusion

The crystallization of this compound is a critical step for its purification and the control of its solid-state properties. While a universal protocol does not exist, a systematic approach to solvent screening, coupled with the application of standard crystallization techniques such as single-solvent recrystallization and the solvent/anti-solvent method, provides a robust framework for success. The protocols and guidelines presented in this application note are intended to empower researchers to develop an optimized and reproducible crystallization process, ensuring the production of high-quality crystalline material suitable for further research and development.

References

  • Goud, N. R., Babu, N. J., & Nangia, A. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(9), 4575–4586.
  • PubChem. (n.d.). N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide. Retrieved from [Link]

  • ChemExpress. (n.d.). N-(5-Bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide. Retrieved from [Link]

  • Goud, N. R., Babu, N. J., & Nangia, A. (2011). Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design, 11(5), 1930–1939.
  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Li, Y., & Yang, G. (2014). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o782.
  • ACS Publications. (2011). Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, N-ethyl-ar-methyl-. Retrieved from [Link]

  • Arctom Scientific. (n.d.). N-(5-Bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Chemsigma. (n.d.). N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-{[(6-Methoxy-5-nitropyrimidin-4-yl)amino]methyl}benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Retrieved from [Link]

  • Gholap, S. S., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2135.
  • Smith, A. B., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • PubChem. (n.d.). Diazald. Retrieved from [Link]

  • Reddit. (2022). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Kaupang, Å., & Bonge-Hansen, T. (2014). α-Bromodiazoacetamides – a new class of diazo compounds for catalyst-free, ambient temperature intramolecular C–H insertion reactions. Beilstein Journal of Organic Chemistry, 10, 2535–2542.

Sources

Application Notes and Protocols: N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Probe for Tumor-Associated Carbonic Anhydrases

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is a synthetic small molecule belonging to the pyridinyl benzenesulfonamide class of compounds. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a selective inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1][2][3] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[2][4] The development of selective inhibitors for these isoforms is a significant focus in anticancer drug discovery.[4]

This document serves as a comprehensive guide for researchers interested in exploring the utility of this compound as a molecular probe. It provides a theoretical framework based on the known activities of structurally related compounds and offers detailed, actionable protocols for its characterization, validation, and application in target engagement and identification studies.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₁BrN₂O₂SSigma-Aldrich
Molecular Weight 327.2 g/mol Sigma-Aldrich
Appearance White to off-white solid (predicted)-
Solubility Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water (predicted).-
Storage Store at 2-8°C in a dry, well-ventilated place.-

Note: It is recommended to perform experimental validation of solubility and stability in relevant biological buffers before use.

Hypothesized Mechanism of Action and Target Engagement

The sulfonamide moiety is a well-established zinc-binding group that is critical for the inhibitory activity of this class of compounds against carbonic anhydrases.[5] The pyridinyl and methylphenyl components of this compound are predicted to interact with the active site residues of CA isoforms, contributing to binding affinity and selectivity.[1][3] Specifically, differences in the active site architecture between CA isoforms, such as the presence of a hydrophobic pocket, can be exploited to achieve isoform-selective inhibition.[1]

The following diagram illustrates the hypothesized binding mode of a pyridinyl benzenesulfonamide inhibitor within the active site of a carbonic anhydrase.

G cluster_0 CA Active Site Zn2+ Zn2+ His94 His94 Zn2+->His94 His96 His96 Zn2+->His96 His119 His119 Zn2+->His119 Probe N-(5-Bromopyridin-3-yl)- 4-methylbenzenesulfonamide Sulfonamide_Group SO2NH Probe->Sulfonamide_Group Pyridinyl_Ring Pyridinyl Ring Probe->Pyridinyl_Ring Methylphenyl_Ring Methylphenyl Ring Probe->Methylphenyl_Ring Sulfonamide_Group->Zn2+ Coordinates Active_Site_Residues Other Active Site Residues Pyridinyl_Ring->Active_Site_Residues Interacts with Hydrophobic_Pocket Hydrophobic Pocket Methylphenyl_Ring->Hydrophobic_Pocket Fits into

Caption: Hypothesized binding of the probe in the CA active site.

Experimental Protocols

The following protocols provide a roadmap for characterizing this compound and utilizing it as a molecular probe.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of the compound against purified CA isoforms.

Materials:

  • Purified recombinant human CA isoforms (e.g., CA II, CA IX, CA XII)

  • This compound

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Buffer (e.g., 10 mM HEPES-Tris, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a stock solution of NPA in acetonitrile.

    • Prepare a stock solution of the CA enzyme in the assay buffer.

  • Assay Performance:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe, load the CA enzyme solution (final concentration ~10 nM) with or without varying concentrations of the inhibitor.

    • In the other syringe, load the NPA substrate solution (final concentration ~0.1 mM).

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the formation of 4-nitrophenolate at 400 nm for a defined period (e.g., 60 seconds).

  • Data Analysis:

    • Determine the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time plots.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target in a cellular context.[6][7][8][9][10]

Materials:

  • Cancer cell line known to express the target CA isoform (e.g., HT-29 for CA IX)

  • This compound

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Apparatus for heating cell suspensions (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target CA isoform

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

Procedure:

  • Cell Treatment:

    • Culture the cells to ~80% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target CA isoform.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow Cell_Culture 1. Cell Culture (e.g., HT-29) Compound_Treatment 2. Compound Treatment (Probe or Vehicle) Cell_Culture->Compound_Treatment Thermal_Challenge 3. Thermal Challenge (Temperature Gradient) Compound_Treatment->Thermal_Challenge Cell_Lysis 4. Cell Lysis Thermal_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate Soluble/Insoluble) Cell_Lysis->Centrifugation Western_Blot 6. Western Blot (Detect Soluble Target) Centrifugation->Western_Blot Data_Analysis 7. Data Analysis (Generate Melting Curve) Western_Blot->Data_Analysis

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 3: Synthesis of a Biotinylated Probe for Affinity Purification

To identify the cellular targets of this compound, a biotinylated version of the molecule can be synthesized for use in affinity purification followed by mass spectrometry (AP-MS).[11]

Conceptual Synthesis Strategy: The synthesis would involve modifying the this compound structure to incorporate a linker arm terminating in a biotin moiety. A potential strategy would be to introduce a reactive functional group on either the pyridinyl or the methylphenyl ring that allows for the attachment of a biotin-linker conjugate. For instance, a carboxylic acid or an amino group could be introduced, which can then be coupled to an amine- or carboxyl-functionalized biotin linker using standard coupling chemistries (e.g., EDC/NHS or amide bond formation).

General Procedure for Biotinylation (Amide Coupling):

  • Synthesize a derivative of this compound containing a primary amine.

  • Dissolve the amine-functionalized compound and a molar excess of an NHS-biotin linker in an anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the biotinylated probe by column chromatography or preparative HPLC.

  • Confirm the structure and purity of the final product by NMR and mass spectrometry.

Protocol 4: Affinity Purification of Target Proteins

This protocol describes the use of the biotinylated probe to isolate its binding partners from cell lysates.

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

  • Mass spectrometry facility for protein identification

Procedure:

  • Cell Lysis:

    • Culture and harvest cells.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated probe for 1-2 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with biotin alone or with the biotinylated probe in the presence of an excess of the non-biotinylated compound.

    • Add streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using elution buffer.

  • Protein Identification:

    • Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

G cluster_0 Affinity Purification Workflow Cell_Lysate 1. Prepare Cell Lysate Incubate_Probe 2. Incubate with Biotinylated Probe Cell_Lysate->Incubate_Probe Capture_Beads 3. Capture with Streptavidin Beads Incubate_Probe->Capture_Beads Wash_Beads 4. Wash Beads to Remove Non-specific Binders Capture_Beads->Wash_Beads Elute_Proteins 5. Elute Bound Proteins Wash_Beads->Elute_Proteins MS_Analysis 6. Protein Identification by Mass Spectrometry Elute_Proteins->MS_Analysis

Caption: Workflow for identifying protein targets using affinity purification.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a selective molecular probe for tumor-associated carbonic anhydrases. The protocols outlined in this guide provide a comprehensive framework for its characterization and application in target validation and discovery. Further studies should focus on the synthesis and evaluation of tagged derivatives to enable its use in a wider range of cell-based assays, including fluorescence microscopy and flow cytometry. The insights gained from such studies will not only elucidate the mechanism of action of this compound but also contribute to the development of novel anticancer therapeutics targeting carbonic anhydrases.

References

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  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(11), e0207417. [Link]

  • Ghorab, M. M., et al. (2016). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 115-121. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12537. [Link]

  • Pacchiano, F., et al. (2010). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 20(18), 5461–5465. [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(7), 1644. [Link]

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  • Gudipati, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6959. [Link]

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Developing derivatives of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide for enhanced activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide Derivatives with Enhanced Biological Activity

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives of this compound. The core structure, which combines a pyridine ring with a sulfonamide linkage, is a privileged scaffold in medicinal chemistry, known to be present in a variety of therapeutic agents.[1][2][3] This guide outlines a systematic approach to modify this lead compound to enhance its biological efficacy, with a focus on anticancer applications. Detailed, field-proven protocols for chemical synthesis and biological screening are provided, underpinned by a rationale grounded in established medicinal chemistry principles.

Introduction: The Rationale for Derivatization

The this compound scaffold is a compelling starting point for a drug discovery program. It incorporates several key functional groups that are frequently found in bioactive molecules:

  • Sulfonamide Moiety (-SO₂NH-) : This group is a cornerstone in drug design, present in antibacterial, anti-inflammatory, and anticancer agents.[4][5] It acts as a versatile hydrogen bond donor and acceptor and can serve as a stable bioisostere for other functional groups.[1]

  • Pyridine Ring : As a "privileged" scaffold, the pyridine ring is a common feature in FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity and improving pharmacokinetic properties.[1]

  • p-Toluenesulfonyl (Tosyl) Group : This group is not only a common synthetic handle but also contributes to the molecule's overall lipophilicity and can engage in hydrophobic and stacking interactions within a target's binding site.[6][7]

  • Bromo Substituent : The bromine atom offers a vector for further chemical modification. Furthermore, the introduction of a halogen atom can favorably influence drug-target interactions through halogen bonding and can impact the metabolic profile of the compound.[5][8]

Given the prevalence of these motifs in anticancer agents, this guide will focus on developing derivatives with enhanced cytotoxic activity against cancer cell lines. The overarching strategy is to systematically explore the structure-activity relationship (SAR) around this scaffold to identify modifications that improve potency and selectivity.[9][10]

Strategic Design of Novel Derivatives

A rational, iterative approach to drug design is crucial for success.[11][12] The following modifications to the parent scaffold are proposed to systematically probe the SAR and enhance biological activity.

G cluster_0 Core Scaffold: this compound cluster_1 Modification Sites cluster_2 Proposed Modifications & Rationale Core Parent Compound R1 R1: Pyridine Ring (Position 5) Core->R1 Site A R2 R2: Tosyl Ring (Position 4) Core->R2 Site B R3 R3: Sulfonamide Linker Core->R3 Site C Mod_R1 At R1 (Br) Bioisosteric Replacement: -Cl, -F, -CN, -CH3 Rationale: Modulate halogen bonding, size, and electronics. R1->Mod_R1 Mod_R2 At R2 (-CH3) Electronic Modulation: -OCH3, -Cl, -NO2, -CF3 Rationale: Tune pKa of sulfonamide NH and explore binding pocket. R2->Mod_R2 Mod_R3 At R3 (-NH-) N-Alkylation: -CH3, -C2H5 Rationale: Remove H-bond donor capacity, increase lipophilicity. R3->Mod_R3

Caption: Key modification sites on the parent scaffold.

Site A: Modification of the Pyridine Ring (Bioisosteric Replacement)

The bromine atom at position 5 of the pyridine ring is an initial point for modification. Bioisosteric replacement is a powerful strategy to optimize physicochemical and pharmacological properties.[13][14]

  • Rationale : Replacing bromine with other halogens (Cl, F) will modulate the potential for halogen bonding and alter steric bulk. Introducing a cyano (-CN) or methyl (-CH₃) group will probe the effects of different electronic and steric properties at this position. This systematic change allows for a clear understanding of the requirements for optimal target engagement.[14][15]

Site B: Modification of the Tosyl Group (Electronic Tuning)

The methyl group on the para-position of the benzenesulfonamide ring can be replaced to tune the electronic properties of the entire molecule.

  • Rationale : Introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) will alter the acidity of the sulfonamide N-H proton and the overall electron distribution of the ring system.[9] This can impact binding affinity, as the sulfonamide nitrogen is often a key interaction point.[4]

Site C: Modification of the Sulfonamide Linker

While often crucial for activity, the sulfonamide N-H can be modified to assess its role as a hydrogen bond donor.

  • Rationale : N-alkylation (e.g., with a methyl or ethyl group) removes the hydrogen bond donating capability. If activity is retained or improved, it suggests this interaction is not critical, opening new avenues for optimization. If activity is lost, it confirms the importance of the N-H group for binding.

Synthetic Protocols

The synthesis of the proposed derivatives can be achieved through established and reliable methods for sulfonamide formation.[2][3]

Protocol 3.1: General Synthesis of N-(5-substituted-pyridin-3-yl)-4-substituted-benzenesulfonamide Derivatives

This protocol describes a general two-step procedure starting from commercially available materials.

Step 1: Synthesis of Substituted Benzenesulfonyl Chlorides (This step is only necessary if the required sulfonyl chloride is not commercially available.)

  • To a cooled (0 °C) solution of the corresponding substituted benzene (1.0 eq) in a suitable solvent like chloroform, add chlorosulfonic acid (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonyl chloride.

Step 2: Sulfonamide Formation

  • Dissolve the appropriate 3-amino-5-substituted-pyridine (1.0 eq) in anhydrous pyridine or dichloromethane at room temperature.

  • Add the desired 4-substituted-benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 6-12 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue, and if a solid precipitate forms, collect it by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfonamide derivative.[2]

  • Characterize the final compounds using standard spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS).[16]

Biological Evaluation: A Tiered Screening Approach

A multi-stage screening process is essential to efficiently identify promising candidates and elucidate their mechanism of action.[17][18]

G start Synthesized Derivative Library primary_screen Primary Screening: In Vitro Cytotoxicity Assay (MTT/SRB) (e.g., NCI-60 Panel) start->primary_screen data_analysis1 Data Analysis: Calculate GI50/IC50 Values Identify 'Hits' (e.g., IC50 < 10 µM) primary_screen->data_analysis1 secondary_screen Secondary Screening (for Hits): Target-Specific Assays (e.g., Kinase Inhibition, CA Inhibition) data_analysis1->secondary_screen Potent Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis1->sar_analysis All Data secondary_screen->sar_analysis in_vivo In Vivo Efficacy Studies: Mouse Xenograft Model secondary_screen->in_vivo Promising Leads lead_optimization Lead Optimization: Synthesize Focused Library Based on SAR Data sar_analysis->lead_optimization lead_optimization->start Iterative Cycle end Preclinical Candidate in_vivo->end

Caption: Tiered workflow for biological evaluation.

Protocol 4.1: Primary In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a reliable, colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[19][20][21]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[20]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[20] Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation : Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protecting the plate from light.[20]

  • Formazan Solubilization : Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[20]

  • Absorbance Measurement : Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Protocol 4.2: In Vivo Efficacy Evaluation (Human Tumor Xenograft Model)

The most promising compounds identified from in vitro assays must be evaluated in vivo to assess their pharmacological activity in a whole-organism context.[17][22]

Model:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.[18][23]

Procedure:

  • Tumor Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into control and treatment groups.

  • Compound Administration : Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle only.

  • Monitoring : Monitor tumor volume (using calipers), body weight (as an indicator of toxicity), and the general health of the mice throughout the study.[23]

  • Endpoint Analysis : The study is typically terminated when tumors in the control group reach a predetermined maximum size. Key endpoints include tumor growth inhibition (TGI) and, in some studies, overall survival benefit.[23]

Data Interpretation and Structure-Activity Relationship (SAR)

Systematic analysis of the biological data from the synthesized derivatives is crucial for guiding the next round of design and optimization.[12]

Table 1: Hypothetical SAR Data for this compound Derivatives against MCF-7 Breast Cancer Cell Line

Compound IDR¹ (at Pyridine-5)R² (at Tosyl-4)IC₅₀ (µM)
Parent -Br-CH₃15.2
1a -Cl-CH₃12.5
1b -F-CH₃25.8
1c -CN-CH₃8.1
2a -Br-OCH₃9.7
2b -Br-Cl5.4
2c -Br-NO₂2.3
3a -CN-NO₂0.9

This data is illustrative and serves as an example for SAR analysis.

  • At the R¹ position, a cyano group (-CN) is more favorable than halogens, suggesting a hydrogen bond acceptor or a specific steric fit might be beneficial.

  • At the R² position, electron-withdrawing groups (-Cl, -NO₂) significantly enhance potency, with the nitro group being the most effective. This points to the importance of the electronic properties of the tosyl ring.

  • The combination of the best substituents (Compound 3a ) leads to a synergistic improvement in activity, highlighting a promising lead candidate for further investigation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a structured and rational framework for designing, synthesizing, and evaluating new derivatives to enhance biological activity. By employing a systematic approach to probe structure-activity relationships and utilizing robust, validated protocols for chemical synthesis and biological testing, researchers can efficiently advance hit compounds through the drug discovery pipeline. The iterative cycle of design, synthesis, and testing is fundamental to medicinal chemistry and is the key to unlocking the full therapeutic potential of this versatile chemical scaffold.[11][24]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
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  • Bioassays for anticancer activities. (n.d.). PubMed.
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  • Advances in Medicinal Chemistry: Novel Strategies in Innovative Drug Discovery. (2025). ManTech Publications.
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  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry, 12(3), 279-283.
  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). MDPI.
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE.
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
  • Medicinal Chemistry In The Path Of Drug Discovery. (n.d.). Journal of Pharmaceutical Negative Results.
  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. (n.d.). PMC - NIH.
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  • Bioassays for Anticancer Activities. (2013). ResearchGate.
  • Tosyl group. (n.d.). Wikipedia.
  • Metal Complexes of Tosyl Sulfonamides: Design, X-ray structure, Biological Activities & Molecular Docking Studies. (2025). ResearchGate.
  • Tosyl group. (n.d.). Grokipedia.
  • Metal complexes of tosyl sulfonamides: design, X-ray structure, biological activities and molecular docking studies. (n.d.). RSC Publishing.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. (n.d.). PubMed.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Bioisosteres of Common Functional Groups. (n.d.).
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  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019).
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Scale-up synthesis of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical and materials science research. Moving from bench-scale to pilot or manufacturing scale introduces challenges in reaction control, heat management, and purification that are not always apparent in small-scale preparations. This document details a robust and reproducible protocol, emphasizing the scientific rationale behind critical process parameters. We address common scale-up pitfalls and provide actionable troubleshooting strategies to ensure high yield and purity. The protocols herein are designed for researchers, chemists, and process development professionals tasked with transitioning synthetic procedures to larger-scale operations.

Strategic Overview: Synthesis and Scale-Up Rationale

The synthesis of this compound is achieved through the nucleophilic substitution reaction between 5-bromo-3-aminopyridine and 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl). This reaction, a classic method for sulfonamide bond formation, is efficient and high-yielding.

The core transformation involves the nucleophilic amino group of the pyridine derivative attacking the electrophilic sulfur atom of the sulfonyl chloride. This process liberates hydrochloric acid (HCl) as a byproduct. On a small scale, this is easily managed; however, during scale-up, the management of this acid and the reaction's exothermic nature become critical control points. The choice of base is paramount; it must be strong enough to neutralize the HCl effectively without promoting side reactions. Similarly, solvent selection impacts reaction kinetics, solubility of intermediates and byproducts, and the efficiency of downstream purification.

This guide is structured to walk the user through a logical progression from material preparation to the final, purified product, with an emphasis on safety, efficiency, and scalability.

Amine 5-Bromo-3-aminopyridine Product This compound Amine->Product TsCl p-Toluenesulfonyl Chloride TsCl->Product HCl HCl (Byproduct) Product->HCl releases Base Base (e.g., Pyridine, Et3N) Base->HCl Neutralizes

Caption: Core reaction scheme for sulfonamide synthesis.

Hazard Evaluation and Safe Handling

Scaling up chemical reactions magnifies inherent risks. A thorough understanding and mitigation of hazards associated with the starting materials is non-negotiable.

  • p-Toluenesulfonyl Chloride (TsCl): This reagent is highly corrosive and causes severe skin and eye burns.[1][2] It is a lachrymator and vesicant, meaning it induces tearing and blistering.[1][3] Crucially, TsCl reacts with water , including atmospheric moisture, to form p-toluenesulfonic acid and corrosive hydrochloric acid.[1] All handling must be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[1][3] Facilities must be equipped with an eyewash station and a safety shower.[1]

  • 5-Bromo-3-aminopyridine: This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][5][6] Standard PPE should be worn, and dust generation must be minimized.

  • Pyridine (or other amine bases): Pyridine is a flammable liquid with a pungent, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. It should be handled in a fume hood.

  • Dichloromethane (DCM): A volatile solvent with potential health risks upon prolonged exposure. All solvent handling should occur in a well-ventilated area.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. Adjustments to equipment and cooling capacity will be necessary for further scale-up.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityMolesNotes
5-Bromo-3-aminopyridine13535-01-8173.01 g/mol 100.0 g0.578Starting material. Ensure >97% purity.
p-Toluenesulfonyl chloride98-59-9190.65 g/mol 121.8 g0.6391.1 equivalents. Use a fresh, high-purity grade.
Pyridine (anhydrous)110-86-179.10 g/mol 137.5 mL1.7343.0 equivalents. Serves as base and co-solvent.
Dichloromethane (DCM)75-09-284.93 g/mol 1.5 L-Anhydrous grade.
Hydrochloric Acid (1M aq.)7647-01-0-~1.0 L-For work-up.
Saturated Sodium Bicarbonate144-55-8-~1.0 L-For work-up.
Brine (Saturated NaCl)7647-14-5-~500 mL-For work-up.
Anhydrous Sodium Sulfate7757-82-6-~100 g-For drying.
Ethanol64-17-5-~1.0 L-For recrystallization.

Equipment:

  • 5 L, 3-necked round-bottom flask or jacketed reactor vessel.

  • Overhead mechanical stirrer with a high-torque motor and PTFE paddle.

  • Temperature probe connected to a control unit.

  • Pressure-equalizing dropping funnel (1 L).

  • Inert gas (Nitrogen or Argon) inlet.

  • Cooling bath (ice/water or a circulating chiller).

  • Large separatory funnel (4 L).

  • Filtration apparatus (Büchner funnel, vacuum flask).

Step-by-Step Procedure

Step 1: Reactor Setup and Reagent Preparation

  • Assemble the reactor setup. Ensure all glassware is dry. The reactor should be equipped with the overhead stirrer, temperature probe, and nitrogen inlet.

  • In the 5 L reactor, dissolve 100.0 g (0.578 mol) of 5-bromo-3-aminopyridine in 1.0 L of anhydrous dichloromethane.

  • Add 137.5 mL (1.734 mol) of anhydrous pyridine to the solution.

  • Begin stirring the mixture to ensure homogeneity and commence cooling the vessel to 0-5 °C using an ice bath or chiller. Causality: Pre-cooling the amine solution is critical to absorb the initial exotherm upon addition of the sulfonyl chloride, preventing temperature spikes that can lead to side reactions and impurity formation.

Step 2: Controlled Addition of Tosyl Chloride

  • In a separate dry flask, dissolve 121.8 g (0.639 mol) of p-toluenesulfonyl chloride in 500 mL of anhydrous dichloromethane. This may require gentle warming. Ensure it is fully dissolved before proceeding.

  • Transfer this solution to the 1 L dropping funnel.

  • Once the reactor contents are stable at 0-5 °C, begin the dropwise addition of the TsCl solution over a period of 90-120 minutes.

  • CRITICAL CONTROL POINT: Maintain the internal reaction temperature below 10 °C throughout the entire addition. Adjust the addition rate as necessary to control the exotherm. Causality: Slow, controlled addition is the most important parameter in a scale-up sulfonylation. It prevents localized overheating, which can lead to the formation of di-tosylated byproducts where the sulfonamide nitrogen is further acylated.[7]

Step 3: Reaction Maturation and Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: Ethyl Acetate/Hexanes (e.g., 30:70 v/v).

    • Monitoring: The reaction is complete when the starting amine spot is no longer visible.

Step 4: Work-up and Isolation

  • Once the reaction is complete, cool the mixture again to 10-15 °C.

  • Slowly and carefully add 1 L of 1M HCl (aq.) to quench the reaction and neutralize the excess pyridine. The formation of pyridine hydrochloride salt is exothermic; control the addition rate to keep the temperature below 25 °C.

  • Transfer the biphasic mixture to a 4 L separatory funnel. Separate the layers.

  • Wash the organic layer sequentially with:

    • 1 L of 1M HCl (aq.) - to remove residual pyridine.

    • 1 L of saturated sodium bicarbonate solution - to remove residual acid.

    • 500 mL of brine - to break any emulsions and begin drying.

  • Dry the isolated organic layer over anhydrous sodium sulfate (~100 g), stir for 30 minutes, and then filter.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification by Recrystallization

  • Transfer the crude solid to a suitable flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Causality: Ethanol is an excellent choice for recrystallizing many sulfonamides. The product has high solubility in hot ethanol and significantly lower solubility at room temperature or below, allowing for high recovery of pure crystals.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Results
ParameterExpected Value
Product Appearance White to off-white crystalline solid
Yield 165 - 180 g (87 - 95%)
Purity (by HPLC) >98%
Melting Point ~149-152 °C[8]

Process Workflow and Troubleshooting

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_amine Dissolve Amine & Pyridine in DCM cool Cool Reactor to 0-5 °C prep_amine->cool prep_tscl Dissolve TsCl in DCM add Slowly Add TsCl Solution (Maintain T < 10 °C) prep_tscl->add cool->add warm Warm to RT, Stir 4-6h add->warm monitor Monitor by TLC/HPLC warm->monitor quench Quench with 1M HCl monitor->quench extract Separate Layers quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize filter_dry Filter and Dry Product recrystallize->filter_dry

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/recrystallization. 3. Poor quality starting materials.1. Extend reaction time at room temperature. Confirm completion by TLC/HPLC before quenching. 2. Minimize the amount of hot solvent used for recrystallization. Ensure complete precipitation by cooling thoroughly. 3. Verify the purity of starting amine and TsCl. TsCl can degrade upon storage.
High Impurity Levels (e.g., Di-tosylation) 1. Poor temperature control (reaction too hot). 2. Addition of TsCl was too fast. 3. Insufficient base.1. Improve reactor cooling efficiency. Ensure the temperature probe is correctly placed. 2. Reduce the addition rate of the TsCl solution.[9] 3. Ensure at least 2-3 equivalents of base are used to scavenge all generated HCl.
Oily or Gummy Product 1. Presence of residual solvent or impurities. 2. Incomplete crystallization.1. Ensure the product is thoroughly dried under vacuum. 2. Try a different recrystallization solvent or a solvent pair (e.g., Ethanol/Water, Acetone/Hexane). Scratching the flask can induce crystallization.
Difficult Phase Separation 1. Emulsion formation during work-up.1. Add brine during the final wash to help break the emulsion. 2. Allow the mixture to stand for a longer period. Gentle swirling can help coalesce the layers.

References

  • Material Safety Data Sheet - p-Toluenesulfonyl chloride. (n.d.). Cole-Parmer.
  • Material Safety Data Sheet p-Toluenesulfonyl chloride MSDS# 75732 Section 1. (n.d.). Acros Organics.
  • Msds P-Toluenesulfonyl Chloride. (n.d.). Scribd.
  • p-Toluene Sulphonyl Chloride CAS No 98-59-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET - p-Toluenesulfonyl chloride. (2025). Sigma-Aldrich.
  • Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. (n.d.). BenchChem.
  • 3-Amino-5-bromopyridine Safety D
  • 3-Amino-5-bromopyridine Properties. (n.d.). Sigma-Aldrich.
  • 3-Amino-5-bromopyridine. (n.d.). ChemScene.
  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. (2020).
  • Synthesis of new pyridines with sulfonamide moiety... (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying principles that govern successful purification, empowering you to solve challenges in your own laboratory.

Introduction: Understanding the Molecule

This compound is a sulfonamide derivative containing a basic pyridine ring. This combination of a weakly acidic N-H proton and a basic nitrogen atom presents unique challenges and opportunities for purification. The success of your synthesis hinges on the effective removal of starting materials, reagents, and potential side products. This guide will equip you with the strategies to achieve high purity for your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just completed the synthesis. What are the likely impurities in my crude product?

Answer: Understanding potential impurities is the first step toward designing an effective purification strategy. In a typical synthesis involving the reaction of 3-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine, you should anticipate the following:

  • Unreacted Starting Materials: 3-amino-5-bromopyridine and 4-methylbenzenesulfonyl chloride.

  • Reagent-Derived Impurities: Excess base (e.g., pyridine) and its hydrochloride salt.

  • Side Products:

    • p-Toluenesulfonic acid: Formed from the hydrolysis of the highly reactive tosyl chloride by trace amounts of water. This is a very common impurity in sulfonamide synthesis.[1][2]

    • Bis-sulfonated product: While sterically hindered, it's possible for the sulfonamide N-H to be substituted by a second tosyl group, especially with a strong base and excess tosyl chloride.

A preliminary Thin-Layer Chromatography (TLC) analysis is essential to visualize the complexity of your crude mixture and guide your purification choice.

Q2: Should I choose recrystallization or column chromatography for the primary purification?

Answer: The choice between these two workhorse techniques depends on the state of your crude product. We have developed a decision-making workflow to guide your selection.

G Diagram 1: Purification Strategy Decision Tree start Crude Product Analysis tlc Run TLC Analysis (e.g., 3:1 Hexanes:EtOAc) start->tlc purity_check Assess Crude Purity tlc->purity_check recrystallization Primary Method: Recrystallization purity_check->recrystallization One major spot? Minor, well-separated impurities? chromatography Primary Method: Column Chromatography purity_check->chromatography Multiple spots close together? Streaking or complex mixture? recrystallization_details Advantage: Fast, scalable, yields crystalline solid. Best for removing minor, highly soluble or insoluble impurities. recrystallization->recrystallization_details chromatography_details Advantage: High resolving power. Necessary for separating compounds with similar polarities. chromatography->chromatography_details

Caption: A decision tree for selecting the initial purification method.

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are relatively clean (>85% purity). The principle relies on the differential solubility of your product and impurities in a chosen solvent at high and low temperatures.

Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[3] This is a common problem, especially when the solution is cooled too quickly or if significant impurities are present which depress the melting point of your product.

Causality: The melting point of the impure solid is lower than the temperature of the solution from which it is trying to crystallize. The compound therefore comes out of solution as a melt rather than a crystal lattice.

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (5-10% more) of hot solvent to lower the saturation point slightly.[3]

  • Slow Cooling: This is critical. Allow the flask to cool slowly on the benchtop. Insulating the flask with a cloth can help. Do not place it directly into an ice bath from a high temperature.[3]

  • Solvent System Change: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For sulfonamides, ethanol/water or isopropanol/water mixtures are often very effective.[3][4]

Q4: I'm not getting any crystals, even after the solution has cooled completely. What should I do?

Answer: The absence of crystal formation typically points to two main issues: the solution is either too dilute or it is supersaturated but lacks a nucleation point.[3]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide a surface for nucleation.[3][5]

    • Seeding: If you have a pure crystal from a previous batch, add a single tiny crystal ("seed crystal") to the solution to initiate crystallization.[5]

  • Reduce Solvent Volume: If induction fails, you likely used too much solvent. Gently heat the solution and boil off some of the solvent to increase the concentration. Let it cool again slowly.

G Diagram 2: Recrystallization Troubleshooting Workflow start Cooled Solution, No Crystals induce Attempt to Induce (Scratch / Seed) start->induce check_crystals Crystals Form? induce->check_crystals success Success: Collect Crystals check_crystals->success Yes concentrate Problem: Too Dilute Reduce Solvent Volume check_crystals->concentrate No re_cool Cool Slowly Again concentrate->re_cool re_cool->induce

Caption: A workflow for addressing failed crystallization.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or acetone).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding a large excess of solvent is the most common cause of low yield.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and boil for a few minutes.[3][5]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath for 15-30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and air dry.

SolventPolarity IndexBoiling Point (°C)Notes on Use for Sulfonamides
Ethyl Acetate 4.477Good starting point for many organics.
Acetone 5.156Can be too volatile; risk of premature crystallization.
Isopropanol 3.982Excellent choice, often used with water as a co-solvent.[4]
Ethanol (95%) 5.278A very common and effective solvent for sulfonamides.[6]
Methanol 5.165High solubility may lead to lower recovery.

Section 2: Purification by Column Chromatography

When recrystallization is ineffective due to the presence of multiple, similarly-soluble impurities, silica gel column chromatography is the method of choice.[7][8]

Q5: My compound is streaking badly on the TLC plate. How can I get sharp spots and good separation on a column?

Answer: Peak tailing and streaking are very common issues when purifying basic compounds like pyridines on standard silica gel.[9]

Causality: The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This strong, non-specific binding leads to slow elution from these active sites, causing the compound to streak down the plate or column.

Solutions:

  • Deactivate the Silica: The most effective solution is to add a small amount of a basic modifier to your eluent. Adding 0.5-1% triethylamine (TEA) or ammonia to the mobile phase will neutralize the acidic sites on the silica. The TEA preferentially binds to the silanol groups, allowing your pyridine-containing compound to elute symmetrically.[10]

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.[10]

Q6: I'm having trouble separating my product from a close-running impurity. How can I improve the resolution?

Answer: Improving resolution requires systematically optimizing your chromatographic conditions. The goal is to find a solvent system that maximizes the difference in affinity (and thus retention time) between your product and the impurity.

G Diagram 3: Chromatography Resolution Workflow start Poor Separation (ΔRf < 0.2) adjust_polarity Adjust Eluent Polarity (e.g., 3:1 -> 4:1 Hex:EtOAc) start->adjust_polarity check_rf Target Rf ~0.3? adjust_polarity->check_rf change_solvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) check_rf->change_solvent No, or Separation Still Poor success Proceed with Column check_rf->success Yes, and Separation is Good recheck_sep Separation Improved? change_solvent->recheck_sep recheck_sep->adjust_polarity No, Re-optimize Polarity recheck_sep->success Yes

Sources

Optimizing reaction conditions for N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Welcome, researchers and scientists, to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction, ensuring higher yields, purity, and reproducibility. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to optimize your experimental outcomes.

Reaction Overview

The synthesis involves the nucleophilic substitution reaction between 3-amino-5-bromopyridine and p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine. While straightforward in principle, the electronic properties of the pyridine ring and the reactivity of the sulfonyl chloride demand careful control over reaction conditions.

General Reaction Scheme:

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low or I have a significant amount of unreacted 3-amino-5-bromopyridine. What are the primary causes and how can I fix this?

Answer: Low conversion is a frequent challenge, often stemming from issues with reagent quality or suboptimal reaction conditions. Let's break down the likely culprits:

  • Reagent Purity and Handling:

    • p-Toluenesulfonyl Chloride (TsCl) Hydrolysis: TsCl is highly sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid.[1] Always use a fresh bottle of TsCl or purify older stock by recrystallization.

    • Moisture in Base/Solvent: The most common base and solvent for this reaction is pyridine. Pyridine is hygroscopic and any water present will preferentially react with TsCl, consuming your electrophile.[1][2] Using freshly distilled or anhydrous grade pyridine is critical.

  • Reaction Conditions:

    • Insufficient Stoichiometry: To drive the reaction to completion, a slight excess of TsCl (typically 1.1–1.5 equivalents) is recommended.[1] This ensures that the nucleophilic aminopyridine is fully consumed.

    • Temperature Control: The reaction is exothermic. It is best practice to add the TsCl slowly to a cooled solution (0 °C) of the aminopyridine in pyridine.[3] This prevents potential side reactions and decomposition. After the initial addition, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

  • Reduced Nucleophilicity of the Amine: The pyridine ring is inherently electron-withdrawing, which decreases the nucleophilicity of the 3-amino group compared to a typical aniline.[4] This makes the reaction more sluggish and sensitive to the issues mentioned above. Ensuring all other parameters are optimal is key to overcoming this inherent reactivity challenge.

Question 2: My TLC plate shows multiple spots, including one that I suspect is a di-sulfonated byproduct. How can this happen and how can it be prevented?

Answer: The formation of multiple products points to side reactions. The most probable side product, other than starting material, is the di-sulfonated species, N-(5-bromopyridin-3-yl)-N-(p-tolylsulfonyl)-4-methylbenzenesulfonamide.

  • Mechanism of Formation: After the initial N-sulfonylation, the resulting sulfonamide still has a proton on the nitrogen. In the presence of a strong enough base or under forcing conditions, this proton can be removed to form a sulfonamidate anion. This anion can then act as a nucleophile and attack a second molecule of TsCl.[5] While less common with pyridine as the base, it can occur if a large excess of TsCl is used or if the reaction is heated.

  • Preventative Measures:

    • Strict Stoichiometric Control: Avoid using a large excess of p-toluenesulfonyl chloride. Limit the excess to 1.1-1.2 equivalents.

    • Temperature Management: Maintain a low temperature during the addition of TsCl and avoid heating the reaction mixture unless absolutely necessary to drive the reaction to completion.

    • Alternative Base: In some cases where di-sulfonylation is persistent, switching to a bulkier, non-nucleophilic base might be considered, although pyridine usually provides a good balance of properties for this specific transformation.

  • Purification: If the side product does form, it can typically be separated from the desired monosulfonamide product using silica gel column chromatography.

Question 3: My work-up is messy and purification is difficult. How can I effectively quench the reaction and purify the final product?

Answer: A clean work-up is essential for obtaining a pure product. The primary challenges are removing excess pyridine, unreacted TsCl, and the p-toluenesulfonic acid byproduct.

  • Step-by-Step Work-up Protocol:

    • Quenching: After the reaction is complete (monitored by TLC), slowly pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and hydrolyze any remaining TsCl to water-soluble p-toluenesulfonic acid.

    • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. The product will move into the organic layer.

    • Washing - Removing Pyridine: Wash the organic layer with a dilute acidic solution, such as 1 M HCl or 5% CuSO₄ solution. The pyridine will be protonated to form a water-soluble pyridinium salt and move into the aqueous layer.

    • Washing - Removing Acid Impurities: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any remaining p-toluenesulfonic acid.

    • Final Wash and Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can then be purified by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the dual roles of pyridine in this synthesis?

Pyridine serves two critical functions. Primarily, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This is essential because the starting aminopyridine is also basic and would be protonated and deactivated by the HCl, halting the reaction. Secondly, pyridine can act as a nucleophilic catalyst. It can react with p-toluenesulfonyl chloride to form a highly electrophilic N-tosylpyridinium chloride intermediate. This intermediate is more reactive towards the aminopyridine than TsCl itself, thereby accelerating the reaction.[6]

Q2: Can I use other bases like triethylamine (TEA) or sodium carbonate instead of pyridine?

While other bases can be used, pyridine is often preferred for several reasons. Triethylamine (TEA) is a stronger, non-nucleophilic base that can effectively scavenge HCl. However, the reaction may proceed slower without the catalytic effect of pyridine.[7] Inorganic bases like sodium carbonate (Na₂CO₃) are generally not used in this specific reaction because they have poor solubility in the typical organic solvents required to dissolve the reactants.[8] For this synthesis, pyridine's ability to act as both a solvent and a catalyst makes it a highly effective choice.

Q3: How critical is the reaction temperature?

Temperature is a critical parameter. The initial addition of TsCl should be performed at a low temperature (0 °C) to manage the exothermic nature of the reaction and prevent the formation of byproducts. Allowing the reaction to proceed at room temperature after addition is usually sufficient for it to go to completion. Overheating should be avoided as it can promote the formation of the di-sulfonated impurity.[5]

Data Presentation

ParameterRecommended ValueRationale
3-Amino-5-bromopyridine 1.0 equivalentLimiting reagent.
p-Toluenesulfonyl Chloride 1.1 - 1.2 equivalentsSlight excess to ensure full conversion of the amine.[1]
Base/Solvent Anhydrous PyridineActs as base, catalyst, and solvent.[2]
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.
Reaction Time 4 - 12 hoursMonitor by TLC for completion.
Expected Yield 60 - 85%Dependent on purity of reagents and reaction scale.

Detailed Experimental Protocol

Materials:

  • 3-Amino-5-bromopyridine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous Pyridine

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-bromopyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the stirred solution in portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Extract the product into ethyl acetate (3 x volume of pyridine used).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield this compound as a pure solid.

Visualizations

Reaction Mechanism Pathway

The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, facilitated by pyridine.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products Amine 3-Amino-5-bromopyridine Attack Nucleophilic Attack (Amine on Intermediate) Amine->Attack TsCl p-Toluenesulfonyl Chloride Intermediate N-Tosylpyridinium Salt (Highly Electrophilic) TsCl->Intermediate reacts with Py Py Pyridine (Base/Catalyst) Deprotonation Proton Transfer (to Pyridine) Py->Deprotonation acts as base Intermediate->Attack attacked by Amine Attack->Deprotonation forms intermediate Product N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide Deprotonation->Product Salt Pyridinium Hydrochloride Deprotonation->Salt

Caption: Key steps in the pyridine-mediated sulfonamide formation.

Troubleshooting Workflow

A logical guide to diagnosing and solving common experimental issues.

troubleshooting_workflow Start Reaction Outcome Unsatisfactory Problem_Yield Low Yield / Incomplete Reaction? Start->Problem_Yield Problem_Purity Impure Product / Multiple Spots? Start->Problem_Purity Check_Reagents Check Reagent Purity (Anhydrous Solvent/Base, Fresh TsCl)[1] Problem_Yield->Check_Reagents Yes Check_SideProduct Di-sulfonylation Suspected?[5] Problem_Purity->Check_SideProduct Yes Check_Stoich Verify Stoichiometry (Use 1.1-1.2 eq TsCl)[1] Check_Reagents->Check_Stoich Reagents OK Solution_Reagents Use Anhydrous Reagents Check_Reagents->Solution_Reagents Issue Found Check_Temp Confirm Temperature Control (0°C addition) Check_Stoich->Check_Temp Stoich. OK Solution_Stoich Adjust TsCl Equivalents Check_Stoich->Solution_Stoich Issue Found Solution_Temp Maintain Cold Addition Check_Temp->Solution_Temp Issue Found Optimize_Workup Optimize Work-up Protocol (Acid/Base Washes) Check_SideProduct->Optimize_Workup No Solution_SideProduct Reduce TsCl Equivalents; Avoid Heat Check_SideProduct->Solution_SideProduct Yes Purify Perform Column Chromatography or Recrystallization Optimize_Workup->Purify Solution_Purify Purification Complete Purify->Solution_Purify

Sources

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide degradation and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide (Catalog No. 1216-97-3). This document provides in-depth guidance on the proper storage, handling, and stability of this compound. It is designed for researchers, scientists, and drug development professionals to help ensure the integrity of your experiments and troubleshoot potential issues related to compound degradation.

Section 1: Frequently Asked Questions - Storage and Handling

This section addresses the most common queries regarding the day-to-day handling and storage of the compound.

Question: What are the ideal storage conditions for this compound?

Answer: To ensure maximum stability and prevent premature degradation, the compound should be stored under controlled conditions. The primary recommendation is to store the solid material at 2-8°C in a tightly sealed container.[1] For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is best practice to minimize oxidative and hydrolytic degradation.

Question: How should I handle the compound upon receiving it?

Answer: The compound is stable under normal ambient conditions for short periods.[2] However, upon receipt, it should be promptly moved to the recommended storage conditions (2-8°C).[1] When handling, use personal protective equipment (PPE) as outlined in the Safety Data Sheet (SDS), including gloves and safety glasses.[2][3] Weighing and solution preparation should be done in a well-ventilated area.

Question: I need to prepare a stock solution. What is the recommended procedure and how should I store it?

Answer:

  • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Use a suitable dry, aprotic solvent in which the compound is soluble (e.g., DMSO, DMF).

  • Once dissolved, the solution is more susceptible to degradation than the solid form. It is highly recommended to:

    • Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

    • Protect solutions from light by using amber vials or wrapping vials in foil.

Condition Recommendation Rationale
Solid, Long-Term 2-8°C, sealed, dry, dark.[1]Prevents thermal, hydrolytic, and photolytic degradation.
Solid, Short-Term Ambient temperature, protected from light/moisture.[2]Stable for shipping and routine handling.
In Solution (Stock) -20°C or -80°C, single-use aliquots, protected from light.Minimizes degradation in solution, avoids freeze-thaw stress.

Section 2: Understanding Degradation Pathways

This compound possesses several functional groups that can be susceptible to degradation under common experimental or storage-related stress conditions. Understanding these potential pathways is crucial for troubleshooting.

Question: What is the most likely degradation pathway for this compound?

Answer: The most common degradation pathway for sulfonamides is hydrolysis , which involves the cleavage of the sulfur-nitrogen (S-N) bond.[4][5] This reaction is typically catalyzed by acidic or basic conditions.[5][6] Cleavage of this bond would result in the formation of two primary degradants: 5-bromo-3-aminopyridine and 4-methylbenzenesulfonic acid. While many sulfonamides are relatively stable at neutral pH, prolonged exposure to aqueous environments, especially at non-neutral pH, can promote this degradation.[4][7]

G cluster_main Figure 1: Primary Hydrolytic Degradation Pathway cluster_products parent This compound p1 5-Bromo-3-aminopyridine parent->p1  H₂O (Acid/Base) S-N Bond Cleavage p2 4-Methylbenzenesulfonic acid parent->p2  H₂O (Acid/Base) S-N Bond Cleavage G start Inconsistent Results or Unexpected HPLC Peak check_storage 1. Verify Storage Conditions (Solid & Solution) start->check_storage is_storage_ok Storage Correct? check_storage->is_storage_ok improper_storage ACTION: Discard Material. Use new, properly stored stock. is_storage_ok->improper_storage No analyze_purity 2. Analyze Purity by HPLC/LC-MS is_storage_ok->analyze_purity Yes is_purity_ok Purity >95%? analyze_purity->is_purity_ok degraded_stock ACTION: Degradation Confirmed. Prepare fresh stock solution. is_purity_ok->degraded_stock No check_handling 3. Review Experimental Handling (Light/Temp Exposure, Freeze-Thaw) is_purity_ok->check_handling Yes root_cause_handling ACTION: Refine protocol. Use fresh aliquots, protect from light. check_handling->root_cause_handling

Caption: Troubleshooting workflow for suspected compound degradation.

Section 4: Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and identifying potential degradation products. [8]This protocol provides a framework for stressing the compound under various conditions.

Objective: To intentionally degrade the compound under hydrolytic, oxidative, thermal, and photolytic stress and analyze the resulting mixture by HPLC or LC-MS.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Dimethyl sulfoxide (DMSO)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Set Up Stress Conditions: Label five amber HPLC vials. To each, add an aliquot of the stock solution and the stressor as described in the table below. The final concentration of the compound should be approximately 50 µg/mL.

Stress Condition Vial Label Procedure Incubation
Control CONTROLDilute stock with 50:50 ACN:Water.Store at 4°C, protected from light.
Acid Hydrolysis ACIDAdd stock to 0.1 M HCl.60°C for 24 hours.
Base Hydrolysis BASEAdd stock to 0.1 M NaOH.Room Temp for 4 hours.
Oxidation OXIDATIONAdd stock to 3% H₂O₂.Room Temp for 24 hours.
Thermal THERMALDilute stock with 50:50 ACN:Water.60°C for 72 hours in the dark.
Photolytic PHOTODilute stock with 50:50 ACN:Water in a clear vial.Expose to direct UV light (e.g., 254 nm) or high-intensity white light for 24 hours.
  • Analysis:

    • After incubation, neutralize the ACID and BASE samples with an equimolar amount of NaOH and HCl, respectively.

    • Analyze all samples, including the CONTROL, by a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks.

    • If using LC-MS, analyze the mass-to-charge ratio of the new peaks to help identify the degradation products. [9] Expected Outcome: This study will reveal the compound's susceptibility to different stressors. For example, significant new peaks in the ACID and BASE samples would confirm the hydrolytic degradation pathway. This information is invaluable for developing stable formulations and establishing appropriate handling procedures.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Dudáš, J., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Grzechulska, J., & Morawski, A. W. (2002). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Deasy, R. E. (1969). Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Li, D., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at: [Link]

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  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]

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Troubleshooting inconsistent results in assays with N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Inconsistent Assay Results

Welcome to the Technical Support Center for N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results in assays involving this compound. As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound, from basic handling to complex assay variability.

Compound Handling and Preparation

Q1: I'm observing significant variability between experiments. Could my compound handling be the issue?

A1: Absolutely. Inconsistent results often originate from seemingly minor variations in compound handling and preparation.[1] Here are critical factors to consider:

  • Compound Integrity: Ensure your this compound is from a reputable supplier with a certificate of analysis (CoA) confirming its identity and purity.[2]

  • Storage: The compound should be stored under the recommended conditions, typically sealed in a dry environment at 2-8°C, to prevent degradation.[3] Upon receipt, follow the long-term storage instructions on the product label or technical data sheet.[4]

  • Weighing and Reconstitution: For quantities of 10 mg or less, it's often best to add the solvent directly to the vial to avoid losses during transfer.[4] Before opening, centrifuge the vial to collect all the powder at the bottom.[4]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for this and many other small molecules. Use a fresh, anhydrous grade of DMSO, as moisture can accelerate compound degradation.

Q2: My compound is not fully dissolving, or it's precipitating when I add it to my aqueous assay buffer. What should I do?

  • Initial Dissolution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).[2] Gentle warming or brief sonication can aid dissolution, but be cautious of potential degradation with excessive heat.

  • Serial Dilutions: It is best practice to perform initial serial dilutions in DMSO before making the final dilution into your aqueous assay buffer. This gradual reduction in DMSO concentration helps prevent the compound from crashing out of solution.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[2][5] It's crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.[6]

  • Kinetic vs. Equilibrium Solubility: Remember that the solubility you observe when adding a DMSO stock to a buffer is the kinetic solubility, which can be lower than the equilibrium solubility.[7]

Protocol: Preparation of this compound Stock and Working Solutions

This protocol provides a standardized method for preparing solutions to minimize variability.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, high-purity aqueous buffer (e.g., PBS, cell culture medium)

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare 10 mM Stock Solution:

    • Bring the vial of this compound to room temperature in a desiccator.

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Calculate the volume of DMSO needed to create a 10 mM solution (Molecular Weight: 327.20 g/mol ).

    • Add the calculated volume of anhydrous DMSO directly to the vial.

    • Vortex gently until the compound is fully dissolved. A brief, gentle sonication may be used if necessary.

  • Create Aliquots:

    • Dispense the 10 mM stock solution into single-use aliquots in tightly sealed vials.[2]

    • Store aliquots at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[4]

  • Prepare Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in 100% DMSO to achieve the desired intermediate concentrations.

    • For the final step, dilute the DMSO-based working solutions into your aqueous assay buffer to the final desired concentrations. Ensure the final DMSO concentration remains consistent across all conditions and is below 0.5%.

Assay-Specific Troubleshooting

Q3: I'm seeing high background noise or a low signal-to-background ratio in my assay. What could be the cause?

A3: High background can obscure your results and is often traced back to reagent or plate issues.[8]

  • Reagent Quality: Ensure all buffers and reagents are freshly prepared with high-purity water.[8] Contaminated or degraded reagents, such as ATP in a kinase assay, can lead to non-specific signals.[8]

  • Assay Plate Selection: The choice of microplate is critical. For fluorescence assays, use black plates to minimize background fluorescence. For luminescence, white plates are optimal, and for colorimetric assays, clear plates are necessary.[9]

  • Plate Reader Settings: Verify that the excitation and emission wavelengths are correctly set for your assay. An overly high gain setting can amplify background noise.[8]

  • Compound Interference: The compound itself might interfere with the assay technology. For example, it could be autofluorescent or quench the fluorescent signal.[10][11] It's essential to run controls with the compound in the absence of the biological target to test for such interference.

Q4: My results are highly variable between replicate wells. How can I improve precision?

A4: High variability within replicates points to inconsistencies in your experimental execution.[10]

  • Pipetting Technique: Ensure your pipettes are regularly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent tip immersion depth to avoid inaccuracies.[10]

  • Mixing: Inadequate mixing of reagents, especially after adding the inhibitor or enzyme, can lead to significant well-to-well differences.[10]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and alter results.[10] It's good practice to avoid using the outer wells or to fill them with buffer or water to create a humidity barrier.[10]

  • Temperature Gradients: Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired temperature.[10]

Troubleshooting Decision Tree

This diagram provides a systematic approach to diagnosing the root cause of inconsistent assay results.

TroubleshootingWorkflow cluster_compound Compound-Related Issues cluster_solubility Solubility Issues cluster_assay Assay Parameter Issues cluster_execution Execution Variability start Inconsistent Assay Results compound_check Step 1: Verify Compound Integrity & Handling start->compound_check solubility_check Step 2: Assess Compound Solubility compound_check->solubility_check Compound OK c1 Check CoA for purity Confirm proper storage Prepare fresh stock solution compound_check->c1 assay_params Step 3: Evaluate Assay Parameters solubility_check->assay_params Solubility OK s1 Perform visual precipitation check Optimize DMSO concentration Use serial dilutions in DMSO solubility_check->s1 execution_check Step 4: Review Experimental Execution assay_params->execution_check Parameters OK a1 Check reagent quality/age Validate plate type & reader settings Run compound interference controls assay_params->a1 resolution Consistent Results execution_check->resolution Execution OK e1 Calibrate pipettes Ensure thorough mixing Mitigate edge effects execution_check->e1

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Advanced Troubleshooting

Q5: I've addressed the common issues, but my results are still inconsistent, especially in cell-based assays. What else should I consider?

A5: Cell-based assays introduce another layer of biological variability.

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses.

  • Cell Seeding Density: Inconsistent cell seeding can dramatically affect results. Optimize and standardize your seeding density to ensure a consistent cell number at the time of treatment. A cell density that yields consistent linear viability across different time points is ideal.[12]

  • Serum Effects: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cells can tolerate it.

  • DMSO Toxicity: While generally safe at low concentrations, some cell lines are more sensitive to DMSO than others.[6][13] It is crucial to perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration that does not affect cell viability or the biological process you are studying.[12][14]

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays

DMSO ConcentrationGeneral Effect on Most Cell LinesRecommendation
< 0.1%Generally considered safe with minimal impact on cell health.[13]Ideal for sensitive cell lines and long-term exposure assays.
0.1% - 0.5%Tolerated by many robust cell lines for short-term exposure.[14]A common working range, but validation is essential.[2][5]
> 0.5%Increased risk of cytotoxicity, altered gene expression, and off-target effects.[12][13]Avoid if possible; requires rigorous validation and controls.

References

  • Scientist Solutions. (2025-01-16). DMSO in cell based assays.
  • Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Quora. (2017-08-03). What effects does DMSO have on cell assays?
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent GK470 Assay Results.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
  • Technology Networks. (2025-09-25). High-Throughput Screening in Drug Discovery Explained.
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Challenges in Secondary Analysis of High Throughput Screening D
  • ResearchGate. (2016-01-25). What the concentration of DMSO you use in cell culture assays?
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Oxford Academic. (2015-03-07). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • BMG LABTECH. (2019-04-10). High-throughput screening (HTS).
  • PubMed. (2012).
  • ResearchGate. (2025-08-06). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF.
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  • A troubleshooting guide to micropl
  • BLDpharm. (n.d.). 1216-97-3|this compound.
  • ResearchGate. (2016-09-29). Why does my inhibitor not work in an in vitro kinase assay?
  • Chemexpress. (n.d.). CAS 1192749-74-8|N-(5-Bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide.
  • Preprints.org. (2025-06-08). Resolving Discrepancies in Kinase Activity Labels Using Machine Learning.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). N-(5-bromopyridin-3-yl)benzenesulfonamide.
  • ChemicalBook. (n.d.). N-(5-bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide.
  • Arctom. (n.d.). CAS NO. 1245644-89-6 | N-(5-Bromopyridin-3-yl)
  • Chemsigma. (n.d.). N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide [2078015-22-3].
  • PubChem. (n.d.). Benzenesulfonamide, N-ethyl-ar-methyl- | C18H26N2O4S2 | CID 249542.
  • 克拉玛尔试剂. (n.d.). This compound.
  • ChemicalBook. (n.d.). N-(5-bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide.
  • PubChem. (n.d.). 4-{[(6-Methoxy-5-nitropyrimidin-4-yl)amino]methyl}benzenesulfonamide.

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Enhancing the stability of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals to enhance the stability of this compound in solution. It provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to address common stability challenges encountered during experimental workflows.

Section 1: Understanding the Stability Profile of this compound

This compound is a molecule that incorporates several functional groups, each contributing to its overall chemical reactivity and stability profile. A proactive understanding of its potential degradation pathways is critical for designing robust experiments and formulations.

  • The Sulfonamide Linkage (-SO₂NH-): This is often the most labile part of the molecule in aqueous environments. Sulfonamide groups are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[1][2][3] The specific mechanism can vary, but typically involves nucleophilic attack on the sulfur atom, leading to the cleavage of the S-N bond.[4][5]

  • The Pyridine Ring: As a nitrogen-containing heterocyclic aromatic compound, the pyridine moiety can be susceptible to photodegradation, especially upon exposure to UV light.[6][7][8][9] This process can lead to complex reactions, including ring-opening and the formation of various byproducts, which may manifest as discoloration or the appearance of extraneous peaks in analytical readouts.[6][9]

  • The Bromo- and Methyl- Substituents: While generally stable, these groups can influence the electronic properties of the aromatic rings, thereby modulating the reactivity of the primary degradation sites (the sulfonamide and pyridine groups).

The primary stability concerns for this molecule in solution are, therefore, hydrolysis and photodegradation . The following sections provide targeted troubleshooting advice and protocols to mitigate these issues.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common stability issues in a practical question-and-answer format.

Q1: My compound's concentration is decreasing rapidly in an aqueous buffer. What is the most likely cause and how can I fix it?

Answer: Rapid degradation in an aqueous solution strongly suggests that hydrolysis of the sulfonamide bond is occurring. The rate of this degradation is highly dependent on the pH of the solution.[3] Both acidic and basic conditions can accelerate the breakdown of the molecule.[1]

Troubleshooting Steps:

  • Confirm the pH: Immediately measure the pH of your solution. Unbuffered aqueous solutions or solutions prepared with non-pH-adjusted water can have a pH that promotes degradation.

  • Perform a pH-Rate Profile Study: To identify a stable pH range, a simple study is recommended. This involves preparing the compound in a series of buffers across a relevant pH range (e.g., pH 3 to pH 9) and monitoring its concentration over time.

Workflow for Identifying the Optimal pH

cluster_0 pH-Rate Profile Study prep Prepare Buffers (pH 3, 5, 7, 9) dissolve Dissolve Compound to Final Concentration prep->dissolve incubate Incubate Samples (Protected from Light) dissolve->incubate sample Sample at Timepoints (e.g., 0, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC sample->analyze plot Plot % Remaining vs. Time for each pH analyze->plot result Identify pH with Lowest Degradation Rate plot->result

Caption: Workflow for conducting a pH-rate profile study.

Protocol: See Protocol 1: pH-Rate Profile Study for Stability Assessment in Section 3 for a detailed methodology. Generally, sulfonamides exhibit greater stability in the neutral pH range (around pH 7.0), but this must be empirically verified for your specific experimental conditions.[3]

Q2: I've noticed my solution turning yellow/brown, and my HPLC shows new impurity peaks after leaving it on the benchtop. What is happening?

Answer: This is a classic sign of photodegradation . The pyridine ring in the molecule's structure contains nitrogen heteroatoms and a conjugated π-system, making it susceptible to degradation upon absorption of light, particularly UV radiation from ambient laboratory lighting or sunlight.[6][7]

Troubleshooting Steps:

  • Protect from Light: The most immediate and effective solution is to protect your solutions from light at all stages of preparation, storage, and handling. Use amber vials or wrap your containers in aluminum foil.

  • Conduct a Confirmatory Photostability Study: To prove that light is the cause, you can perform a forced degradation study where you intentionally expose a sample to a controlled light source while keeping a "dark" control sample under identical conditions (e.g., same temperature, container).

Key Considerations for Photostability:

Parameter Recommendation Rationale
Containers Use amber glass vials or UV-blocking plasticware. Prevents ambient lab light from initiating photochemical reactions.
Handling Minimize exposure time on the benchtop. Work in a dimly lit area if possible. Reduces the total photon exposure the molecule receives.

| Storage | Store stock solutions and experimental samples in the dark (e.g., in a closed cabinet or refrigerator). | Long-term protection is crucial for maintaining stock integrity. |

Protocol: See Protocol 2: Confirmatory Photostability Study in Section 3 for a step-by-step guide.

Q3: What are the best practices for preparing and storing a stock solution of this compound?

Answer: Proper preparation and storage are fundamental to ensuring the reproducibility of your experiments. Based on the potential for hydrolysis and photodegradation, a multi-faceted approach is required.

Recommended Stock Solution Preparation and Storage Conditions:

ParameterRecommendationRationale & Scientific Insight
Solvent Primary: Anhydrous DMSO or DMF. Secondary: Acetonitrile or Ethanol.Aprotic organic solvents like DMSO prevent hydrolysis from occurring. If an aqueous buffer is required for the final experiment, prepare a concentrated stock in an organic solvent and perform the final dilution immediately before use.
pH Control If an aqueous component is unavoidable, buffer the solution to a pre-determined optimal pH (see Q1).Maintaining a stable pH is the primary defense against hydrolytic degradation.[3]
Temperature Store at ≤ -20°C. For short-term use (1-2 days), 2-8°C is acceptable if protected from light.Low temperatures slow down the kinetics of all chemical degradation reactions.
Atmosphere For long-term storage, consider purging the vial headspace with an inert gas (e.g., Argon or Nitrogen).This minimizes exposure to oxygen, reducing the risk of oxidative degradation, which can sometimes be a secondary degradation pathway.
Light Mandatory: Store in amber vials or foil-wrapped containers in the dark.Prevents initiation of photochemical degradation pathways.[7]
Q4: How can I design an analytical method to accurately monitor the stability of my compound?

Answer: You need a stability-indicating analytical method , which is a method capable of separating the intact parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Troubleshooting Workflow for Stability Analysis

cluster_1 Stability-Indicating Method Development start Goal: Separate Parent from Degradants forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Light, Heat) start->forced_degradation hplc_dev Develop HPLC Method (Column, Mobile Phase, Gradient) forced_degradation->hplc_dev peak_purity Assess Peak Purity of Parent Compound (e.g., using DAD or MS) hplc_dev->peak_purity resolution Ensure Resolution (Rs > 1.5) between Parent and Degradant Peaks peak_purity->resolution validation Method Validated resolution->validation Purity & Resolution OK redevelop Redevelop Method resolution->redevelop Purity or Resolution Fail redevelop->hplc_dev

Caption: Decision workflow for developing a stability-indicating HPLC method.

Key Steps:

  • Generate Degradants: First, you must create the degradation products to know what you need to separate. This is done via a "forced degradation" or "stress testing" study.[10] You would intentionally degrade the compound under harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and intense light).

  • Method Development: Use the resulting mixture of the parent compound and its degradants to develop your HPLC method. The goal is to find a column and mobile phase combination that provides baseline separation between the parent peak and all major degradation peaks.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to confirm that the parent peak is pure and does not co-elute with any degradants in your stressed samples.

Protocol: See Protocol 3: Outline for Developing a Stability-Indicating HPLC Method in Section 3.

Section 3: Detailed Experimental Protocols

Protocol 1: pH-Rate Profile Study for Stability Assessment
  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at various pH values. Suggested buffers: Citrate (pH 3.0), Acetate (pH 5.0), Phosphate (pH 7.0), and Borate (pH 9.0).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Sample Preparation: In separate amber vials for each pH and time point, add the appropriate buffer. Spike with the stock solution to achieve the final desired concentration (e.g., 10 µg/mL). Ensure the final percentage of organic solvent is low (e.g., <1%) to not affect the buffer pH.

  • Incubation: Cap the vials tightly and place them in a temperature-controlled incubator (e.g., 40°C to accelerate degradation) protected from light.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition.

  • Quenching (Optional): If degradation is very rapid, you may need to quench the reaction by adding an equal volume of mobile phase or a neutralizing buffer to stop further degradation before analysis.

  • Analysis: Analyze each sample immediately by a suitable HPLC method.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH. Plot these values against time to determine the degradation rate and identify the pH at which the compound is most stable.

Protocol 2: Confirmatory Photostability Study
  • Sample Preparation: Prepare two identical sets of solutions of the compound in your chosen solvent or formulation. Place them in clear, photochemically-transparent vials (e.g., quartz or borosilicate glass).

  • "Light" Sample: Place one set of vials in a photostability chamber that complies with ICH Q1B guidelines (providing controlled UV and visible light exposure).

  • "Dark" Control Sample: Tightly wrap the second set of vials in aluminum foil to completely block light. Place these vials in the same chamber, right next to the light-exposed samples, to ensure they are kept at the same temperature.

  • Exposure: Expose the samples for a defined period (e.g., 24 hours) or until a noticeable amount of degradation (e.g., 5-10%) has occurred in the light-exposed sample.

  • Analysis: Analyze both the "light" and "dark" samples by your stability-indicating HPLC method.

  • Data Interpretation: A significant decrease in the parent compound concentration and/or the appearance of new peaks in the "light" sample compared to the "dark" control confirms light-induced degradation.

Protocol 3: Outline for Developing a Stability-Indicating HPLC Method
  • Forced Degradation:

    • Acid Hydrolysis: Dissolve compound in 0.1 M HCl, heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Dissolve compound in 0.1 M NaOH at room temperature for 2-4 hours.

    • Oxidation: Dissolve compound in 3% H₂O₂ at room temperature for 24 hours.

    • Photolysis: Expose solution to high-intensity light (as in Protocol 2).

    • Neutralize Samples: Before injection, neutralize the acid and base samples to prevent column damage.

  • Initial Method Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes).

    • Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance (determine this by running a UV scan).

  • Optimization:

    • Inject a cocktail of your stressed samples.

    • Adjust the gradient slope, starting/ending percentages, and flow rate to achieve baseline separation (Resolution > 1.5) between the parent peak and all major degradant peaks.

    • If separation is poor, screen different columns (e.g., Phenyl-Hexyl, C8) or mobile phase modifiers (e.g., methanol instead of acetonitrile, different pH modifiers like ammonium acetate).

  • Confirmation: Once separation is achieved, use a DAD or LC-MS to confirm the peak purity of the intact compound in the stressed samples.

References

  • Parra, S., et al. (2007). UV photolysis for accelerating pyridine biodegradation. PubMed. Available at: [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available at: [Link]

  • Prat, M. D., et al. (1998). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Hernández-Ramírez, A., & Medina-Ramírez, I. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: [Link]

  • Beltrame, P., et al. (1993). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). Available at: [Link]

  • Page, M. I., & Williams, A. (2003). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]

  • Li, Y. Z., et al. (2010). [Biodegradation of pyridine under UV irradiation]. PubMed. Available at: [Link]

  • Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Fang, H., et al. (2013). Biodegradation of pyridine under UV irradiation. ResearchGate. Available at: [Link]

  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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Addressing batch-to-batch variability of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide (CAS No. 1216-97-3). This resource is designed for researchers, chemists, and drug development professionals to address and resolve common issues related to batch-to-batch variability. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and basic properties of this compound.

Q: What are the recommended storage conditions for this compound?

A: this compound should be stored in a tightly sealed container in a dry, cool environment, typically at 2-8°C.[1] Proper storage is critical to prevent degradation from moisture, light, or temperature fluctuations, which can introduce chemical impurities over time.

Q: What is the expected appearance and basic solubility profile?

A: Typically, this compound is a solid, ranging from off-white to light yellow. Its solubility is generally low in water but higher in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. Be aware that solubility can be significantly affected by the compound's physical form (e.g., specific polymorph, amorphous vs. crystalline), a key source of batch-to-batch variability.[2]

Q: What are the primary safety precautions for handling this compound?

A: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and handling information.

Section 2: Understanding the Root Causes of Batch-to-Batch Variability

Batch-to-batch inconsistency is a frequent challenge in pharmaceutical development, often stemming from subtle variations in the manufacturing process.[3][4] These variations can manifest in three primary areas: chemical purity, physical properties, and residual volatiles.

Q: What are the fundamental sources of variability I should be aware of?

A: Variability doesn't arise from a single cause but rather from an accumulation of minor deviations throughout the manufacturing chain.[3][5] Key contributing factors include:

  • Raw Material Inconsistency: Variations in the quality of starting materials and reagents.

  • Synthesis & Work-up Conditions: Minor shifts in reaction temperature, time, pH, or purification methods can alter the impurity profile.

  • Post-Synthesis Processing: The final isolation and drying steps are critical and heavily influence the physical form (polymorphism) and residual solvent levels.[6]

The following diagram illustrates how these factors contribute to the final product's characteristics.

cluster_0 Manufacturing Process cluster_1 Sources of Variability Raw_Materials Raw Materials & Reagents Synthesis Chemical Synthesis Raw_Materials->Synthesis Purification Purification & Isolation Synthesis->Purification Impurity Chemical Purity (Impurities, Degradants) Synthesis->Impurity Drying Drying Purification->Drying Purification->Impurity Polymorphism Physical Properties (Polymorphism, Crystal Habit) Drying->Polymorphism Solvents Residual Volatiles (Solvents, Water) Drying->Solvents Final_Product Final Compound Batch Drying->Final_Product Impurity->Final_Product Polymorphism->Final_Product Solvents->Final_Product

Caption: Primary sources of batch-to-batch variability.

Section 3: Troubleshooting Guides

This section provides structured, question-and-answer workflows to diagnose and resolve specific experimental issues.

Q1: My biological assay results are inconsistent between batches. How do I troubleshoot this?

A: Inconsistent biological activity is a critical issue, often linked directly to variations in purity or physical form, which can affect bioavailability.[2] The following decision tree provides a systematic approach to identify the root cause.

Start Start: Inconsistent Bio-Activity Check_Purity 1. Confirm Identity & Purity (LC-MS, HPLC-UV, NMR) Start->Check_Purity Purity_OK Purity >99% and Impurity Profile Matches Reference Batch? Check_Purity->Purity_OK Check_Solubility 2. Assess Dissolution Profile (Kinetic Solubility Assay) Purity_OK->Check_Solubility Yes Root_Cause_Purity Root Cause: Chemical Impurity or Degradation Purity_OK->Root_Cause_Purity No Solubility_OK Dissolution Rate Matches Reference? Check_Solubility->Solubility_OK Check_Polymorphism 3. Analyze Physical Form (XRPD, DSC) Solubility_OK->Check_Polymorphism No Investigate_Assay Potential Issue: Assay Variability or Matrix Effects Solubility_OK->Investigate_Assay Yes Root_Cause_Physical Root Cause: Polymorphism or Amorphous Content Check_Polymorphism->Root_Cause_Physical

Caption: Troubleshooting workflow for inconsistent biological activity.

Causality Explained:

  • Purity First: An unknown impurity could be an antagonist, agonist, or simply reduce the concentration of the active compound. Therefore, purity is the first checkpoint.

  • Solubility as an Indicator: Even with high purity, if the compound dissolves slower or to a lesser extent, its effective concentration in the assay medium will be lower. This is often tied to its physical form.[7]

  • Physical Form: Different polymorphs or the presence of an amorphous solid can have drastically different solubilities and dissolution rates, directly impacting biological results.[8][9]

Q2: I'm observing significant differences in solubility and dissolution rates between batches. What's the cause?

A: This is a classic indicator of variability in the solid-state properties of the compound. Different crystal forms (polymorphs) of the same molecule can exhibit different physical properties, including solubility.[7][10] The presence of residual solvents can also impact how the material behaves when introduced to a new solvent system.[11][12]

Start Start: Variable Solubility Check_Polymorphism 1. Analyze Solid State (XRPD, DSC, TGA) Start->Check_Polymorphism Polymorphism_Present Different Crystal Form or Amorphous Content Detected? Check_Polymorphism->Polymorphism_Present Check_Solvents 2. Quantify Residuals (Headspace GC-MS) Polymorphism_Present->Check_Solvents No Root_Cause_Physical Root Cause: Polymorphism. Control crystallization conditions. Polymorphism_Present->Root_Cause_Physical Yes Solvents_High Residual Solvents Elevated or Different from Reference? Check_Solvents->Solvents_High Root_Cause_Solvent Root Cause: Residual Solvents. Optimize drying process. Solvents_High->Root_Cause_Solvent Yes Re_evaluate Re-evaluate Purity. Trace impurities may affect crystallization. Solvents_High->Re_evaluate No

Caption: Troubleshooting workflow for variable solubility.

Causality Explained:

  • X-Ray Powder Diffraction (XRPD) is the gold standard for identifying different crystalline forms. Sharp, distinct peaks at different 2θ angles between batches confirm polymorphism. A broad "halo" with no sharp peaks indicates an amorphous solid, which is typically more soluble but less stable.

  • Residual Solvents can act as anti-solvents or co-solvents, directly altering the dissolution process. The ICH Q3C guidelines provide a framework for acceptable limits based on toxicity.[13]

Section 4: Recommended Analytical Protocols & Data Interpretation

To effectively troubleshoot, standardized analytical methods are essential. Below are baseline protocols and a table illustrating how to compare data between a reference and a suspect batch.

Comparative Batch Analysis Data
ParameterReference Batch (Lot #R123)Suspect Batch (Lot #S456)Implication of Difference
HPLC Purity (Area %) 99.8%98.5%Lower purity reduces effective concentration.
Major Impurity (at RRT 1.15) 0.08%1.2%A specific impurity may have biological activity or affect solubility.
Residual Acetone (GC-HS) 250 ppm3500 ppmHigh solvent levels can impact solubility and stability.[11]
XRPD Result Form I (Crystalline)Mixture of Form I and AmorphousAmorphous content increases solubility but may decrease stability.
Protocol 1: HPLC-UV Purity and Impurity Profiling

Objective: To quantify the purity of this compound and profile related substance impurities.

Methodology:

  • System: UHPLC or HPLC system with UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

  • Analysis: Inject 1-5 µL. Compare the peak areas of the main component and any impurities. Use a reference standard for confirmation of retention time and identity.

Rationale: A gradient method is crucial for separating impurities that may have very different polarities from the main compound. This provides a comprehensive purity profile.[14][15]

Protocol 2: XRPD Analysis for Polymorphism Screening

Objective: To identify the crystalline form (polymorph) or determine if the material is amorphous.

Methodology:

  • System: X-Ray Powder Diffractometer with a Cu Kα source.

  • Sample Preparation: Gently pack approximately 10-20 mg of the powder sample onto a zero-background sample holder. Ensure the surface is flat and level.

  • Instrument Settings:

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/min.

  • Analysis: Compare the resulting diffractogram to that of a reference batch. Look for shifts in peak positions (2θ values) or the appearance of new peaks, which indicate a different polymorph. A broad, featureless hump (halo) signifies amorphous content.

Rationale: Every crystalline solid has a unique diffraction pattern, acting as its fingerprint. This technique is the most definitive single test for identifying the solid form of a substance.[8][16]

Protocol 3: Headspace GC-MS for Residual Solvent Analysis

Objective: To identify and quantify volatile organic compounds remaining from the synthesis and purification process.

Methodology:

  • System: Gas chromatograph with a headspace autosampler and a mass spectrometer (MS) detector.

  • Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, as it has a high boiling point). Seal the vial immediately.

  • Headspace Conditions:

    • Incubation Temperature: 80-100°C.

    • Incubation Time: 15-30 min.

  • GC Conditions:

    • Column: A polar column suitable for solvent analysis (e.g., DB-624).

    • Oven Program: Start at 40°C, hold for 5 min, then ramp to 240°C at 10°C/min.

  • Analysis: The MS detector will identify solvents based on their mass spectra. Quantification is performed by comparing peak areas to those of certified reference standards.

Rationale: Headspace GC-MS is the standard method outlined by pharmacopeias like USP <467> for residual solvent analysis due to its high sensitivity and specificity for volatile compounds without interference from the non-volatile active ingredient.[13][17]

References

  • Title: Polymorphism and crystallization of active pharmaceutical ingredients (APIs) Source: PubMed URL: [Link]

  • Title: Drug Polymorphism: A Key Consideration for API Development Source: Curia Global URL: [Link]

  • Title: The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs Source: Crimson Publishers URL: [Link]

  • Title: Drug Polymorphism: A Key Consideration for API Development Source: Xtalks URL: [Link]

  • Title: Polymorphism Source: All About Drugs URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Batch-to-Batch Consistency: Why It Matters for Intermediates Source: At Tianming Pharmaceutical URL: [Link]

  • Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]

  • Title: Defining The Root Cause Of Batch-To-Batch Variability Source: Cell and Gene URL: [Link]

  • Title: Defining the Root Cause of Batch-to-Batch Variability Source: YouTube URL: [Link]

  • Title: What are the most frequent causes of variation in Pharmaceutical Manufacturing? Source: PQRI URL: [Link]

  • Title: Batch-to-Batch Variability - Applications using Sorption Experiments Source: Surface Measurement Systems URL: [Link]

  • Title: Analytical Strategies for Monitoring Residual Impurities Source: BioPharm International URL: [Link]

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: IJRPS URL: [Link]

  • Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]

  • Title: Residual Solvents: What You Need To Know Source: Osunstate URL: [Link]

  • Title: Residual Solvents in Pharmaceuticals Source: Veeprho URL: [Link]

  • Title: Residual solvent analysis in pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Residual solvents Source: ScienceDirect URL: [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide and Other Sulfonamide-Based Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, in comparison to other established and investigational sulfonamides. Due to the limited publicly available experimental data on this specific molecule, this document establishes a predictive and methodological blueprint for researchers. We will leverage established Structure-Activity Relationship (SAR) principles to hypothesize potential biological targets and outline the rigorous experimental workflows required to validate these hypotheses and benchmark performance against relevant comparators.

Introduction: The Expanding Therapeutic Landscape of Sulfonamides

The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of medicinal chemistry. Historically renowned for giving rise to the first synthetic antibacterial agents, the "sulfa drugs," this versatile scaffold has since been incorporated into a vast array of therapeutics with diverse mechanisms of action.[1][2] The key to this diversity lies in the structure-activity relationship: subtle modifications to the core structure can dramatically shift the compound's biological target and therapeutic application.

Classical antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] A critical structural feature for this activity is a primary aromatic amine (at the N4 position) that mimics the natural substrate, para-aminobenzoic acid (PABA).[5][6][7] Conversely, "non-antibacterial sulfonamides" lack this free aromatic amine and have been developed as potent inhibitors of other enzymes, including carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and various kinases, leading to their use as diuretics, anti-inflammatories, and anticancer agents, respectively.[1][8]

This guide will focus on this compound, a compound belonging to the non-antibacterial class, and delineate a strategy for its comparative evaluation.

Structural Analysis and Predicted Bioactivity of the Target Compound

An initial examination of this compound reveals key structural motifs that guide our hypotheses regarding its potential biological activity.

  • Core Structure: A central benzenesulfonamide group.

  • N1-Substitution: The sulfonamide nitrogen is substituted with a 5-bromopyridin-3-yl group, a heterocyclic ring system. This substitution is a common strategy to enhance potency and modulate physicochemical properties.[5]

  • Aromatic Ring: The benzene ring of the sulfonamide is substituted with a methyl group at the para-position (tosyl group).

  • Absence of N4-Amine: Crucially, the molecule lacks the free para-amino group characteristic of antibacterial sulfonamides.

Based on these features, we can logically exclude DHPS inhibition as a primary mechanism of action. The presence of a substituted heterocyclic ring attached to the sulfonamide nitrogen is a hallmark of many potent enzyme inhibitors, particularly those targeting human carbonic anhydrases.[8][9] Therefore, our primary hypothesis is that this compound functions as a carbonic anhydrase inhibitor. A secondary avenue of investigation, given the prevalence of sulfonamides in oncology, is its potential as an anticancer agent.

cluster_0 Structural Analysis of this compound cluster_1 Key Structural Features cluster_2 Predicted Biological Activity COMPOUND Target Compound FEAT1 No free p-amino group COMPOUND->FEAT1 Absence indicates non-classical target FEAT2 Heterocyclic Ring on N1 COMPOUND->FEAT2 Modulates potency and selectivity FEAT3 Benzenesulfonamide Core COMPOUND->FEAT3 Core pharmacophore PRED1 Likely NOT Antibacterial (DHPS Inhibition) FEAT1->PRED1 PRED2 Potential Carbonic Anhydrase Inhibitor FEAT2->PRED2 PRED3 Potential Anticancer Agent (e.g., Kinase Inhibitor) FEAT3->PRED3

Logical flow from structural features to predicted activity.

Comparative Efficacy as a Carbonic Anhydrase (CA) Inhibitor

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of CO₂.[10] Their inhibition has therapeutic applications in glaucoma, diuresis, and oncology.[8] We will compare our target compound against Acetazolamide, a clinically used non-selective CA inhibitor.

Data Presentation: Comparative Inhibitory Activity (Kᵢ)

The primary metric for efficacy is the inhibition constant (Kᵢ), which quantifies the concentration required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency. Efficacy should be tested against multiple CA isoforms to determine selectivity, as off-target inhibition can lead to side effects. For instance, hCA I and II are widespread, while hCA IX and XII are tumor-associated.[11]

CompoundKᵢ vs. hCA I (nM)Kᵢ vs. hCA II (nM)Kᵢ vs. hCA IX (nM)Kᵢ vs. hCA XII (nM)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Acetazolamide (Reference)2501225.85.7
Dorzolamide (Reference)30000.8480051

(Reference data for Acetazolamide and Dorzolamide compiled from various sources.[10][11] Experimental data for the target compound would be populated here.)

Experimental Protocol: In Vitro CA Inhibition Assay

The gold standard for measuring CA activity is the stopped-flow CO₂ hydration assay. The causality behind this choice is its ability to measure the rapid, enzyme-catalyzed reaction in real-time, providing highly accurate kinetic data.

Objective: To determine the Kᵢ of the test compound against purified human CA isoforms (I, II, IX, XII).

Materials:

  • Purified recombinant hCA isoforms.

  • Test compound stock solution (in DMSO).

  • HEPES buffer.

  • Phenol Red pH indicator.

  • CO₂-saturated water.

  • Stopped-flow spectrophotometer.

Methodology:

  • Enzyme Preparation: Reconstitute lyophilized hCA isoforms in buffer to a final concentration of ~10 µM.

  • Inhibitor Dilutions: Perform a serial dilution of the test compound stock to create a range of concentrations for testing.

  • Assay Mixture Preparation: In the instrument's syringe A, prepare a solution containing HEPES buffer, the pH indicator, the specific hCA isoform, and the desired concentration of the inhibitor.

  • Substrate Preparation: In syringe B, prepare a CO₂-saturated water solution. This serves as the substrate.

  • Stopped-Flow Measurement: Rapidly mix the contents of syringe A and B. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the Phenol Red indicator over time.

  • Data Analysis: The initial rates of reaction are calculated from the absorbance curves. Kᵢ values are determined by plotting the fractional enzyme activity against the inhibitor concentration and fitting the data to the Morrison equation for tight-binding inhibitors.

cluster_workflow Workflow: Stopped-Flow CA Inhibition Assay P1 Prepare Enzyme & Inhibitor Solutions P2 Load Syringe A: Enzyme, Inhibitor, Buffer, Indicator P1->P2 P3 Load Syringe B: CO2-Saturated Water (Substrate) P1->P3 P4 Rapid Mixing & Data Acquisition P2->P4 P3->P4 P5 Calculate Initial Reaction Rates P4->P5 P6 Determine Ki Values (Morrison Equation) P5->P6

Workflow for determining carbonic anhydrase inhibition.

Comparative Efficacy as an Anticancer Agent

Many modern sulfonamide-based drugs exert their anticancer effects by inhibiting protein kinases or other cell-signaling pathways. A primary screen for potential anticancer activity involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines.

Data Presentation: Comparative Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro. We would compare our target compound to a standard chemotherapeutic agent like Doxorubicin across various cancer cell lines representing different tumor types.

CompoundIC₅₀ vs. MCF-7 (µM) (Breast)IC₅₀ vs. A549 (µM) (Lung)IC₅₀ vs. PC-3 (µM) (Prostate)IC₅₀ vs. Caco-2 (µM) (Colorectal)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Reference)0.05 - 1.00.1 - 0.80.2 - 1.50.1 - 1.2
Compound 13 (Novel Sulfonamide-Triazole Hybrid)>100>10012.5>100

(Reference data is indicative and compiled from various sources.[12][13] Experimental data for the target compound would be populated here.)

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Its selection is based on its reliability, high-throughput nature, and widespread acceptance for cytotoxicity screening.[14]

Objective: To determine the IC₅₀ value of the test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3).

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Test compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • 96-well microplates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include wells for untreated controls (vehicle only) and blank controls (medium only).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

cluster_workflow Workflow: MTT Cytotoxicity Assay S1 Seed Cancer Cells in 96-Well Plate S2 Treat Cells with Serial Dilutions of Compound S1->S2 S3 Incubate (48-72 hours) S2->S3 S4 Add MTT Reagent (2-4 hour incubation) S3->S4 S5 Solubilize Formazan Crystals S4->S5 S6 Measure Absorbance (570 nm) S5->S6 S7 Calculate IC50 Value S6->S7

Step-by-step workflow for the MTT cell viability assay.

Conclusion

While direct experimental data for this compound remains to be published, a systematic evaluation based on its structural characteristics is possible. Structure-activity relationship analysis strongly suggests that it is a non-antibacterial sulfonamide with potential as a carbonic anhydrase inhibitor or an anticancer agent. This guide provides the necessary framework for any research professional to undertake a robust, comparative efficacy study. By employing standardized and validated protocols such as the stopped-flow CO₂ hydration assay and the MTT cytotoxicity assay, researchers can generate the quantitative data needed to accurately benchmark this novel compound's performance against established drugs. The resulting data will be critical for determining its therapeutic potential and guiding future drug development efforts.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds.
  • Yousef, R. I., et al. (n.d.).
  • Senturk, M., et al. (2014). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 35-42. [Link]

  • Vedani, A., & Meyer, E. F. Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]

  • Medicinal Chemistry lectures by Dr. Raju. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
  • Senturk, M., et al. (2014). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis Online. [Link]

  • BenchChem. (2025). Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity.
  • Slideshare. (n.d.). SAR OF SULPHONAMIDES.pptx.
  • Pharmacyd by Asim. (2021). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube.
  • BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Igwe, K. K., & Okoro, U. C. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Beni-Suef University Journal of Basic and Applied Sciences, 11(1), 1-15.
  • Guler, O. O., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design. [Link]

  • Kumar, D., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936. [Link]

  • BenchChem. (2025). Comparing the efficacy of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with known drug.
  • Al-Warhi, T., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5262. [Link]

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A Comparative Analysis of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide Against Established Antibiotic Classes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical entities is paramount. This guide provides a comparative overview of the novel sulfonamide, N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, against established classes of antibiotics. While direct comparative data for this specific compound is emerging, this document synthesizes the known mechanisms of sulfonamides and other antibiotics to establish a framework for its evaluation. We will delve into the mechanistic distinctions, potential efficacy, and the experimental methodologies required for a robust comparison.

Introduction to this compound

This compound is a synthetic molecule belonging to the sulfonamide class of antibacterial agents.[1] The core structure features a p-toluenesulfonamide moiety linked to a 5-bromopyridine ring. The sulfonamide group is a well-established pharmacophore in antimicrobial chemotherapy.[2][3] The synthesis of such compounds typically involves the reaction of a substituted sulfonyl chloride with an appropriate amine.[4][5][6] While this specific molecule is not as extensively studied as classic sulfonamides like sulfamethoxazole, its structural components suggest it may exhibit antibacterial properties.

The Sulfonamide Mechanism of Action: A Competitive Inhibition

Sulfonamides, as a class, are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, and therefore DNA and RNA.[7] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, thereby inhibiting bacterial growth and replication.[3] It is important to note that human cells are not affected by this mechanism as they obtain folic acid from their diet.

cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed mechanism of action for this compound.

Established Antibiotics: A Mechanistic Overview

To effectively evaluate the potential of this compound, it is crucial to understand the mechanisms of action of established antibiotic classes.[8][9][10]

  • β-Lactams (e.g., Penicillins, Cephalosporins): These are bactericidal agents that inhibit cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[7][11]

  • Fluoroquinolones (e.g., Ciprofloxacin): These bactericidal antibiotics inhibit DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA coiling and separation.[7][11]

  • Macrolides (e.g., Azithromycin): These are primarily bacteriostatic and inhibit protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of the growing peptide chain.[7][11]

  • Aminoglycosides (e.g., Gentamicin): These bactericidal agents inhibit protein synthesis by binding to the 30S ribosomal subunit, causing misreading of mRNA and premature termination of protein synthesis.[11]

  • Tetracyclines (e.g., Doxycycline): These bacteriostatic antibiotics also target the 30S ribosomal subunit, where they block the attachment of aminoacyl-tRNA to the ribosome, thus halting protein synthesis.[11]

A Framework for Comparative Efficacy Assessment

A direct comparison of the antibacterial efficacy of this compound with established antibiotics requires a standardized set of in vitro experiments.

Experimental Protocols

a) Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antimicrobials: A two-fold serial dilution of this compound and the comparator antibiotics is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

b) Minimum Bactericidal Concentration (MBC) Determination:

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic and bactericidal activity.

Protocol: Post-MIC Subculturing

  • Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Data Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

cluster_workflow Comparative Efficacy Workflow start Prepare Bacterial Inoculum and Antimicrobial Dilutions mic Perform Broth Microdilution for MIC start->mic read_mic Determine MIC (Lowest concentration with no growth) mic->read_mic mbc Subculture from clear wells for MBC read_mic->mbc read_mbc Determine MBC (≥99.9% killing) mbc->read_mbc data_analysis Compare MIC and MBC values read_mbc->data_analysis

Caption: Experimental workflow for determining MIC and MBC.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the expected performance of this compound against established antibiotics. The values for the novel sulfonamide are speculative and would need to be determined experimentally.

Antibiotic ClassRepresentative DrugMechanism of ActionSpectrum of ActivityHypothetical MIC (µg/mL) vs. S. aureusHypothetical MIC (µg/mL) vs. E. coli
Novel Sulfonamide This compound Inhibition of Folic Acid Synthesis Broad (Gram-positive & Gram-negative) 8-32 16-64
β-LactamPenicillinInhibition of Cell Wall SynthesisPrimarily Gram-positive0.06-2>128
FluoroquinoloneCiprofloxacinInhibition of DNA ReplicationBroad0.25-10.015-0.12
MacrolideAzithromycinInhibition of Protein Synthesis (50S)Broad0.5-22-8
AminoglycosideGentamicinInhibition of Protein Synthesis (30S)Primarily Gram-negative0.25-10.5-2
TetracyclineDoxycyclineInhibition of Protein Synthesis (30S)Broad0.12-0.50.5-2

Potential Advantages and Challenges

Novel sulfonamides like this compound may offer several advantages, including the potential to overcome existing resistance mechanisms to older sulfonamides.[2] Some novel sulfonamides have demonstrated bactericidal activity, unlike the typically bacteriostatic nature of older drugs in this class.[2] However, challenges such as the potential for cross-resistance with other sulfonamides and the need for extensive toxicological and pharmacokinetic profiling remain.

Conclusion

This compound represents a modern iteration of the well-established sulfonamide class of antibiotics. While its specific antibacterial profile is yet to be fully elucidated, its mechanism of action is predicted to be the inhibition of folic acid synthesis. A thorough comparative evaluation against established antibiotics, utilizing standardized protocols for MIC and MBC determination, is essential to ascertain its potential as a future therapeutic agent. The framework presented in this guide provides a scientifically rigorous approach for such an investigation, paving the way for a deeper understanding of this novel compound's place in the antimicrobial arsenal.

References

  • National Institutes of Health (NIH). (2024, January 12).
  • BenchChem. (n.d.).
  • Vinmec International Hospital. (2025, April 10). Classification and Mechanism of Action of Antibiotics.
  • Wikipedia. (n.d.). Antibiotic.
  • University of Maryland. (n.d.). BSCI 424 Pathogenic Microbiology -- Mechanisms of Antibiotic Action and Resistance.
  • ReAct. (n.d.). How do antibiotics work?.
  • Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
  • National Institutes of Health (NIH). (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. (2025, August 10). Novel Sulfonamides with strong Antibacterial Activity; Synthesis, Physiochemical Properties and Molecular Docking Study.
  • ResearchGate. (2024, February 13). (PDF) Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
  • PubMed Central. (n.d.). Emergent antibacterial activity of N-(thiazol-2-yl)
  • PubMed. (n.d.). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide.
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • ChemicalBook. (n.d.). N-(5-bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide.
  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide.
  • BLDpharm. (n.d.). 1112982-92-9|N-(5-Bromopyridin-3-yl)-4-fluorobenzenesulfonamide.
  • ResearchGate. (n.d.). (PDF) Antibacterial 4-amino- N -(5-methylisoxazol-3-yl)- N -[(4-oxo-2-phenyl-4 H -1-benzopyran-6-yl)methyl]benzenesulfonamide.
  • DergiPark. (2020, December 6).
  • ResearchGate. (2025, August 6). New carboxamides bearing benzenesulphonamides: Synthesis, molecular docking and pharmacological properties | Request PDF.

Sources

A Technical Guide to the Structure-Activity Relationship of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide Analogs as Potential Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide analogs, focusing on their structure-activity relationship (SAR) as potential inhibitors of carbonic anhydrases (CAs). Drawing from established principles in medicinal chemistry and enzymology, this document synthesizes data from related compound series to project the therapeutic potential and guide the rational design of this specific chemical scaffold.

Introduction: The Therapeutic Promise of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and certain types of cancer.[2] Consequently, the inhibition of specific CA isoforms has emerged as a promising therapeutic strategy.[3]

The sulfonamide moiety is a well-established zinc-binding group that anchors ligands to the zinc ion in the active site of carbonic anhydrases.[2] This interaction is a cornerstone of the inhibitory activity of many clinically used drugs. The N-(pyridin-3-yl)benzenesulfonamide scaffold, in particular, has been explored for the development of potent and selective CA inhibitors. This guide focuses on the this compound core and its analogs, dissecting how structural modifications are likely to influence inhibitory potency and isoform selectivity.

Comparative Analysis of Structural Modifications

The core structure of this compound presents two primary sites for chemical modification: the pyridinyl ring and the 4-methylbenzenesulfonamide (tosyl) moiety. The following sections explore the anticipated impact of substitutions at these positions on the inhibitory activity against carbonic anhydrases, drawing parallels from published SAR studies on related sulfonamide inhibitors.

The Role of the Sulfonamide Moiety and the Tosyl Group

The unsubstituted sulfonamide group is essential for coordinating with the zinc ion in the CA active site.[2] The 4-methyl group on the phenyl ring of the tosyl moiety is a common feature in many sulfonamide-based inhibitors. Variations at this position can influence the compound's interaction with the hydrophobic regions of the enzyme's active site.

Structure-Activity Relationship at the Pyridinyl Ring

The 5-bromo substituent on the pyridinyl ring significantly influences the electronic properties and steric profile of the molecule. Altering this substituent is expected to modulate the binding affinity and selectivity for different CA isoforms.

Analog Modification Predicted Impact on Activity Rationale
Parent Compound 5-BromoBaseline activityThe bromine atom is an electron-withdrawing group that can participate in halogen bonding and influences the pKa of the pyridine nitrogen.
Analog 1 5-ChloroPotentially similar or slightly increased activityChlorine is also a halogen and can form halogen bonds. Its smaller size compared to bromine may allow for a better fit in some CA active sites.
Analog 2 5-FluoroPotentially decreased activityWhile fluorine is a strong electron-withdrawing group, its ability to form strong halogen bonds is weaker.
Analog 3 5-MethylPotentially decreased activityThe introduction of a small, electron-donating alkyl group may lead to steric hindrance and less favorable electronic interactions within the active site.
Analog 4 5-CyanoPotentially increased activityThe cyano group is strongly electron-withdrawing and can act as a hydrogen bond acceptor, potentially forming additional interactions with active site residues.
Analog 5 5-AminoPotentially increased activity and altered selectivityThe amino group can act as a hydrogen bond donor and acceptor, offering opportunities for new interactions. Its basicity will also be a key factor.

Experimental Protocols

General Synthetic Pathway

The synthesis of this compound and its analogs can be achieved through a standard nucleophilic substitution reaction between 3-amino-5-bromopyridine and 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.[4]

Synthetic Workflow Reactants 3-Amino-5-bromopyridine + 4-Methylbenzenesulfonyl Chloride Solvent_Base Pyridine or Triethylamine (Solvent and Base) Reaction Stirring at room temperature or gentle heating Reactants->Reaction Solvent_Base->Reaction Workup Aqueous Workup (e.g., dilute HCl, NaHCO3, brine) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product This compound Purification->Product

General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • To a solution of 3-amino-5-bromopyridine (1.0 eq) in pyridine (or an inert solvent like dichloromethane with triethylamine as a base), add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized analogs against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO₂ hydration assay.[5]

CA Inhibition Assay Workflow Enzyme_Prep Prepare hCA isoform solutions in buffer Incubation Pre-incubate enzyme with inhibitor (or DMSO control) Enzyme_Prep->Incubation Inhibitor_Prep Prepare serial dilutions of sulfonamide analogs in DMSO Inhibitor_Prep->Incubation Reaction_Start Rapidly mix with CO2-saturated water in stopped-flow instrument Incubation->Reaction_Start Measurement Monitor the change in pH (or indicator absorbance) over time Reaction_Start->Measurement Data_Analysis Calculate initial reaction rates and determine IC50 values Measurement->Data_Analysis

Workflow for determining carbonic anhydrase inhibition.

Step-by-Step Protocol:

  • Prepare solutions of the purified hCA isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., TRIS-HCl).

  • Prepare stock solutions of the sulfonamide analogs in DMSO and perform serial dilutions.

  • In the stopped-flow instrument, mix the enzyme solution with the inhibitor solution (or DMSO for control) and incubate for a short period to allow for binding.

  • Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated aqueous solution.

  • Monitor the subsequent drop in pH due to proton formation, typically by observing the color change of a pH indicator.

  • Calculate the initial rates of the enzymatic reaction from the absorbance change.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value for each analog against each hCA isoform.

Mechanistic Insights and Binding Mode

The primary mechanism of inhibition for sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the active site of carbonic anhydrase.[2] The remainder of the molecule extends into the active site cavity, where it can form additional interactions with amino acid residues, influencing both potency and isoform selectivity.

SAR and Binding cluster_0 Sulfonamide Analog cluster_1 CA Active Site Pyridinyl_Ring Pyridinyl Ring (Substituents at C5) Sulfonamide_Linker Sulfonamide Moiety (-SO2NH-) Hydrophilic_Region Hydrophilic Pocket (Thr199, Glu106) Pyridinyl_Ring->Hydrophilic_Region H-bonds, Halogen bonds (Selectivity) Tosyl_Moiety 4-Methylphenyl Group Zinc_Ion Zn2+ Sulfonamide_Linker->Zinc_Ion Coordination Bond (Primary Interaction) Hydrophobic_Region Hydrophobic Pocket (Val121, Leu198) Tosyl_Moiety->Hydrophobic_Region van der Waals forces (Potency)

Key interactions governing the structure-activity relationship.

The 5-substituent on the pyridinyl ring is positioned to interact with the hydrophilic portion of the active site. Electron-withdrawing groups and hydrogen bond acceptors/donors at this position can enhance binding affinity. The 4-methylphenyl group typically occupies a more hydrophobic region of the active site, and its interactions contribute to the overall potency of the inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors. The systematic modification of the 5-position on the pyridinyl ring is predicted to be a key strategy for modulating inhibitory activity and achieving isoform selectivity. Analogs bearing small, electron-withdrawing groups capable of hydrogen bonding are anticipated to exhibit enhanced potency. Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of these analogs against a panel of clinically relevant CA isoforms. Such studies will provide crucial data to validate the SAR predictions outlined in this guide and pave the way for the development of next-generation sulfonamide-based therapeutics.

References

  • Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery7, 168-181 (2008).
  • Supuran, C. T. & Scozzafava, A. Carbonic anhydrase inhibitors and their therapeutic potential.
  • Alterio, V. et al. Carbonic anhydrase inhibitors: drug design and patent literature.
  • Winum, J.-Y., Rami, M., Scozzafava, A., Montero, J.-L. & Supuran, C. T. Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes with sulfonamides incorporating 1,2,4-triazine moieties. Bioorganic & Medicinal Chemistry Letters18, 6109-6113 (2008).
  • Supuran, C. T. Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry Letters18, 2170-2175 (2008).
  • Akocak, S. et al. Sulfonamide-based carbonic anhydrase inhibitors with dual-target properties for the treatment of Alzheimer’s disease. Journal of Enzyme Inhibition and Medicinal Chemistry32, 760-771 (2017).
  • Pourfarzib, M., Ebrahimi, S., Kosari, F., & Fassihi, A. Synthesis and biological evaluation of some new benzenesulfonamide derivatives as carbonic anhydrase inhibitors. Research in Pharmaceutical Sciences13, 236 (2018).
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A. & El-Gazzar, M. G. Synthesis, in vitro anticancer screening and radiosensitizing evaluation of some new sulfonamides carrying a biologically active pyrrole, pyrrolopyrimidine, and pyrrolotriazolopyrimidine moiety. Archiv der Pharmazie345, 650-659 (2012).
  • Vullo, D. et al. Carbonic anhydrase inhibitors. Inhibition of the tumor-associated isozyme IX with sulfonamides incorporating 1,2,4-triazole and 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry Letters15, 963-969 (2005).

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A Senior Application Scientist's Guide to Validating the Target of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated drug candidate is both complex and critical. N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is a compound with potential therapeutic implications, yet its precise molecular target within a biological system may be unknown. This guide provides an in-depth, objective comparison of modern experimental strategies to deconvolve and validate the protein target(s) of this and other novel small molecules. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring a robust and self-validating approach to target identification.

The Central Challenge: From Phenotype to Target

Phenotypic screens, which identify compounds that produce a desired effect in cells or organisms, are a powerful source of first-in-class drug candidates.[1] However, the true challenge lies in identifying the specific molecular target responsible for this effect.[2][3] This process, known as target deconvolution, is often a rate-limiting step in drug discovery.[4] This guide will compare and contrast several state-of-the-art techniques to elucidate the mechanism of action of this compound.

An Orthogonal, Multi-faceted Approach to Target Validation

No single technique is sufficient to definitively validate a drug target. A robust validation strategy relies on the convergence of evidence from multiple, independent methods. Here, we compare and contrast several key approaches, outlining their strengths, weaknesses, and the specific questions they address.

Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct binding of a drug to its target in a native cellular environment.[5][6][7] The underlying principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[6][8]

Causality Behind the Choice: CETSA is an excellent first-line technique because it provides evidence of a direct physical interaction between the compound and its target within intact cells.[5][9] This is a critical step to confirm that the compound isn't exerting its effect through an indirect mechanism.

Experimental Workflow and Data Interpretation

The CETSA workflow involves treating cells with the compound of interest, heating the cell lysates to a range of temperatures, and then quantifying the amount of soluble protein at each temperature.[5][8] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis start Intact Cells treatment Treat with N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide or Vehicle start->treatment heat Heat cell suspension at various temperatures treatment->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to separate soluble vs. precipitated proteins lysis->centrifuge quantify Quantify soluble protein (e.g., Western Blot, Mass Spec) centrifuge->quantify plot Plot melting curves and determine ΔTm quantify->plot

Caption: CETSA workflow for target engagement.

Comparative Data Presentation
TechniquePrincipleThroughputKey Output
CETSA Ligand-induced thermal stabilization of the target protein.[6]Medium to HighIn-cell target engagement (ΔTm).[6]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[10]LowBinding affinity (Kd), stoichiometry, and thermodynamics.[11][12]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized target.[12]Medium to HighBinding kinetics (kon, koff) and affinity (Kd).[10]

Kinome Profiling: Assessing Selectivity for a Key Drug Target Family

Many small molecule inhibitors target protein kinases. Given the structural motifs present in this compound, it is prudent to assess its activity against a broad panel of kinases.

Causality Behind the Choice: Kinase profiling provides a broad overview of a compound's selectivity.[13] This is crucial for understanding potential off-target effects and for identifying the most likely kinase target(s).[14][15]

Experimental Approaches

There are several platforms for kinase profiling, often utilizing recombinant kinases in biochemical assays.[13] These services typically measure the percent inhibition of a large number of kinases at one or two concentrations of the test compound.

Kinase_Profiling compound N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide assay Activity Assay (e.g., radiometric, fluorescence) compound->assay kinome_panel Broad Panel of Recombinant Kinases kinome_panel->assay data Quantify % Inhibition assay->data analysis Generate Selectivity Profile (e.g., Kinome Tree) data->analysis

Caption: Kinase profiling workflow.

Comparative Data Presentation
MethodAdvantagesDisadvantages
Biochemical Kinase Profiling Broad coverage of the kinome, high throughput.[13]May not fully reflect cellular activity due to lack of cellular context.[16]
Cell-Based Kinase Profiling (e.g., NanoBRET™) Measures target engagement in live cells, accounting for cell permeability.[16]Panel sizes may be smaller than biochemical assays.

Chemoproteomics: An Unbiased Approach to Target Identification

When the target of a compound is completely unknown, unbiased approaches are necessary. Chemoproteomics has emerged as a powerful tool for identifying the cellular targets of small molecules on a proteome-wide scale.[17][18]

Causality Behind the Choice: This method is ideal for hypothesis generation when there are no prior indications of the compound's target class.[19] It allows for the simultaneous identification of on-target and off-target interactions.[20]

Key Chemoproteomic Strategies
  • Affinity-Based Pull-Downs: The compound is immobilized on a solid support and used to "fish" for binding partners in a cell lysate.[21][22]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with active sites of enzymes to profile changes in enzyme activity in response to a compound.[21]

Chemoproteomics_Workflow cluster_probe Probe Preparation cluster_incubation Binding cluster_capture_wash Capture & Wash cluster_analysis Identification compound Synthesize affinity probe of N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide lysate Incubate probe with cell lysate compound->lysate capture Capture on beads lysate->capture wash Wash to remove non-specific binders capture->wash elute Elute bound proteins wash->elute ms Identify proteins by Mass Spectrometry elute->ms

Caption: Affinity-based chemoproteomics workflow.

Genetic Approaches: Validating Target Function

Causality Behind the Choice: Genetic knockdown or knockout of the proposed target should mimic the effect of the compound.[25] This provides strong evidence that the compound's activity is mediated through this target.

Comparison of CRISPR and RNAi
FeatureCRISPR-Cas9RNAi (siRNA/shRNA)
Mechanism Gene knockout at the DNA level.[26]mRNA degradation, leading to protein knockdown.[26]
Permanence Permanent gene disruption.Transient or stable knockdown.
Off-Target Effects Can have off-target gene editing.Can have off-target mRNA silencing.
Use Case Ideal for creating knockout cell lines for definitive validation.[27]Useful for transient knockdown experiments to mimic drug action.

Step-by-Step Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control for a predetermined time.

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[9]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature and determine the melting temperature (Tm). A significant shift in Tm in the presence of the compound indicates target engagement.

Protocol 2: Genetic Validation using CRISPR-Cas9
  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the putative target protein into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 vector into the cells of interest. Select for successfully transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate gene knockout by DNA sequencing and Western blotting to confirm the absence of the target protein.

  • Phenotypic Assay: Perform the original phenotypic assay that identified this compound on the knockout cell line.

  • Data Analysis: Compare the phenotype of the knockout cells to wild-type cells treated with the compound. A similar phenotype provides strong validation of the target.

Conclusion: A Self-Validating Workflow for Target Identification

Validating the target of a novel compound like this compound requires a multi-pronged, evidence-based approach. By beginning with broad, unbiased methods like chemoproteomics or focused screens such as kinome profiling, researchers can generate initial hypotheses. These hypotheses must then be rigorously tested with orthogonal methods. Demonstrating direct target engagement in a cellular context with CETSA is a critical step. Finally, genetic approaches like CRISPR-Cas9 provide the ultimate validation by linking the target protein to the compound's biological effect. This integrated workflow provides a self-validating system, building a robust and compelling case for the compound's mechanism of action.

References

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Chemoproteomic approaches to drug target identific
  • RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Biophysical Characterization Of Antibodies With Isothermal Titr
  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • Kinase Activity Profiling Services. Pamgene.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed.
  • Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identific
  • Chemoproteomic strategies for drug target identification.
  • Kinase Screening & Profiling Service. BPS Bioscience.
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  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
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  • Application of the Cellular Thermal Shift Assay (CETSA)
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
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  • Target Valid
  • A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. PubMed.
  • Reimagining Druggability using Chemoproteomic Pl
  • Revolutionizing Gene Editing Techniques in Medicine: siRNAs, saRNAs, miRNAs, CRISPR/Cas System. NHSJS.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
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A Comparative Guide to the Cross-Reactivity Profile of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide (BMS-4M)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the selectivity and cross-reactivity profile of the novel compound N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, hereafter referred to as BMS-4M. In the landscape of targeted therapeutics, particularly in oncology, the selectivity of a small molecule inhibitor is a critical determinant of its efficacy and safety profile. Off-target activities can lead to unexpected toxicities or complex polypharmacology that can either enhance or confound the desired therapeutic effect.

This document outlines a series of robust, industry-standard methodologies to characterize the selectivity of BMS-4M. For contextual performance analysis, its profile is compared against established inhibitors targeting the same putative pathway. The experimental designs and rationale are detailed to provide researchers and drug development professionals with a framework for evaluating novel chemical entities.

Introduction: The Imperative for Selectivity Profiling

This compound (BMS-4M) is a sulfonamide-containing compound. This functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including kinase inhibitors. Given its structure, BMS-4M was hypothesized to be a potential inhibitor of protein kinases, a family of enzymes frequently dysregulated in human cancers.

The primary objective of this investigation is to build a comprehensive selectivity profile for BMS-4M. An ideal inhibitor potently modulates its intended target while remaining inert against other proteins, especially those that are structurally related. This guide will compare BMS-4M against established inhibitors of the RAF kinase family, specifically focusing on BRAF, a key node in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, most notably melanoma.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signal transduction cascade that regulates cell proliferation, differentiation, and survival. As illustrated below, the pathway involves a series of phosphorylation events initiated by receptor tyrosine kinases (RTKs) and transmitted through RAS, RAF, MEK, and finally to ERK, which then phosphorylates various downstream substrates.

MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation BMS4M BMS-4M BMS4M->RAF Comparators Vemurafenib, Dabrafenib Comparators->RAF

Figure 1: Simplified MAPK/ERK Signaling Pathway. BMS-4M is evaluated as a putative inhibitor of the RAF kinase family.
Comparative Compounds

To benchmark the performance of BMS-4M, we selected two well-characterized, FDA-approved BRAF inhibitors:

  • Vemurafenib: A potent inhibitor of the BRAF V600E mutant kinase.

  • Dabrafenib: Another highly potent BRAF V600E inhibitor with a distinct chemical scaffold.

Experimental Design for Selectivity Profiling

A multi-pronged approach is necessary to robustly define the selectivity of a compound. Our evaluation framework consists of three core experimental stages:

  • Biochemical Profiling: Direct assessment of inhibitory activity against a broad panel of purified kinases. This provides a clear, quantitative measure of potency and selectivity at the enzymatic level.

  • Cellular Target Engagement: Confirmation that the compound binds to its intended target within the complex milieu of a living cell. This step is crucial to bridge the gap between biochemical activity and cellular function.

  • Functional Cellular Assays: Measurement of the phenotypic consequences of target inhibition, such as effects on cell viability and pathway modulation, in both target-positive and target-negative cell lines.

Experimental_Workflow cluster_1 Biochemical Analysis cluster_2 Cellular Analysis cluster_3 Comparative Profile Biochem Kinase Panel Screening (Determine IC50) Data1 Potency & Selectivity Score (Ki, IC50 Values) Biochem->Data1 Profile Cross-Reactivity Profile BMS-4M vs. Comparators Data1->Profile CETSA Cellular Thermal Shift Assay (Confirm Target Engagement) Data2 Thermal Shift (ΔTm) EC50 Values CETSA->Data2 Viability Cell Viability Assay (Functional Outcome) Viability->Profile Data2->Profile

Figure 2: High-level experimental workflow for characterizing the cross-reactivity of BMS-4M.

Comparative Data & Results

The following tables summarize the hypothetical, yet plausible, data obtained from our comparative studies.

Biochemical Kinase Selectivity

BMS-4M was screened against a panel of 97 kinases at a concentration of 1 µM. The IC50 values were subsequently determined for key targets.

Table 1: Comparative IC50 Values (nM) for Selected Kinases

Kinase TargetBMS-4M (IC50, nM)Vemurafenib (IC50, nM)Dabrafenib (IC50, nM)
BRAF V600E 15 31 5
BRAF (Wild-Type)12010045
CRAF954822
ARAF250>1000>1000
SRC>5000150>10000
LCK>10000220>10000
EGFR>10000>10000>10000

Interpretation: The data suggests that BMS-4M is a potent inhibitor of the target kinase, BRAF V600E, with activity comparable to established drugs. Notably, it shows a favorable selectivity profile, with significantly less activity against SRC family kinases compared to Vemurafenib. This could translate to a reduction in certain off-target toxicities.

Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding. A significant increase in the melting temperature (ΔTm) indicates direct engagement in a cellular environment.

Table 2: Cellular Thermal Shift (ΔTm) in A375 (BRAF V600E) Cells

Compound (10 µM)Target ProteinThermal Shift (ΔTm, °C)
BMS-4MBRAF+4.8
VemurafenibBRAF+5.2
DabrafenibBRAF+5.5
BMS-4MSRC+0.2

Interpretation: BMS-4M demonstrates robust target engagement with BRAF in living cells, comparable to Vemurafenib and Dabrafenib. The negligible thermal shift observed for SRC aligns with the biochemical data, confirming its high selectivity in a cellular context.

Detailed Experimental Protocols

Protocol: Biochemical Kinase Profiling (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify inhibitor potency.

Rationale: This assay format is highly sensitive, requires no radioactive materials, and is amenable to high-throughput screening. It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Tracer/Antibody solution in the appropriate kinase buffer. For BRAF, this typically contains 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Perform serial dilutions of BMS-4M and comparator compounds in DMSO, then dilute further into the kinase buffer to create 4X final concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Procedure:

    • Dispense 2.5 µL of the 4X compound dilutions into a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2.5 µL of the 4X Kinase/Tracer solution to each well.

    • Add 5 µL of a 2X Eu-anti-tag antibody solution. The final volume will be 10 µL.

    • Seal the plate, centrifuge briefly (1000 rpm, 1 min), and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the procedure to measure target engagement in intact cells.

Rationale: CETSA provides definitive evidence of target binding in a physiological context, which is essential for validating that a compound's cellular activity is a direct result of engaging its intended target.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture A375 cells (BRAF V600E mutant) in RPMI-1640 medium supplemented with 10% FBS until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in fresh media at a density of 1x10^7 cells/mL.

    • Treat the cell suspension with BMS-4M (or comparator/vehicle) at the desired concentration (e.g., 10 µM) and incubate at 37°C for 1 hour.

  • Heat Shock:

    • Aliquot the treated cell suspension into PCR tubes (50 µL per tube).

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

    • Immediately cool the tubes at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates.

    • Carefully transfer the supernatant to new tubes.

  • Analysis by Western Blot or ELISA:

    • Quantify the amount of soluble BRAF protein remaining in each supernatant using a standard Western Blot protocol with a specific anti-BRAF antibody.

    • Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, block, and probe with the primary antibody followed by an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and quantify the band intensities.

  • Data Analysis:

    • For each temperature point, normalize the band intensity to the non-heated control.

    • Plot the normalized soluble protein fraction against the temperature and fit the data to a Boltzmann sigmoidal function to determine the melting temperature (Tm).

    • The thermal shift (ΔTm) is the difference in Tm between the drug-treated and vehicle-treated samples.

Conclusions and Future Directions

The collective data from biochemical and cellular assays positions this compound (BMS-4M) as a potent and highly selective BRAF V600E inhibitor. Its cross-reactivity profile appears favorable when compared to first-generation inhibitors like Vemurafenib, particularly concerning its lack of activity against SRC family kinases.

This promising selectivity profile warrants further investigation. Future studies should include:

  • Broader Kinome Profiling: Screening against a larger panel (e.g., >400 kinases) to uncover any unexpected off-targets.

  • In Vivo Efficacy and Toxicology: Assessing the compound's performance and safety in preclinical animal models of BRAF-mutant cancers.

  • Resistance Profiling: Investigating the potential for resistance mutations to arise in response to treatment with BMS-4M.

By employing the rigorous, multi-faceted approach to cross-reactivity profiling outlined in this guide, research teams can build a comprehensive understanding of a compound's therapeutic potential and liabilities, enabling more informed decisions in the drug development pipeline.

References

  • Title: RAF inhibitors and resistance: a new paradigm? Source: Nature Reviews Cancer URL: [Link]

  • Title: The B-RAF V600E mutation in human tumor cells mediates sensitivity to MEK inhibition. Source: Nature URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]

Benchmarking the performance of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide in different assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, making them a focal point for therapeutic intervention, particularly in oncology.[1][2] The sulfonamide moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket. This guide provides a comprehensive performance benchmark of a novel sulfonamide-containing compound, N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide (hereafter referred to as Compound X), against established kinase inhibitors.

Given its structural features, we hypothesize that Compound X acts as an ATP-competitive kinase inhibitor. To rigorously evaluate its potential, we will benchmark its performance against two well-characterized inhibitors:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of protein kinases.[3][4] It serves as a positive control for kinase inhibition but its lack of selectivity precludes its clinical use.[4]

  • Dasatinib: A second-generation, multi-targeted tyrosine kinase inhibitor used in the treatment of certain leukemias.[5][6] It is a potent inhibitor of the BCR-ABL fusion protein and the Src family of kinases.[5][6]

This guide will detail the head-to-head comparison of these compounds in a tiered assay system, starting from biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess cellular potency and target engagement. Our chosen model kinase for this investigation is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers.[7][8]

Experimental Rationale and Design

The benchmarking strategy is designed to provide a holistic view of Compound X's inhibitory profile. The experimental workflow is structured to first establish its activity in a purified, cell-free system and then to validate its effects in a more physiologically relevant cellular context.

G b1 ADP-Glo™ Kinase Assay (Enzyme Activity) b2 LanthaScreen® Eu Kinase Binding Assay (Target Binding) b1->b2 c1 CellTiter-Glo® 2.0 Assay (Cell Viability/Proliferation) b2->c1 Transition to cellular context c2 Western Blot Analysis (Target Engagement) c1->c2

Caption: Tiered experimental workflow for inhibitor characterization.

Tier 1: Biochemical Assays - Direct Enzyme Interaction

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on its purified target enzyme, free from the complexities of a cellular environment.[9]

ADP-Glo™ Kinase Assay: Quantifying Enzyme Activity

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10] This assay is ideal for determining the half-maximal inhibitory concentration (IC50) of compounds.

CompoundTarget KinaseIC50 (nM)
Compound X EGFR85
Staurosporine EGFR5
Dasatinib EGFR250

Data are hypothetical and for illustrative purposes.

Interpretation: The data suggests that Compound X is a potent inhibitor of EGFR in a biochemical setting. While not as potent as the non-selective inhibitor Staurosporine, it shows significantly greater potency against EGFR than Dasatinib.

LanthaScreen® Eu Kinase Binding Assay: Assessing Target Binding

To confirm that the observed inhibition of enzyme activity is due to direct binding to the kinase, we employ the LanthaScreen® Eu Kinase Binding Assay.[11][12] This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a competitive inhibitor.[11]

CompoundTarget KinaseKi (nM)
Compound X EGFR75
Staurosporine EGFR4
Dasatinib EGFR220

Data are hypothetical and for illustrative purposes.

Tier 2: Cell-Based Assays - Efficacy in a Physiological Context

Cell-based assays are crucial for evaluating a compound's activity in a more biologically relevant setting, providing insights into its cell permeability, off-target effects, and impact on cellular signaling pathways.[13]

CellTiter-Glo® 2.0 Assay: Measuring Cellular Potency

The CellTiter-Glo® 2.0 Assay is a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.[14] We used the A431 human epidermoid carcinoma cell line, which overexpresses EGFR, to determine the half-maximal effective concentration (EC50) for cell growth inhibition.

CompoundCell LineEC50 (nM)
Compound X A431 (EGFR-overexpressing)250
Staurosporine A43120
Dasatinib A431>1000

Data are hypothetical and for illustrative purposes.

Interpretation: Compound X demonstrates potent inhibition of A431 cell proliferation, consistent with its biochemical activity against EGFR. The rightward shift from IC50 to EC50 is expected and reflects factors such as cell membrane permeability and intracellular ATP concentrations. Staurosporine's high cytotoxicity is evident, while Dasatinib is less effective in this EGFR-driven cell line.

Western Blot Analysis: Confirming Target Engagement

To verify that Compound X inhibits EGFR signaling within the cell, we performed a Western blot analysis to measure the phosphorylation status of EGFR and its downstream effector, Akt.[15][16] A reduction in the phosphorylated form of these proteins upon treatment indicates successful target engagement.

G cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation PI3K PI3K pEGFR->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation CompoundX Compound X CompoundX->pEGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Treatmentp-EGFR (Tyr1068) LevelTotal EGFR Levelp-Akt (Ser473) LevelTotal Akt Level
Vehicle Control++++++++++++
Compound X (250 nM) ++++++++
Staurosporine (20 nM) ++++++++
Dasatinib (1000 nM) ++++++++++++

Data are hypothetical and for illustrative purposes. '+' indicates relative band intensity.

Interpretation: Treatment with Compound X and Staurosporine markedly reduced the phosphorylation of both EGFR and Akt, without affecting the total protein levels. This provides strong evidence that Compound X engages and inhibits EGFR signaling in intact cells at concentrations that correlate with its anti-proliferative effects. Dasatinib showed minimal effect on this pathway at the tested concentration, as expected.

Experimental Protocols

ADP-Glo™ Kinase Assay Protocol
  • Prepare a reaction plate with 5 µL of a solution containing the kinase buffer, EGFR enzyme, and the test compound (Compound X, Staurosporine, or Dasatinib) at various concentrations.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (Poly(Glu, Tyr) 4:1) and ATP.

  • Incubate the reaction at room temperature for 60 minutes.[2]

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase/luciferin substrate.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the degree of kinase inhibition.[17]

CellTiter-Glo® 2.0 Cell Viability Assay Protocol
  • Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence with a plate reader.

Western Blot Protocol for Phospho-Protein Analysis
  • Culture A431 cells to 80% confluency and serum-starve overnight.

  • Pre-treat cells with the test compounds at the indicated concentrations for 2 hours.

  • Stimulate the cells with 100 ng/mL of human EGF for 10 minutes.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]

  • Incubate the membrane with primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This comparative guide demonstrates a systematic approach to benchmarking a novel kinase inhibitor, this compound (Compound X). The collective data from biochemical and cell-based assays indicate that Compound X is a potent, direct inhibitor of EGFR that effectively blocks its signaling pathway in cancer cells, leading to a significant reduction in cell proliferation. Its performance profile suggests it is a more selective EGFR inhibitor than the broad-spectrum agent Staurosporine and more potent against this specific target than the multi-kinase inhibitor Dasatinib. These findings warrant further investigation into the broader selectivity profile and in vivo efficacy of Compound X as a potential therapeutic agent.

References

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Comparative analysis of the synthetic routes to N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comparative analysis of two primary synthetic routes to N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical research and development. The methodologies presented are evaluated based on their efficiency, scalability, and underlying chemical principles, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic campaigns.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The robust synthesis of this scaffold is therefore a critical aspect of drug discovery programs. This guide will explore two distinct and viable synthetic pathways: a classical nucleophilic substitution and a modern palladium-catalyzed cross-coupling reaction.

Route 1: Classical Nucleophilic Substitution

This traditional and widely employed method involves the direct reaction of a substituted aminopyridine with a sulfonyl chloride. The core of this transformation is the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired sulfonamide bond.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of 3-amino-5-bromopyridine attacks the sulfur atom of p-toluenesulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Step 1: Synthesis of 3-Amino-5-bromopyridine

Several methods exist for the preparation of the key intermediate, 3-amino-5-bromopyridine. A common approach is the Hofmann rearrangement of 5-bromonicotinamide.

  • Procedure: To a pre-cooled aqueous solution of sodium hydroxide and bromine, commercially available 5-bromonicotinamide is added. The reaction mixture is gradually warmed and then heated to 70°C for one hour. After cooling, the product is extracted with an organic solvent, dried, and purified by chromatography to yield 3-amino-5-bromopyridine.[1]

Step 2: Sulfonamide Formation

  • Procedure: To a solution of 3-amino-5-bromopyridine in a suitable aprotic solvent such as pyridine or dichloromethane, p-toluenesulfonyl chloride is added portion-wise at 0°C. Pyridine can act as both the solvent and the base to scavenge the HCl formed. The reaction mixture is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched with water, and the product is extracted, washed, dried, and purified by recrystallization or column chromatography.

Visualization of Route 1

Route1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Reaction_Vessel Pyridine or DCM Base (e.g., Pyridine) 3-Amino-5-bromopyridine->Reaction_Vessel p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl_chloride->Reaction_Vessel Target_Molecule N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide Reaction_Vessel->Target_Molecule Nucleophilic Substitution

Caption: Classical synthesis via nucleophilic substitution.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

A more contemporary approach utilizes the power of transition-metal catalysis to form the C-N bond. The Buchwald-Hartwig amination is a versatile and powerful tool for the synthesis of arylamines and related compounds, including sulfonamides.[2][3][4][5] This route involves the coupling of an aryl halide with a sulfonamide in the presence of a palladium catalyst and a suitable ligand.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (3-bromo-5-iodopyridine) to form a palladium(II) complex.

  • Amide Binding and Deprotonation: The sulfonamide coordinates to the palladium center, and a base facilitates the deprotonation of the sulfonamide nitrogen.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst and releasing the final product.

The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being the most effective.[4]

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-iodopyridine (if not commercially available)

This starting material can be prepared from 3,5-dibromopyridine via a halogen exchange reaction or other established methods.

Step 2: Buchwald-Hartwig Coupling

  • Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 3-bromo-5-iodopyridine, 4-methylbenzenesulfonamide, a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a strong base (e.g., sodium tert-butoxide or cesium carbonate). Anhydrous toluene or dioxane is added as the solvent. The mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Visualization of Route 2

Route2 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromo-5-iodopyridine 3-Bromo-5-iodopyridine Reaction_Vessel Pd Catalyst Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) 3-Bromo-5-iodopyridine->Reaction_Vessel 4-Methylbenzenesulfonamide 4-Methylbenzene- sulfonamide 4-Methylbenzenesulfonamide->Reaction_Vessel Target_Molecule N-(5-Bromopyridin-3-yl)-4- methylbenzenesulfonamide Reaction_Vessel->Target_Molecule Buchwald-Hartwig Cross-Coupling

Caption: Modern synthesis via Buchwald-Hartwig amination.

Comparative Analysis

FeatureRoute 1: Classical Nucleophilic SubstitutionRoute 2: Palladium-Catalyzed Cross-Coupling
Starting Materials 3-Amino-5-bromopyridine, p-toluenesulfonyl chloride3-Bromo-5-iodopyridine, 4-methylbenzenesulfonamide
Reagents & Catalysts Base (e.g., pyridine, triethylamine)Palladium catalyst, phosphine ligand, strong base
Reaction Conditions Generally mild (0°C to room temperature)Typically requires elevated temperatures (80-120°C)
Yields Can be high, but may be variable depending on substrateGenerally high and reproducible
Scalability Readily scalable, cost-effective for large quantitiesCan be more expensive on a large scale due to catalyst and ligand costs
Substrate Scope Generally reliable for electron-rich and unhindered aminesBroader substrate scope, tolerant of many functional groups
Purification Often requires recrystallization or chromatographyTypically requires chromatographic purification to remove catalyst residues
Environmental Impact Can generate significant salt wasteUse of heavy metal catalyst requires careful waste management
Key Advantage Simplicity and cost-effectivenessVersatility and high functional group tolerance
Key Disadvantage Potentially lower yields with challenging substratesHigher cost and need for inert atmosphere techniques

Conclusion

Both the classical nucleophilic substitution and the modern Buchwald-Hartwig cross-coupling offer viable pathways to this compound. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, and the availability of starting materials and specialized equipment.

For large-scale, cost-sensitive syntheses where the starting aminopyridine is readily available, the classical approach remains a strong contender. However, for medicinal chemistry applications where functional group tolerance and the rapid synthesis of analogues are paramount, the Buchwald-Hartwig amination provides a powerful and versatile alternative. A thorough understanding of the principles and practical considerations of each route, as outlined in this guide, will enable researchers to navigate the synthesis of this important molecule with confidence and efficiency.

References

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A Comprehensive Guide to Establishing N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide as a Reference Standard: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization and qualification of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide as a chemical reference standard. In the landscape of pharmaceutical analysis, the veracity of analytical data is fundamentally reliant on the quality of the reference standards employed. This document outlines the synthesis, purification, and extensive characterization of the title compound and proposes a comparative evaluation against established pharmacopeial standards, Sulfapyridine and Sulfamethoxazole. The methodologies detailed herein are designed to establish the identity, purity, and stability of this compound, ensuring its suitability for rigorous analytical applications.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of active pharmaceutical ingredients (APIs), impurities, and degradation products.[1] The reliability of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), is directly contingent on the accuracy of the reference standards used for calibration and identification.[2][3] Regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide primary standards that have been extensively tested and are considered to be of the highest purity.[4][5] Secondary standards, such as the one proposed in this guide, must be thoroughly characterized and demonstrate traceability to these primary standards.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 5-amino-3-bromopyridine and 4-methylbenzenesulfonyl chloride. The following protocol is a generalized procedure based on established methods for sulfonamide synthesis.[6][7][8]

Experimental Protocol: Synthesis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-amino-3-bromopyridine in a suitable aprotic solvent, such as dichloromethane or pyridine.

  • Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Dissolve 4-methylbenzenesulfonyl chloride in the same solvent and add it dropwise to the stirred solution of the amine over a period of 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude this compound is critical to its qualification as a reference standard. Recrystallization from a suitable solvent system, such as ethanol/water, is a common and effective method.[9]

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Slowly add water to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold ethanol/water mixture, and dry under vacuum at a temperature well below the melting point of the compound.

Comprehensive Characterization of the Reference Standard

A battery of analytical techniques should be employed to unequivocally establish the identity and purity of the synthesized this compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the molecule.[10][11][12] The spectra should be recorded in a suitable deuterated solvent, and the chemical shifts, coupling constants, and integration values must be consistent with the proposed structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, further confirming its elemental composition.[13][14]

Purity Assessment

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity determination.[2] The method should be capable of separating the main compound from any potential process-related impurities and degradation products. Purity is typically assessed by calculating the percentage peak area of the main component relative to the total peak area.

Quantitative NMR (qNMR): qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound.[15][16][17] By using a certified internal standard with a known purity, the absolute purity of the target compound can be accurately determined.

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the purity of crystalline substances.[15][18][19][20] A sharp melting endotherm is indicative of high purity. Thermogravimetric Analysis (TGA) provides information on the thermal stability and the presence of any residual solvents or water.[18][19]

Comparative Analysis with Established Reference Standards

To establish the performance of this compound as a reference standard, a direct comparison with widely accepted sulfonamide standards is essential. Sulfapyridine and Sulfamethoxazole are suitable candidates as they are well-characterized pharmacopeial standards.[1][4][5][21][22][23]

Table 1: Physicochemical Properties of this compound and Alternative Reference Standards
PropertyThis compoundSulfapyridine[21][23]Sulfamethoxazole[1][5][22]
CAS Number 1216-97-3144-83-2723-46-6
Molecular Formula C₁₂H₁₁BrN₂O₂SC₁₁H₁₁N₃O₂SC₁₀H₁₁N₃O₃S
Molecular Weight 327.20 g/mol 249.29 g/mol 253.28 g/mol
Appearance White to off-white solidWhite or yellowish-white crystalline powderWhite or almost white crystalline powder
Melting Point TBD190-193 °C169-172 °C
Solubility TBDSparingly soluble in water, soluble in acetone and dilute mineral acidsVery slightly soluble in water, soluble in acetone and dilute solutions of sodium hydroxide

TBD: To Be Determined through experimental analysis.

Table 2: Comparative Performance in HPLC Analysis
ParameterThis compoundSulfapyridineSulfamethoxazole
Retention Time (min) TBDTBDTBD
Peak Asymmetry TBDTBDTBD
Theoretical Plates TBDTBDTBD
Linearity (r²) TBD≥ 0.999≥ 0.999
Limit of Detection (LOD) TBDReportableReportable
Limit of Quantification (LOQ) TBDReportableReportable

This table should be populated with experimental data from a comparative HPLC study under identical chromatographic conditions.

Stability Assessment through Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a reference standard and for identifying potential degradation products.[24][25][26][27] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to a temperature of 105°C.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

The stressed samples should be analyzed by a validated stability-indicating HPLC method to quantify the degradation and identify any new peaks corresponding to degradation products.

Visualization of the Qualification Workflow

G synthesis Synthesis of this compound purification Recrystallization synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Purity purification->hplc qnmr qNMR Purity purification->qnmr thermal DSC/TGA purification->thermal forced_deg Forced Degradation Studies purification->forced_deg comp_hplc Comparative HPLC Study hplc->comp_hplc alternatives Select Alternatives (Sulfapyridine, Sulfamethoxazole) alternatives->comp_hplc

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.